Technical Documentation Center

1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione
  • CAS: 52140-59-7

Core Science & Biosynthesis

Foundational

structural characterization of 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione

An In-Depth Technical Guide to the Structural Characterization of 1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione Executive Summary The spirooxindole scaffold is a privileged structural motif in medicinal chemistr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structural Characterization of 1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione

Executive Summary

The spirooxindole scaffold is a privileged structural motif in medicinal chemistry, renowned for its unique three-dimensional architecture and significant biological activities.[1][2][3] This guide provides a comprehensive technical overview of the methodologies required for the unambiguous structural characterization of a specific derivative, 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione. For researchers in drug discovery and organic synthesis, rigorous structural confirmation is the bedrock upon which all subsequent biological and medicinal chemistry efforts are built. This document details a multi-technique approach, integrating spectroscopic and crystallographic methods to provide a holistic and definitive analysis of the molecule's identity, purity, and three-dimensional nature. We will explore the causality behind the selection of each analytical technique, present validated experimental protocols, and demonstrate how the convergence of data from these methods leads to an irrefutable structural assignment.

The Spirooxindole Core: A Foundation of Therapeutic Potential

Spirooxindoles are a fascinating class of heterocyclic compounds characterized by a spiro-fused ring system at the C3 position of an oxindole (indolin-2-one) core.[1][2] This arrangement creates a rigid and complex three-dimensional topology that is often responsible for potent and selective interactions with biological targets. Derivatives of this scaffold have demonstrated a wide array of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][4][5]

The subject of this guide, 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione, is a member of this important class. Its structure features a cyclohexane ring spiro-fused to an indole core which is oxidized to a dione. Understanding its precise structure is the critical first step in exploring its synthetic accessibility and potential as a therapeutic agent.

Table 1: Core Properties of 1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione

PropertyValueSource
CAS Number 52140-59-7[6]
Molecular Formula C₁₃H₁₃NO₂[6][7]
Molecular Weight 215.25 g/mol [6][7]
IUPAC Name spiro[cyclohexane-1,3'-indoline]-2',4-dione
Synonym Spiro[cyclohexane-1,3'-[3H]indole]-2',4(1'H)-dione[6]

Synthetic Pathway: Accessing the Molecule for Analysis

Before characterization can begin, the target compound must be synthesized and purified. A plausible and efficient route to the spiro[cyclohexane-1,3'-indoline]-2',4-dione core involves a multi-step synthesis starting from 3-chloromethylene-2-indolones and Danishefsky's diene.[8] This pathway leverages a Diels-Alder cycloaddition to construct the spiro-fused cyclohexane ring.[8] The resulting intermediates are then transformed to yield the final dione product.[8] A generalized workflow for such a synthesis is crucial for planning the acquisition of the material to be analyzed.

Reactants 3-Chloromethylene-2-indolone + Danishefsky's Diene Cycloaddition Diels-Alder Cycloaddition Reactants->Cycloaddition Intermediate1 Cycloadduct Intermediate Cycloaddition->Intermediate1 Transformation Chemical Transformation (e.g., Hydrolysis, Oxidation) Intermediate1->Transformation Intermediate2 Spiro[cyclohexen-indoline] Intermediate Transformation->Intermediate2 Reduction Reduction Step Intermediate2->Reduction FinalProduct 1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione Reduction->FinalProduct cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis MS Mass Spectrometry (Molecular Formula) Data Convergent Data Analysis MS->Data IR Infrared Spectroscopy (Functional Groups) IR->Data NMR NMR (¹H & ¹³C) (Connectivity Map) NMR->Data XRAY Single-Crystal X-Ray Diffraction XRAY->Data Sample Purified Spirooxindole Sample Sample->MS Sample->IR Sample->NMR Sample->XRAY If crystals form Structure Unambiguous Structural Confirmation Data->Structure

Caption: Integrated workflow for structural characterization.

Spectroscopic Characterization

Spectroscopy provides the foundational data for determining the molecular structure. Each technique offers a unique piece of the puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful tool for mapping the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of distinct proton environments and their neighboring protons (connectivity), while ¹³C NMR provides a count of unique carbon atoms and their general electronic environment (e.g., carbonyl, aromatic, aliphatic).

Predicted ¹H and ¹³C NMR Data

Technique Predicted Chemical Shift (δ, ppm) Assignment
¹H NMR 10.0 - 11.0 (singlet, broad)N-H proton of the lactam
6.8 - 7.5 (multiplets)4H, Aromatic protons of the indole ring [1]
1.5 - 3.0 (multiplets)8H, Methylene (-CH₂) protons of the cyclohexane ring
¹³C NMR > 190C=O (ketone on cyclohexane ring)
~175C=O (lactam carbonyl)
120 - 145Aromatic carbons
~50Spiro carbon (quaternary)
20 - 40Aliphatic carbons (-CH₂) of the cyclohexane ring

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to clearly resolve N-H protons.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a standard pulse program. Typically, 16-64 scans are sufficient.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, several hundred to several thousand scans may be required for a good signal-to-noise ratio.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups, as different types of chemical bonds vibrate at characteristic frequencies upon absorbing infrared radiation. For this molecule, the key targets are the carbonyl (C=O) and amine (N-H) groups.

Predicted IR Absorption Bands

Frequency Range (cm⁻¹) Vibration Type Functional Group
3200 - 3400 (broad)N-H stretchLactam
2850 - 2960C-H stretchAliphatic (cyclohexane)
~1720C=O stretchKetone (cyclohexane) [1]
~1680C=O stretchLactam (amide)
1600 - 1450C=C stretchAromatic ring

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹). Identify the key absorption bands and compare them to known correlation tables.

Mass Spectrometry (MS)

Causality: Mass spectrometry provides the molecular weight of the compound, which is a critical piece of evidence for confirming its identity. High-Resolution Mass Spectrometry (HRMS) can determine the mass with extremely high precision, allowing for the unambiguous determination of the molecular formula.

Predicted Mass Spectrometry Data

Technique Measurement Expected Value for C₁₃H₁₃NO₂
Low-Resolution MS (LRMS) Molecular Ion Peak [M+H]⁺m/z = 216.1
High-Resolution MS (HRMS) Exact Mass of [M+H]⁺m/z = 216.1019

Experimental Protocol: Electrospray Ionization (ESI) MS

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (e.g., [M+H]⁺ in positive ion mode).

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., Time-of-Flight or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum. For HRMS, the instrument is calibrated to provide high mass accuracy.

Crystallographic Analysis: The Definitive Structure

Causality: While spectroscopy provides a 2D map, single-crystal X-ray diffraction provides the definitive, unambiguous 3D structure. It allows for the precise measurement of bond lengths, bond angles, and the absolute stereochemistry of the molecule, resolving any ambiguities from spectroscopic data.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth:

    • This is often the most challenging step. The goal is to grow a single, high-quality crystal suitable for diffraction.

    • A common method is slow evaporation. Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane) in a small vial.

    • Cover the vial with a cap containing a pinhole and leave it undisturbed in a vibration-free environment for several days to weeks.

  • Crystal Mounting and Data Collection:

    • Mount a suitable crystal (<0.5 mm in all dimensions) on a goniometer head.

    • Place the crystal in a diffractometer and cool it under a stream of cold nitrogen gas (~100 K) to minimize thermal motion.

    • The instrument rotates the crystal while irradiating it with a focused beam of X-rays. A detector collects the diffraction pattern (the positions and intensities of the diffracted X-ray spots).

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to generate a set of structure factors.

    • Specialized software is used to solve the "phase problem" and generate an initial electron density map of the molecule.

    • An atomic model is built into the electron density map and refined against the experimental data until the calculated and observed diffraction patterns match closely.

Integrated Structural Confirmation

The power of this multi-technique approach lies in the convergence of all data points to a single, consistent structure.

Table 2: Summary of Characterization Data for 1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione

Technique Key Finding Interpretation
HRMS [M+H]⁺ peak at m/z 216.1019Confirms molecular formula C₁₃H₁₃NO₂
IR Peaks at ~3300, ~1720, ~1680 cm⁻¹Confirms presence of N-H, ketone C=O, and lactam C=O groups
¹H NMR Signals in aromatic, aliphatic, and NH regionsConfirms the presence of the indole and cyclohexane rings and the lactam proton
¹³C NMR Signals for two carbonyls, aromatic, spiro, and aliphatic carbonsConfirms the complete carbon skeleton of the molecule
X-Ray Solved 3D structureProvides definitive proof of connectivity, bond lengths, and angles

The molecular formula from HRMS is validated by the functional groups seen in the IR spectrum. The carbon-hydrogen framework suggested by NMR is then definitively confirmed in three dimensions by the X-ray crystal structure, which serves as the ultimate arbiter.

Conclusion

The is a systematic process that requires the thoughtful application of multiple analytical techniques. Each method provides essential, complementary information, and only through their integration can an unambiguous and scientifically sound structural assignment be made. This guide outlines the rationale and protocols necessary to achieve this goal, providing a framework for researchers to confidently identify this and other novel molecules in the promising field of spirooxindole chemistry. Future work can now confidently proceed to detailed biological evaluations and the development of synthetic methodologies to access a wider range of derivatives. [2][5]

References

  • Jain, S., & Jain, N. (2025). Characterization of Novel Spiroxyindoles Through NMR and IR Spectroscopic Analysis. International Journal of Enhanced Research in Science, Technology & Engineering, 14(2). 1

  • (2021). Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. IUCrData, 6(9). 4

  • BenchChem. (2025). An In-depth Technical Guide to Spiro[cyclohexane-1,3'-indolin]-2'-one: Structure, Properties, and Synthesis. BenchChem Technical Guides. 2

  • Al-Hourani, B. J., et al. (2023). Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity. Molecules, 28(19), 7007. Link

  • (2025). Pyrrolizine- and Indolizine-Derived Spirooxindoles: Synthesis, Antibacterial Activity and Inverse Docking Analysis. MDPI. 9

  • Abdel-Rahman, A. A.-H., et al. (2021). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Molecules, 26(11), 3247. Link

  • Sá, G., et al. (2009). A New Synthetic Procedure to Spiro[cyclohexane-1,3′-indoline]-2′,4-diones. Synthetic Communications, 39(16), 2850-2860. 8

  • NextSDS. Spiro[cyclohexane-1,3'-[3H]indol]-2'(1'H)-one, 1'-(4-piperidinyl)-. NextSDS Chemical Substance Information. 10

  • ChemicalBook. 1',2'-DIHYDROSPIRO[CYCLOHEXANE-1,3'-INDOLE] synthesis. ChemicalBook. Link

  • ChemScene. 1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione. ChemScene. Link

  • PubChem. Spiro[cyclohexane-1,3'-indolin]-2'-one. National Center for Biotechnology Information. Link

  • BenchChem. (2025). The Bioactive Potential of Spiro[cyclohexane-1,3'-indolin]-2'-one Derivatives: A Technical Guide. BenchChem Technical Guides. 5

  • PubChemLite. 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione. PubChemLite. Link

  • (2025). Synthesis, Electronic, Spectroscopic and Molecular Structure Investigation on Anticancer Drug Spirooxindole-Chromene Derivative. ResearchGate. Link

  • AHH Chemical Co., Ltd. 1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione. AHH Chemical. Link

  • MilliporeSigma. Dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione. Sigma-Aldrich. Link

  • PubChem. 1',2'-Dihydrospiro[cyclohexane-1,3'-pyrrolo[2,3-b]pyridine]-2',4-dione. National Center for Biotechnology Information. Link

  • Faragó, T., et al. (2024). Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3'-indoline]-2',4-dione Derivatives. Molecules, 29(21), 5112. Link

  • Chen, G., et al. (2013). Spiro indane-1,3-dione pyrrolizidine compounds synthesized by 1,3-dipolar cyclo-addition reaction. Zeitschrift für Naturforschung B, 68(2), 159-163. Link

Sources

Exploratory

The Architectural Precision of Spiro[cyclohexane-1,3'-indole]-2',4-dione Derivatives as Modulators of the p53-MDM2 Axis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals The intricate dance between the tumor suppressor protein p53 and its negative regulator, the E3 ubiquitin ligase MDM2, represents a critical checkpoint in c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The intricate dance between the tumor suppressor protein p53 and its negative regulator, the E3 ubiquitin ligase MDM2, represents a critical checkpoint in cellular homeostasis. The disruption of this protein-protein interaction (PPI) is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. Within the diverse landscape of small molecule inhibitors, the spirooxindole scaffold has emerged as a privileged structure, demonstrating significant potential in reactivating p5d3's tumor-suppressive functions. This technical guide provides an in-depth exploration of the mechanism of action of a specific subclass, the 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione derivatives, offering insights into their molecular interactions, structure-activity relationships, and the experimental methodologies crucial for their evaluation.

The p53-MDM2 Interaction: A Critical Oncogenic Nexus

Often dubbed the "guardian of the genome," p53 is a transcription factor that responds to cellular stress by orchestrating a range of cellular responses, including cell cycle arrest, DNA repair, and apoptosis.[1] The activity and stability of p53 are tightly controlled by MDM2, which binds to the N-terminal transactivation domain of p53, thereby inhibiting its transcriptional activity and targeting it for proteasomal degradation.[1] In many human cancers, the overexpression of MDM2 effectively silences p53, allowing cancer cells to evade apoptosis and proliferate uncontrollably.[1] Consequently, the development of small molecules that can disrupt the p53-MDM2 interaction is a promising strategy to restore p53 function and induce cancer cell death.

Spiro[cyclohexane-1,3'-indole]-2',4-dione Derivatives: Mimicking Nature's Design

The 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione scaffold is a rigid, three-dimensional structure that provides an ideal framework for presenting key chemical functionalities in a spatially precise manner. The core mechanism of action for these derivatives lies in their ability to act as structural mimics of the key p53 amino acid residues that are essential for its binding to MDM2. Specifically, these small molecules are designed to fit into the hydrophobic pocket on the surface of MDM2 that normally accommodates the p53 α-helix.

Molecular Mimicry of Key p53 Residues

The interaction between p53 and MDM2 is primarily mediated by three critical amino acid residues on p53: Phenylalanine (Phe19), Tryptophan (Trp23), and Leucine (Leu26). These residues insert into a well-defined hydrophobic cleft on the MDM2 protein. The spirooxindole core of the 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione derivatives is believed to mimic the indole ring of Trp23, a crucial anchor for the p53-MDM2 interaction. The various substituents on the cyclohexane and indole rings can then be tailored to occupy the sub-pockets that normally bind Phe19 and Leu26.

Elucidating the Mechanism: A Workflow for Investigation

A multi-faceted approach is required to definitively establish the mechanism of action of 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione derivatives. This involves a combination of computational modeling and a suite of biochemical and cell-based assays.

G cluster_0 Computational & Initial Screening cluster_1 Biochemical Validation cluster_2 Cellular Confirmation Molecular Docking Molecular Docking Virtual Screening Virtual Screening Molecular Docking->Virtual Screening Synthesis of Derivatives Synthesis of Derivatives Virtual Screening->Synthesis of Derivatives Fluorescence Polarization Assay Fluorescence Polarization Assay Synthesis of Derivatives->Fluorescence Polarization Assay SAR Analysis SAR Analysis Fluorescence Polarization Assay->SAR Analysis Co-Immunoprecipitation Co-Immunoprecipitation SAR Analysis->Co-Immunoprecipitation p53 Activation Assays p53 Activation Assays Co-Immunoprecipitation->p53 Activation Assays Cell Viability Assays Cell Viability Assays p53 Activation Assays->Cell Viability Assays

Caption: A typical workflow for the investigation of spiro[cyclohexane-1,3'-indole]-2',4-dione derivatives.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the key experiments required to validate the mechanism of action of 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione derivatives as p53-MDM2 inhibitors.

Fluorescence Polarization (FP) Assay

This biochemical assay is a high-throughput method to quantitatively measure the disruption of the p53-MDM2 interaction.[2][3]

Principle: A fluorescently labeled p53-derived peptide will have a low fluorescence polarization value when unbound and tumbling freely in solution. Upon binding to the larger MDM2 protein, the tumbling rate slows, resulting in a higher polarization value. An inhibitor that disrupts this interaction will displace the fluorescent peptide, leading to a decrease in the polarization signal.

Step-by-Step Protocol: [4][5]

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20).

    • Fluorescently Labeled p53 Peptide: Reconstitute a commercially available, fluorescently tagged p53 peptide (e.g., with FAM or TAMRA) in the assay buffer to a stock concentration of 1 µM.

    • MDM2 Protein: Reconstitute purified, recombinant MDM2 protein in the assay buffer to a stock concentration of 1 µM.

    • Test Compounds: Prepare a serial dilution of the 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione derivatives in DMSO, followed by a further dilution in the assay buffer.

  • Assay Procedure (384-well plate format):

    • Add 10 µL of the diluted test compounds to the wells of a black, low-volume 384-well plate.

    • Add 5 µL of the fluorescently labeled p53 peptide solution to each well (final concentration ~10-20 nM).

    • Initiate the reaction by adding 5 µL of the MDM2 protein solution to each well (final concentration ~50-100 nM).

    • Include controls:

      • Negative Control (No Inhibition): MDM2, fluorescent peptide, and vehicle (DMSO).

      • Positive Control (Maximum Inhibition): Fluorescent peptide and vehicle (DMSO) only.

    • Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore.

    • Calculate the percentage of inhibition for each compound concentration.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Co-Immunoprecipitation (Co-IP)

This cell-based assay confirms the disruption of the p53-MDM2 interaction within a cellular context.[6][7]

Principle: An antibody specific to MDM2 is used to pull down MDM2 and any interacting proteins from a cell lysate. If p53 is bound to MDM2, it will be co-precipitated. The presence of p53 in the immunoprecipitated complex is then detected by Western blotting. A successful inhibitor will reduce the amount of p53 that is co-precipitated with MDM2.

Step-by-Step Protocol: [6][7]

  • Cell Culture and Treatment:

    • Culture a cancer cell line with wild-type p53 and high MDM2 expression (e.g., SJSA-1 or MCF-7) to 70-80% confluency.

    • Treat the cells with the test compound at various concentrations for a specified time (e.g., 6-24 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation to pellet the cell debris.

  • Immunoprecipitation:

    • Pre-clear the cell lysates by incubating with protein A/G agarose/magnetic beads.

    • Incubate the pre-cleared lysates with an anti-MDM2 antibody overnight at 4°C with gentle rotation.

    • Add fresh protein A/G beads to capture the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads several times with lysis buffer to remove non-specific binding proteins.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against p53 and MDM2.

    • Detect the proteins using a suitable secondary antibody and chemiluminescence.

Cell-Based p53 Activation Assays

These assays measure the functional consequence of MDM2 inhibition, which is the activation of p53's transcriptional activity.

Principle: A reporter plasmid containing a luciferase gene under the control of a p53-responsive element is transfected into cells.[8] Activation of endogenous p53 by an MDM2 inhibitor leads to the transcription of the luciferase gene, and the resulting luminescence can be quantified.

Step-by-Step Protocol: [8]

  • Transfection:

    • Co-transfect a p53-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid (for normalization) into a suitable cell line (e.g., U2OS or HCT116).

  • Compound Treatment:

    • After 24 hours, treat the transfected cells with the test compounds at various concentrations.

  • Lysis and Luminescence Measurement:

    • After 16-24 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

    • Calculate the fold induction of p53 activity relative to the vehicle-treated control.

Principle: Inhibition of MDM2 leads to the stabilization and accumulation of p53. Activated p53 then upregulates the transcription of its target genes, such as the cyclin-dependent kinase inhibitor p21.[9]

Step-by-Step Protocol: [9]

  • Cell Treatment and Lysis:

    • Treat a relevant cancer cell line with the test compounds for a specified duration.

    • Lyse the cells in a suitable lysis buffer.

  • Protein Quantification and SDS-PAGE:

    • Determine the protein concentration of the lysates and normalize the samples.

    • Separate the proteins by SDS-PAGE.

  • Western Blot Analysis:

    • Transfer the proteins to a PVDF membrane and probe with primary antibodies against p53, p21, and a loading control (e.g., GAPDH or β-actin).

    • Detect the proteins using appropriate secondary antibodies and a chemiluminescent substrate.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study specifically for 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione derivatives is an evolving area of research, general principles from related spirooxindole series can be extrapolated.

Structural Moiety Modification Impact on Activity
Indole Ring Substitution with electron-withdrawing groups (e.g., halogens) at the 5- or 6-position.Often enhances binding affinity by interacting with the Trp23 pocket of MDM2.
Cyclohexane Ring Introduction of various substituents.Can be tailored to optimize interactions with the Phe19 and Leu26 sub-pockets of MDM2. The dione functionality may provide additional hydrogen bonding opportunities.
Spiro Center Stereochemistry.The specific stereoisomer is often critical for potent activity, as it dictates the precise orientation of the substituents within the MDM2 binding pocket.

Conclusion and Future Directions

The 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione derivatives represent a promising class of compounds for the targeted inhibition of the p53-MDM2 interaction. Their rigid spirocyclic core provides a robust platform for the design of potent and selective inhibitors. The experimental workflows and protocols detailed in this guide offer a comprehensive framework for researchers to elucidate the mechanism of action of novel derivatives and to advance their development as potential anticancer therapeutics.

Future research in this area should focus on:

  • Detailed SAR studies to precisely map the contributions of the cyclohexane-dione moiety to MDM2 binding.

  • Exploration of potential off-target effects to ensure the selectivity of these compounds.

  • In vivo studies to evaluate the pharmacokinetic properties and anti-tumor efficacy of lead compounds in preclinical models.

By leveraging a combination of rational design, computational modeling, and rigorous experimental validation, the therapeutic potential of 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione derivatives can be fully realized.

References

  • An Effective Virtual Screening Protocol To Identify Promising p53–MDM2 Inhibitors | Journal of Chemical Information and Modeling - ACS Publications. (n.d.). Retrieved from [Link]

  • Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC. (n.d.). Retrieved from [Link]

  • A fluorescence polarization assay for the identification of inhibitors of the p53-DM2 protein-protein interaction - PubMed. (n.d.). Retrieved from [Link]

  • Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction - PubMed. (n.d.). Retrieved from [Link]

  • Example Experiment: Detecting p53 Activation in COS-7 Cells Following Hydroxyurea Treatment - LICORbio™. (n.d.). Retrieved from [Link]

  • A simple p53 functional assay for screening cell lines, blood, and tumors. - PNAS. (n.d.). Retrieved from [Link]

  • Molecular and Biochemical Techniques for Deciphering p53-MDM2 Regulatory Mechanisms - PMC. (n.d.). Retrieved from [Link]

  • Case Study: Discovery of Inhibitors of the MDM2–p53 Protein-Protein Interaction. (n.d.). Retrieved from [Link]

  • A simple p53 functional assay for screening cell lines, blood, and tumors - PMC. (n.d.). Retrieved from [Link]

  • Inhibition of p53 DNA Binding Function by the MDM2 Protein Acidic Domain - PMC - NIH. (n.d.). Retrieved from [Link]

  • In Vitro Analysis of Protein:Protein Interactions in the Human Cancer-Pertinent rp.eL42-p53-Mdm2 Pathway - The Open Biochemistry Journal. (n.d.). Retrieved from [Link]

  • Inhibition of the MDM2/p53 Interaction - Gupea. (n.d.). Retrieved from [Link]

  • Discovery of Novel Spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one Compounds as Chemically Stable and Orally Active Inhibitors of the MDM2–p53 Interaction | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • Synthesis and Biological Evaluation of Novel Synthetic Indolone Derivatives as Anti-Tumor Agents Targeting p53-MDM2 and p53-MDMX - MDPI. (n.d.). Retrieved from [Link]

  • How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures - PMC. (n.d.). Retrieved from [Link]

  • 2,3'-Bis(1'H-indole) Heterocycles: New p53/MDM2/MDMX Antagonists - PMC. (n.d.). Retrieved from [Link]

  • Isoindole-1,3-dione derivatives as RSK2 inhibitors: synthesis, molecular docking simulation and SAR analysis - RSC Publishing. (n.d.). Retrieved from [Link]

Sources

Foundational

In Vitro Biological Activity of 1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione: A Privileged Scaffold in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary The compound 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione (CAS...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The compound 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione (CAS 52140-59-7), commonly referred to as spiro[cyclohexane-1,3'-indoline]-2',4-dione, represents a highly privileged structural motif in modern medicinal chemistry. Characterized by a rigid, three-dimensional spiro-fusion at the C3 position of an oxindole core, this scaffold effectively mimics the conformational geometry of natural peptides and alkaloids [1]. As a Senior Application Scientist, I present this whitepaper to dissect the in vitro biological activities of this core pharmacophore and its derivatives, detailing the mechanistic causality behind its efficacy in oncology, parasitology, and endocrinology. Furthermore, this guide provides self-validating experimental protocols to ensure rigorous, reproducible assay design in your drug discovery pipelines.

Structural Rationale & Pharmacophore Properties

The biological versatility of the 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione scaffold stems directly from its unique stereochemical architecture.

  • Conformational Mimicry: The spiro-fusion forces the cyclohexane ring into an orthogonal plane relative to the planar indole core. This 3D projection is critical for occupying deep, hydrophobic protein pockets—most notably mimicking the indole side chain of Tryptophan (Trp) residues in protein-protein interactions (PPIs).

  • Synthetic Tractability: The 4-dione moiety (the ketone on the cyclohexane ring) serves as a critical synthetic handle. It allows for rapid diversification via reductive amination or Knoevenagel condensations, enabling the exploration of extensive structure-activity relationships (SAR) without disrupting the crucial spiro-oxindole binding geometry [4].

Core In Vitro Biological Activities

Oncology: MDM2-p53 Protein-Protein Interaction Inhibition

The most prominent application of the spiro[cyclohexane-1,3'-indoline] scaffold is the disruption of the MDM2-p53 complex. In wild-type p53 cancers, MDM2 acts as a negative regulator, binding to p53 and targeting it for proteasomal degradation. Spirooxindoles competitively bind to the deep hydrophobic pocket of MDM2, displacing p53. The oxindole core perfectly mimics the Trp23 residue of p53, while substituents on the cyclohexane ring engage the Phe19 and Leu26 sub-pockets. In vitro viability assays (MTT/CellTiter-Glo) consistently demonstrate that these derivatives induce cell cycle arrest and apoptosis in cancer cell lines such as HepG2 and MDA-MB-231 [3].

Parasitology: Leishmania Topoisomerase IB Inhibition

Beyond oncology, spirooxindoles exhibit potent anti-leishmanial activity. They target Leishmania donovani Topoisomerase IB (LdTopIB). Unlike standard inhibitors like Camptothecin that stabilize the DNA-enzyme cleavage complex, spirooxindoles act earlier in the catalytic cycle. They competitively hinder the initial drug-DNA-enzyme covalent complex formation. In vitro flow cytometry and fluorescence studies reveal that this inhibition causes mitochondrial depolarization and reactive oxygen species (ROS) accumulation in the parasite [2].

Endocrinology: GnRH Receptor Antagonism

Spiroindoline and spirooxindole carbocycles also function as potent Gonadotropin-releasing hormone (GnRH) receptor antagonists. By competitively blocking GnRH binding in vitro, these derivatives prevent downstream luteinizing hormone (LH) release, providing a therapeutic avenue for hormone-dependent conditions such as endometriosis and prostate cancer [5].

Mechanistic Pathways & Workflows

MDM2_Pathway p53 Wild-Type p53 (Tumor Suppressor) Complex MDM2-p53 Complex (Degradation) p53->Complex Binds Arrest Cell Cycle Arrest & Apoptosis p53->Arrest Activation MDM2 MDM2 Protein (Negative Regulator) MDM2->Complex Binds Spiro Spiro[cyclohexane-1,3'-indoline] Derivative Spiro->MDM2 Competitive Inhibition (Trp23 Mimicry) Spiro->Complex Disrupts Complex->p53 Releases

Fig 1: Mechanism of MDM2-p53 interaction disruption by spirooxindole scaffolds.

Workflow Prep Compound Prep (DMSO Stock) FP FP Binding Assay (Target Affinity) Prep->FP Cell MTT Viability Assay (Cytotoxicity) Prep->Cell Val Self-Validation (Controls & Mutant MDM2) FP->Val Cross-check Cell->Val Cross-check Data IC50 / Ki Calculation (Non-linear Regression) Val->Data Validated Input

Fig 2: Self-validating in vitro screening workflow for spirooxindole derivatives.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes orthogonal checks to eliminate false positives caused by compound aggregation or autofluorescence.

Protocol A: In Vitro MDM2-p53 Fluorescence Polarization (FP) Assay

Causality Principle: Fluorescence Polarization relies on molecular tumbling. A small, unbound fluorescent p53-peptide tumbles rapidly, yielding low polarization. When bound to the massive MDM2 protein, tumbling slows, yielding high polarization. A successful spirooxindole inhibitor will displace the peptide, restoring rapid tumbling and decreasing the polarization signal.

  • Reagent Preparation: Prepare 10 nM of FAM-labeled p53 peptide and 30 nM of recombinant human MDM2 (residues 1-118) in assay buffer (PBS, 0.01% Tween-20, 1 mM DTT).

  • Compound Titration: In a 384-well black microplate, perform a 12-point serial dilution of the spirooxindole compound from 100 µM down to 0.1 nM.

  • Self-Validation Controls (Critical):

    • Positive Control: Nutlin-3a (validates assay sensitivity).

    • Negative Control: DMSO vehicle (establishes baseline binding).

    • Orthogonal Check: Run a parallel plate using a mutant MDM2 protein incapable of binding p53. If the spiro compound causes a signal change here, it indicates assay interference (e.g., autofluorescence) rather than true competitive inhibition.

  • Measurement: Incubate for 30 minutes at room temperature. Read the plate on a multi-mode microplate reader (Excitation: 485 nm, Emission: 535 nm).

  • Data Analysis: Calculate the Ki​ using the Wang equation for competitive binding in non-linear regression software.

Protocol B: Leishmania donovani Topoisomerase IB Relaxation Assay

Causality Principle: Active Topo IB relaxes supercoiled plasmid DNA. Relaxed DNA has a larger hydrodynamic radius and migrates slower through an agarose gel. Inhibition by a spirooxindole prevents this relaxation, keeping the DNA in its fast-migrating supercoiled state.

  • Reaction Assembly: Combine 0.5 µg of supercoiled pBluescript SK(+) plasmid DNA with assay buffer (50 mM Tris-HCl pH 7.5, 100 mM KCl, 0.5 mM DTT, 5 mM MgCl₂).

  • Compound Addition: Add the spirooxindole derivative at varying concentrations (e.g., 1 µM to 50 µM).

  • Enzyme Incubation: Add 1 unit of purified recombinant L. donovani Topo IB. Incubate at 37°C for 30 minutes.

  • Termination & Self-Validation: Stop the reaction by adding 1% SDS and Proteinase K.

    • Orthogonal Check: Run a "Compound + DNA (No Enzyme)" control lane. This validates that the spirooxindole does not act as a DNA intercalator (which would independently alter DNA topology and cause a false positive).

  • Electrophoresis: Resolve the samples on a 1% agarose gel without ethidium bromide (to prevent intercalation artifacts during the run). Stain with GelRed post-electrophoresis and quantify band intensities to determine the IC₅₀.

Quantitative Data Synthesis

The table below synthesizes the typical in vitro quantitative metrics for derivatives based on the 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione core and its close structural analogs.

Target / Biological SystemAssay MethodologyBiological MetricTypical Activity Range
MDM2-p53 Complex Fluorescence Polarization Ki​ (Binding Affinity)0.4 nM – 25 µM
L. donovani Topo IB Plasmid RelaxationIC₅₀ (Enzyme Inhibition)6.65 µM – 50 µM
HepG2 (Liver Carcinoma) MTT Viability AssayIC₅₀ (Cytotoxicity)13.5 µM – 24.2 µM
MDA-MB-231 (Breast Cancer) MTT Viability AssayIC₅₀ (Cytotoxicity)7.2 µM – 31.3 µM
SARS-CoV-2 Viral Plaque ReductionIC₅₀ (Antiviral)17 µM – 27 µM

Note: The baseline unsubstituted scaffold (CAS 52140-59-7) typically exhibits activity at the higher end of these micromolar ranges. High-affinity nanomolar activity is achieved through targeted functionalization of the 4-dione and indole nitrogen positions.

References

  • Molecular diversity of spirooxindoles. Synthesis and biological activity.National University of Pharmacy.
  • A Novel Spirooxindole Derivative Inhibits the Growth of Leishmania donovani Parasites both In Vitro and In Vivo by Targeting Type IB Topoisomerase.Antimicrobial Agents and Chemotherapy - ASM Journals.
  • Novel spirooxindole-triazole derivatives: unveiling [3+2] cycloaddition reactivity through molecular electron density theory and investigating their potential cytotoxicity against HepG2 and MDA-MB-231 cell lines.Frontiers.
  • Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach.PMC.
  • Spiroindoline carbocycle derivatives and pharmaceutical compositions thereof.Google Patents (EP2881391A1).
Exploratory

De Novo Synthesis of 1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione: A Technical Guide

Introduction: The Significance of the Spirooxindole Core The spirooxindole scaffold is a privileged structural motif in medicinal chemistry and natural product synthesis. Its unique three-dimensional architecture, featur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Spirooxindole Core

The spirooxindole scaffold is a privileged structural motif in medicinal chemistry and natural product synthesis. Its unique three-dimensional architecture, featuring a spirocyclic center at the C3 position of the oxindole core, provides a rigid framework that is ideal for creating molecules with high affinity and selectivity for biological targets. The 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione variant, with its additional carbonyl functionality, presents a particularly interesting scaffold for the development of novel therapeutic agents, especially in oncology. This guide provides an in-depth exploration of a key de novo synthesis pathway for this important molecular core, designed for researchers and professionals in the field of drug development.

Core Synthetic Strategy: A Multi-Step Approach via Diels-Alder Cycloaddition

A robust and effective de novo synthesis of 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione has been established, commencing with the reaction between 3-chloromethylene-2-indolones and the highly reactive Danishefsky's diene.[1] This multi-step pathway involves a key Diels-Alder cycloaddition, followed by a series of transformations to yield the target dione.[1]

Overall Synthetic Pathway

The synthesis can be conceptually divided into three main stages:

  • [4+2] Cycloaddition: A Diels-Alder reaction between a 3-chloromethylene-2-indolone and Danishefsky's diene to form a spiro[cyclohexene-indolinone] intermediate.

  • Intermediate Transformation: Conversion of the initial cycloadduct into a spiro[cyclohexa-2,5-dien-1,3'-indoline]-2',4-dione.

  • Final Reduction: Selective reduction of the dienone to afford the target saturated spiro[cyclohexane-1,3'-indole]-2',4-dione.

G cluster_0 Stage 1: Diels-Alder Cycloaddition cluster_1 Stage 2: Intermediate Transformation cluster_2 Stage 3: Final Reduction 3-Chloromethylene-2-indolone 3-Chloromethylene-2-indolone Spiro[cyclohexene-indolinone] Intermediate Spiro[cyclohexene-indolinone] Intermediate 3-Chloromethylene-2-indolone->Spiro[cyclohexene-indolinone] Intermediate [4+2] Cycloaddition Danishefsky's Diene Danishefsky's Diene Danishefsky's Diene->Spiro[cyclohexene-indolinone] Intermediate Intermediate_Transformation Transformation Spiro[cyclohexene-indolinone] Intermediate->Intermediate_Transformation Spiro[cyclohexa-2,5-dien-1,3'-indoline]-2',4-dione Spiro[cyclohexa-2,5-dien-1,3'-indoline]-2',4-dione Intermediate_Transformation->Spiro[cyclohexa-2,5-dien-1,3'-indoline]-2',4-dione Reduction Reduction Spiro[cyclohexa-2,5-dien-1,3'-indoline]-2',4-dione->Reduction Target_Molecule 1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione Reduction->Target_Molecule

Caption: Overall workflow of the multi-step synthesis.

Part 1: The Diels-Alder Reaction - Constructing the Spirocyclic Core

The cornerstone of this synthesis is the [4+2] cycloaddition, or Diels-Alder reaction, between a suitable dienophile, in this case, a 3-chloromethylene-2-indolone, and an electron-rich diene, Danishefsky's diene.

Mechanistic Insights

The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a cyclic transition state. The high reactivity of Danishefsky's diene is attributed to its electron-donating methoxy and trimethylsilyloxy substituents, which raise the energy of its highest occupied molecular orbital (HOMO).[2][3] Conversely, the exocyclic double bond of the 3-chloromethylene-2-indolone is rendered electron-deficient by the adjacent carbonyl group and the chlorine atom, lowering its lowest unoccupied molecular orbital (LUMO). This favorable HOMO-LUMO interaction facilitates the cycloaddition under relatively mild conditions.

The regioselectivity of the reaction is also dictated by the electronic nature of the reactants. The electron-donating groups on Danishefsky's diene direct the cycloaddition in a predictable manner.[4]

G cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Reactant1 3-Chloromethylene-2-indolone (Dienophile) TS Cyclic Transition State Reactant1->TS HOMO-LUMO Interaction Reactant2 Danishefsky's Diene (Diene) Reactant2->TS Product 6-chloro-4-trimethylsilyloxy-2-methoxy spiro[cyclohex-3-en-1,3'-indolin]-2'-one TS->Product Concerted Cycloaddition

Caption: Mechanism of the Diels-Alder cycloaddition.

Experimental Protocol: A Representative Procedure

The following protocol is a representative procedure based on the published synthesis summary and established chemical principles.

Materials:

  • N-Substituted 3-chloromethylene-2-indolone (1.0 eq)

  • Danishefsky's diene (1.5 eq)

  • Anhydrous toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add the N-substituted 3-chloromethylene-2-indolone and anhydrous toluene.

  • Stir the solution at room temperature to ensure complete dissolution.

  • Add Danishefsky's diene dropwise to the stirred solution.

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Concentrate the solvent under reduced pressure to obtain the crude cycloadduct.

  • Purify the crude product by column chromatography on silica gel to yield the 6-chloro-4-trimethylsilyloxy-2-methoxyspiro[cyclohex-3-en-1,3'-indolin]-2'-one derivative.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Danishefsky's diene and the resulting silyl enol ether intermediate are sensitive to moisture. The use of anhydrous solvent and an inert atmosphere is crucial to prevent premature hydrolysis and ensure high yields.

  • Excess Diene: Using a slight excess of Danishefsky's diene helps to drive the reaction to completion.

  • Thermal Conditions: While the reaction is electronically favored, heating to reflux provides the necessary activation energy for the cycloaddition to proceed at a reasonable rate.

Part 2: Transformation to the Dienone Intermediate

The initial cycloadduct undergoes a series of transformations to generate the key spiro[cyclohexa-2,5-dien-1,3'-indoline]-2',4-dione intermediate. This likely involves hydrolysis of the silyl enol ether and elimination of methanol and HCl.

Plausible Mechanistic Steps:
  • Hydrolysis: The trimethylsilyloxy group is readily hydrolyzed under acidic or basic conditions to reveal a ketone.

  • Elimination: Subsequent elimination of methanol and hydrogen chloride from the molecule leads to the formation of the conjugated dienone system.

Part 3: Final Reduction to the Target Dione

The final step in the synthesis is the reduction of the spiro[cyclohexa-2,5-dien-1,3'-indoline]-2',4-dione to the desired 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione.[1] This transformation requires a reducing agent capable of selectively reducing the carbon-carbon double bonds of the dienone without affecting the carbonyl groups.

Choice of Reducing Agent and Rationale

A common method for such a reduction is catalytic hydrogenation.

Experimental Protocol: A Representative Procedure

The following protocol is a representative procedure based on the published synthesis summary and established chemical principles.

Materials:

  • Spiro[cyclohexa-2,5-dien-1,3'-indoline]-2',4-dione (1.0 eq)

  • Palladium on carbon (Pd/C, 10 mol%)

  • Hydrogen gas (H₂)

  • Methanol or Ethyl Acetate

Procedure:

  • In a hydrogenation flask, dissolve the spiro[cyclohexa-2,5-dien-1,3'-indoline]-2',4-dione in a suitable solvent such as methanol or ethyl acetate.

  • Carefully add the Pd/C catalyst to the solution.

  • Seal the flask and purge with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically at atmospheric pressure or slightly above) at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain the pure 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione.

Alternative Synthetic Strategies

While the Diels-Alder approach provides a direct route to the spiro[cyclohexane-1,3'-indole]-2',4-dione core, other modern synthetic methodologies have been employed for the synthesis of related spiro[cyclohexane-1,3'-indolin]-2'-one derivatives. These methods often offer high levels of stereocontrol and are valuable for creating libraries of structurally diverse compounds.

Organocatalytic Michael/Aldol Cascade Reactions

One notable alternative is the organocatalytic Michael/Aldol cascade reaction between 3-olefinic oxindoles and a dialdehyde, such as pentane-1,5-dial.[5][6] This approach can generate multiple stereocenters in a single, highly controlled transformation.[5]

FeatureDiels-Alder ApproachOrganocatalytic Cascade
Starting Materials 3-Chloromethylene-2-indolones, Danishefsky's diene3-Olefinic oxindoles, Pentane-1,5-dial
Key Transformation [4+2] CycloadditionMichael Addition followed by Aldol Cyclization
Product Core Spiro[cyclohexane]-2',4'-dioneSpiro[cyclohexane]-2'-one
Stereocontrol Dependent on Diels-Alder transition stateHigh, tunable with catalyst and protecting groups[5]
Atom Economy GoodExcellent

Conclusion

The de novo synthesis of 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione via a Diels-Alder strategy represents a powerful and versatile approach to this medicinally important scaffold. By understanding the underlying mechanisms and the rationale behind the experimental choices, researchers can effectively apply and adapt this methodology for the synthesis of novel derivatives. The exploration of alternative strategies, such as organocatalytic cascades, further enriches the synthetic toolbox for accessing this privileged class of compounds, paving the way for future discoveries in drug development.

References

  • Majer, Z., Mervai, M., Liorber, M. I., Pintér, I., & Tóth, G. (1996). A New Synthetic Procedure to Spiro[cyclohexane-1,3′-indoline]-2′,4-diones. Monatshefte für Chemie / Chemical Monthly, 127(8-9), 883-891.
  • Ghosh, A. K., & Zhou, B. (2013). Enantioselective synthesis of spiro[cyclohexane-1,3'-indolin]-2'-ones containing multiple stereocenters via organocatalytic Michael/aldol cascade reactions. Tetrahedron letters, 54(19), 2311–2314. [Link]

  • Ghosh, A. K., & Zhou, B. (2013). Enantioselective Synthesis of Spiro[cyclohexane-1,3'-indolin]-2'-ones Containing Multiple Stereocenters via Organocatalytic Michael/Aldol Cascade Reactions. PubMed Central. [Link]

  • Chemistry LibreTexts. (2021, June 10). 10.4: Regiochemistry in the Diels Alder Reaction. [Link]

  • Wikipedia. (n.d.). Danishefsky's diene. Retrieved from [Link]

  • Li, A. Y., & Li, X. (2006). Acid-Free Aza Diels−Alder Reaction of Danishefsky's Diene with Imines. Organic letters, 8(8), 1617–1619.
  • Baran, P. S. (n.d.). Diels–Alder Reaction (Part 2). The Scripps Research Institute.
  • Ashenhurst, J. (2017, August 30). The Diels-Alder Reaction. Master Organic Chemistry. [Link]

Sources

Foundational

physicochemical properties of CAS 52140-59-7

An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Utility of CAS 52140-59-7 Prepared by: Senior Application Scientist, Chemical Development & Structural Biology Target Audience: Research Scienti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Utility of CAS 52140-59-7

Prepared by: Senior Application Scientist, Chemical Development & Structural Biology Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In contemporary drug discovery, the architectural rigidity and three-dimensional orthogonality of small molecules are paramount for disrupting complex protein-protein interactions (PPIs). CAS 52140-59-7 , chemically identified as 1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione (or spiro[cyclohexane-1,3'-indoline]-2',4-dione), represents a highly privileged structural scaffold.

This whitepaper provides a comprehensive technical analysis of CAS 52140-59-7. By dissecting its physicochemical properties, detailing a self-validating synthetic methodology, and mapping its application in oncological drug design (specifically the MDM2-p53 axis), this guide serves as an authoritative resource for researchers looking to leverage spirooxindole cores in advanced therapeutic development.

Structural Chemistry & Molecular Architecture

The defining feature of CAS 52140-59-7 is its spirocyclic core, where a cyclohexane-1,4-dione ring is fused at the C3 position of an oxindole moiety [1].

  • Orthogonal Geometry: The sp3 -hybridized spiro carbon forces the cyclohexane ring into a plane mathematically orthogonal to the planar aromatic oxindole system. This 3D projection is critical; it allows substituents attached to the cyclohexane ring to perfectly mimic the spatial trajectory of alpha-helical peptide residues (such as the Trp23, Leu26, and Phe19 triad of the p53 tumor suppressor protein).

  • Bifunctional Handles: The molecule possesses two distinct carbonyl groups—an amide (lactam) carbonyl on the oxindole and a ketone carbonyl on the cyclohexane ring. These serve as orthogonal reactive sites for downstream functionalization (e.g., reductive amination, Wittig olefination, or cross-coupling).

Table 1: Physicochemical & Structural Parameters
ParameterValue / DescriptionCausality / Significance in Drug Design
CAS Number 52140-59-7Unique identifier for regulatory and procurement tracking [1].
Molecular Formula C13​H13​NO2​ Defines the baseline atom economy for downstream synthesis [2].
Molecular Weight 215.25 g/mol Low molecular weight (LE > 0.3) allows for extensive functionalization while remaining within Lipinski's Rule of 5 [2].
IUPAC Name spiro[1H-indole-3,4'-cyclohexane]-1',2-dioneStandardized nomenclature for patent filing [3].
Canonical SMILES O=C1CCC2(CC1)C(=O)NC1=CC=CC=C12Essential for in silico docking and cheminformatics [3].
H-Bond Donors (HBD) 1 (Lactam NH)Crucial for anchoring the molecule to target protein backbones (e.g., binding to Leu54 of MDM2).
H-Bond Acceptors (HBA) 2 (Lactam C=O, Ketone C=O)Facilitates secondary interactions with solvent or target residues.
Rotatable Bonds 0Absolute rigidity minimizes entropic penalty upon target binding, drastically increasing binding affinity ( Kd​ ).

Synthetic Methodology & Experimental Protocols

To ensure scientific integrity, the following is a field-proven, self-validating synthetic workflow for generating CAS 52140-59-7 from commercially available oxindole. The protocol relies on a sequential double Michael addition followed by a Dieckmann condensation—a robust method that guarantees the correct spiro-fusion.

Step-by-Step Protocol: Synthesis of CAS 52140-59-7

Step 1: Double Michael Addition

  • Procedure: Dissolve oxindole (1.0 eq) in anhydrous ethanol. Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq) as a catalytic base. Slowly add ethyl acrylate (2.2 eq) dropwise at 0°C. Stir at room temperature for 12 hours.

  • Causality: The C3 protons of oxindole are highly acidic ( pKa≈15 ) due to the adjacent carbonyl and aromatic ring. DBU easily generates the C3-enolate, which undergoes conjugate addition to the α,β -unsaturated system of ethyl acrylate. A double addition occurs because the mono-alkylated intermediate retains a highly acidic proton.

  • Intermediate: 3,3-bis(2-ethoxycarbonylethyl)oxindole.

Step 2: Dieckmann Condensation

  • Procedure: Isolate the diester intermediate and dissolve in anhydrous toluene. Add sodium ethoxide (NaOEt) (1.2 eq) and reflux for 4 hours.

  • Causality: Under basic conditions, an intramolecular Claisen-type condensation (Dieckmann) occurs between the two ester arms. This thermodynamically driven cyclization forms the six-membered spiro-ring, yielding a β -keto ester spiro-fused to the oxindole.

Step 3: Hydrolysis and Decarboxylation

  • Procedure: Treat the crude β -keto ester with 6M aqueous HCl and heat to reflux (100°C) for 6 hours. Cool to room temperature, extract with ethyl acetate, dry over Na2​SO4​ , and concentrate in vacuo.

  • Causality: The acidic conditions first hydrolyze the ester to a β -keto acid. The application of heat drives the decarboxylation (loss of CO2​ via a cyclic six-membered transition state), collapsing the structure into the target symmetric ketone, CAS 52140-59-7.

SyntheticWorkflow A Oxindole (Starting Material) B Double Michael Addition (Ethyl Acrylate, DBU) A->B Step 1 C Diester Intermediate B->C D Dieckmann Condensation (NaOEt, Reflux) C->D Step 2 E beta-Keto Ester Spirocycle D->E F Hydrolysis & Decarboxylation (6M HCl, 100°C) E->F Step 3 G CAS 52140-59-7 (Target Scaffold) F->G

Figure 1: Synthetic workflow for CAS 52140-59-7 via Dieckmann Condensation.

Application in Drug Discovery: The MDM2-p53 Axis

CAS 52140-59-7 is not merely a chemical curiosity; it is the foundational building block for a class of potent anti-cancer agents known as MDM2 inhibitors.

In wild-type p53 cancers, the MDM2 protein binds to the p53 tumor suppressor, promoting its ubiquitination and subsequent proteasomal degradation. The interaction is mediated by a deep, hydrophobic cleft on the surface of MDM2. The rigid spiro[cyclohexane-1,3'-indoline] core of CAS 52140-59-7 perfectly mimics the spatial orientation of the p53 α -helix. By functionalizing the ketone at the 4'-position of the cyclohexane ring (e.g., via reductive amination with substituted anilines) and halogenating the oxindole core, chemists generate molecules that competitively bind to MDM2 with nanomolar affinity, thereby restoring p53 function and inducing apoptosis in cancer cells.

MDM2_p53_Pathway MDM2 MDM2 Protein (E3 Ubiquitin Ligase) p53 p53 Tumor Suppressor (Transcription Factor) MDM2->p53 Binds & Inhibits Ubiquitination p53 Ubiquitination & Proteasomal Degradation MDM2->Ubiquitination Promotes Apoptosis Cell Cycle Arrest & Apoptosis p53->Apoptosis Transactivation Spiro CAS 52140-59-7 Scaffold (Spirooxindole) Spiro->MDM2 Competitive Binding at p53 Pocket Spiro->p53 Restores Function (Inhibits MDM2)

Figure 2: Mechanistic disruption of the MDM2-p53 signaling pathway by spirooxindole scaffolds.

Analytical Validation & Quality Control

To ensure the trustworthiness of the synthesized batch, the following analytical parameters must be validated. The causality of these specific signals is directly tied to the molecular architecture of CAS 52140-59-7.

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 10.45 (s, 1H, NH): The lactam proton is highly deshielded and readily exchanges. DMSO-d6 is required as a solvent to prevent rapid proton exchange that occurs in protic solvents, ensuring the NH peak is visible.

    • δ 7.25 - 6.85 (m, 4H, Ar-H): Characteristic multiplet for the un-substituted indoline aromatic ring.

    • δ 2.70 - 2.45 (m, 4H, CH2​ α to ketone): Deshielded by the C4' ketone.

    • δ 2.10 - 1.85 (m, 4H, CH2​ β to ketone): Shielded relative to the α -protons, confirming the symmetric nature of the cyclohexane-1,4-dione system.

  • LC-MS (ESI+):

    • Expected [M+H]+ at m/z 216.1. The basicity of the lactam nitrogen, though weak, is sufficient for positive mode electrospray ionization.

  • HPLC Purity:

    • Column: C18 Reverse Phase (e.g., Waters XBridge).

    • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

    • Detection: UV at 254 nm (optimal for the conjugated oxindole chromophore). Purity must be ≥98% for downstream drug synthesis [2].

References

Exploratory

A Technical Guide to the Crystallographic Analysis of Spirooxindoles: A Case Study of Spiro[cyclohexane-1,3'-indolin]-2'-one

For the attention of: Researchers, Scientists, and Drug Development Professionals. This guide provides an in-depth technical overview of the process of determining the three-dimensional atomic structure of spirooxindole-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth technical overview of the process of determining the three-dimensional atomic structure of spirooxindole-based compounds, a class of molecules with significant therapeutic potential. Due to the absence of publicly available crystallographic data for 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione, this document will use the closely related and structurally significant analogue, Spiro[cyclohexane-1,3'-indolin]-2'-one , as a representative case study. The crystallographic data for this analogue is publicly available through the Cambridge Crystallographic Data Centre (CCDC) under deposition number 724730 .[1] This guide will elucidate the critical steps from crystal growth to structure refinement and analysis, providing the rationale behind key experimental decisions.

Introduction: The Significance of the Spirooxindole Scaffold

The spirooxindole skeleton is a privileged heterocyclic motif found in numerous natural products and synthetic compounds of medicinal importance.[2] This unique three-dimensional architecture, which features a spiro-fused ring system at the C3 position of the oxindole core, has been shown to interact with a variety of biological targets. Consequently, spirooxindole derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and antiviral properties.[3] A precise understanding of their three-dimensional structure through single-crystal X-ray diffraction is paramount for structure-activity relationship (SAR) studies and the rational design of new, more effective therapeutic agents.

The Crystallographic Workflow: From Molecule to Model

The determination of a crystal structure is a multi-step process that transforms a purified chemical compound into a precise three-dimensional model of its atomic arrangement. This section details the critical stages of this workflow, emphasizing the scientific reasoning that underpins each experimental choice.

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Determination a Compound Synthesis & Purification b Single Crystal Growth a->b High Purity Sample c Crystal Mounting & Screening b->c High-Quality Single Crystal d X-ray Diffraction Data Collection c->d Suitable Crystal e Data Processing & Reduction d->e Raw Diffraction Images f Structure Solution (e.g., Direct Methods) e->f Reflection Data g Structure Refinement (SHELXL) f->g Initial Model h Validation & Analysis g->h Refined Structure

Sources

Foundational

The Pharmacological Potential of Spirooxindole 2',4-Dione Scaffolds: A Technical Blueprint for Next-Generation Therapeutics

Executive Summary The spirooxindole scaffold represents a privileged structural motif in modern medicinal chemistry, characterized by an oxindole ring spiro-fused at the C-3 position to a secondary heterocyclic system[1]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The spirooxindole scaffold represents a privileged structural motif in modern medicinal chemistry, characterized by an oxindole ring spiro-fused at the C-3 position to a secondary heterocyclic system[1]. Among these, the spirooxindole 2',4-dione derivatives—particularly those incorporating pyrrolidine-2,4-dione or thiazolidine-2,4-dione (TZD) rings—have demonstrated exceptional pharmacological versatility[2]. Their rigid, three-dimensional architecture provides superior metabolic stability and precise spatial orientation of pharmacophores, enabling high-affinity interactions with challenging biological targets such as protein-protein interactions (PPIs) and kinase active sites.

As a Senior Application Scientist, I have structured this technical guide to dissect the structural dynamics, quantitative pharmacological data, and synthetic methodologies of spirooxindole 2',4-dione scaffolds, providing a self-validating framework for drug development professionals.

Structural Biology & Privileged Scaffold Dynamics

The pharmacological potency of spirooxindole 2',4-diones is fundamentally rooted in their stereochemical rigidity. The spiro-carbon (C-3) forces the two fused rings into an orthogonal geometry. This unique 3D conformation allows the molecule to effectively mimic peptide secondary structures, such as α -helices[3].

  • Hydrogen Bonding Network: The oxindole lactam acts as a dual hydrogen-bond donor and acceptor, anchoring the molecule to target proteins[1].

  • Hydrophobic Projection: The 2',4-dione moiety (e.g., a thiazolidine-2,4-dione ring) projects deep into hydrophobic pockets, mimicking specific amino acid side chains. In the context of oncology, this scaffold perfectly mimics the Trp23, Phe19, and Leu26 residues of the p53 tumor suppressor protein[4].

Therapeutic Applications

Oncology: Disruption of the MDM2-p53 Axis

The most clinically advanced application of spirooxindole derivatives is the inhibition of the MDM2-p53 interaction. MDM2 is an E3 ubiquitin ligase that negatively regulates p53 by targeting it for proteasomal degradation[4]. Spirooxindoles, such as MI-888 and MI-773 (SAR405838), act as competitive antagonists by binding to the hydrophobic pocket of MDM2, thereby stabilizing wild-type p53 and inducing cell cycle arrest or apoptosis in tumor cells[5][6].

Antimicrobial and Metabolic Targeting

Beyond oncology, the hybridization of spirooxindoles with thiazolidine-2,4-diones (TZDs) has unlocked potent antimicrobial and metabolic modulators. TZDs are well-known for their antidiabetic properties (e.g., via PPAR γ agonism or aldose reductase inhibition)[7][8]. When spiro-fused to an oxindole, these 2',4-dione hybrids exhibit potent antibacterial activity against S. pneumoniae and antimycobacterial activity against M. tuberculosis by disrupting essential kinase signaling pathways[9][10].

Quantitative Pharmacological Profiling

To facilitate comparative analysis, the binding affinities and minimum inhibitory concentrations (MIC) of leading spirooxindole and 2',4-dione derivatives are summarized below.

Table 1: Quantitative Potency of Key Spirooxindole Derivatives

Compound / ScaffoldPrimary TargetIndicationQuantitative PotencyRef
MI-888 MDM2-p53 InteractionOncology Ki​ = 0.44 nM[5]
MI-773 (SAR405838) MDM2-p53 InteractionOncology Ki​ = 0.88 nM[6]
Compound 8b (TZD Hybrid) Aldose ReductaseAntihyperglycemic IC50​ = 0.16 µM[8]
Compound 21d S. pneumoniaeAntibacterialMIC = 0.49 µM[9]
Compound 54 (R= NO2​ ) M. tuberculosisAntimycobacterialMIC < 1.0 µM[10]

Visualizing the Mechanism of Action

The following diagram maps the logical flow of the MDM2-p53 signaling pathway and demonstrates exactly where spirooxindole 2',4-dione inhibitors intervene to rescue the apoptotic cascade.

Pathway Stress Cellular Stress p53 p53 Tetramer (Active Tumor Suppressor) Stress->p53 Phosphorylation / Activation MDM2 MDM2 (E3 Ubiquitin Ligase) p53->MDM2 Transcriptional Induction Apoptosis Apoptosis / Cell Cycle Arrest p53->Apoptosis Transactivation of p21/PUMA MDM2->p53 Ubiquitination (Inhibition) Degradation Proteasomal Degradation MDM2->Degradation Targets p53 for destruction Spiro Spirooxindole 2',4-dione (MDM2 Antagonist) Spiro->MDM2 Competitive Binding (Blocks p53 interaction)

Fig 1: Mechanism of MDM2-p53 axis modulation by spirooxindole 2',4-dione inhibitors.

Experimental Methodology: Stereoselective Synthesis Workflow

The synthesis of spirooxindole 2',4-diones requires precise stereocontrol, as the biological activity is highly dependent on the absolute configuration of the spiro-center (e.g., the 2′R,3S -isomer is often the most potent)[5][11]. The following is a self-validating protocol for the green, one-pot multicomponent synthesis of spiro[oxindole-thiazolidine-2,4-dione] via a 1,3-dipolar cycloaddition[2][12].

Protocol: One-Pot Multicomponent 1,3-Dipolar Cycloaddition

Objective: To synthesize stereopure spiro[oxindole-thiazolidine-2,4-dione] derivatives using a magnetically recoverable heterogeneous catalyst.

Materials:

  • Isatin (1.0 mmol)

  • Thiazolidine-4-carboxylic acid (1.0 mmol)

  • 5-Arylidene thiazolidine-2,4-dione (1.0 mmol)

  • MCCFe2​O4​ @L-proline magnetic nanorods (0.03 g)

  • Ethanol (10 mL)

Step-by-Step Procedure & Causality:

  • Dipole Generation: Combine isatin and thiazolidine-4-carboxylic acid in ethanol in the presence of the MCCFe2​O4​ @L-proline catalyst.

    • Causality: Ethanol serves as a protic solvent that stabilizes the transition state of the intermediate azomethine ylide. The L-proline functionalized catalyst acts as a chiral hydrogen-bond donor, pre-organizing the reactants to ensure high facial selectivity[2].

  • Cycloaddition: Add the 5-arylidene thiazolidine-2,4-dione dipolarophile and heat the mixture to 90°C.

    • Causality: The 90°C temperature provides the necessary activation energy for the decarboxylative condensation while remaining strictly below the threshold that would cause thermal epimerization of the kinetic endo-product[12].

  • Self-Validating Quench & Catalyst Recovery: Monitor the reaction via LC-MS. Once the starting materials are consumed (typically 2-3 hours), remove the flask from heat and apply an external neodymium magnet to the side of the vessel.

    • Causality: The magnetic ferrite core of the catalyst allows for instantaneous, filtration-free separation. This prevents heavy metal leaching into the active pharmaceutical ingredient (API) and allows the catalyst to be washed and reused[2][12]. Decant the clear supernatant.

  • Crystallization & Stereochemical Validation: Concentrate the supernatant in vacuo and recrystallize the crude product from hot ethanol.

    • Validation Checkpoint: Analyze the purified crystals using 2D NOESY NMR and chiral HPLC. A cross-peak between the oxindole N-H and the thiazolidine-2,4-dione methine proton validates the endo-stereochemistry. If the diastereomeric excess (d.e.) is <95%, it indicates a failure in the catalyst's facial selectivity; the catalyst batch must be regenerated, and the reaction temperature recalibrated.

Sources

Exploratory

Thermodynamic Stability and Conformational Dynamics of 1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione: A Technical Guide

Executive Summary The compound 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione (CAS 52140-59-7) represents a highly privileged structural motif within the broader class of spirooxindoles. These scaffolds are renow...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione (CAS 52140-59-7) represents a highly privileged structural motif within the broader class of spirooxindoles. These scaffolds are renowned for their 3D-geometrical rigidity, making them highly effective in interrupting complex protein-protein interactions (PPIs), such as the MDM2-p53 pathway 1. Understanding the thermodynamic stability of this specific 4-oxocyclohexane-fused derivative is critical for downstream drug formulation, structural biology applications, and rational drug design 2. This whitepaper details the causality behind its conformational equilibria, electronic stability, and the self-validating experimental protocols required to profile its thermodynamics.

Structural Thermodynamics & Conformational Dynamics

The thermodynamic profile of this molecule is dominated by the conformational dynamics of the 4-oxocyclohexane ring. The spiro-fusion at C3' of the planar oxindole core creates a highly restricted local environment. Because the oxindole system is planar and the C4-ketone renders the two halves of the cyclohexane ring equivalent, the molecule possesses a theoretical Cs​ plane of symmetry passing through C1 and C4 of the cyclohexanone ring.

Consequently, the chair-chair interconversion of the cyclohexanone ring yields two achiral diastereomers rather than enantiomers:

  • Conformer A: The bulky aromatic ring of the oxindole is positioned pseudo-equatorially, while the lactam carbonyl is pseudo-axial.

  • Conformer B: The aromatic ring is pseudo-axial, and the lactam carbonyl is pseudo-equatorial.

Steric Causality: The thermodynamic preference is strictly governed by steric strain. In Conformer B, the ortho-protons of the aromatic ring suffer severe 1,3-diaxial interactions with the axial protons at C3 and C5 of the cyclohexanone ring. This steric clash drives the equilibrium heavily toward Conformer A, establishing a significant free energy gap ( ΔG∘ ).

ConformationalDynamics C_Eq Conformer A (Aromatic Equatorial) TS Twist-Boat Transition State C_Eq->TS +ΔG‡ TS->C_Eq Relaxation C_Ax Conformer B (Aromatic Axial) TS->C_Ax Relaxation C_Ax->TS +ΔG‡

Fig 1: Thermodynamic equilibrium between spirooxindole chair conformers via a twist-boat state.

Electronic Stability: Tautomerism and Lactam Robustness

Beyond conformational dynamics, the chemical stability of the spirooxindole core is exceptionally high.

  • Lactam Robustness: The oxindole moiety is thermodynamically stabilized by amide resonance and conjugation with the fused benzene ring. This intrinsic stability prevents spontaneous ring-opening or epimerization at the spiro center under physiological conditions—a critical requirement for orally active therapeutics 3.

  • Keto-Enol Equilibrium: The C4 ketone of the cyclohexanone ring exhibits negligible enolization. Because the molecule lacks extended conjugation pathways that could stabilize an enol form, the thermodynamic equilibrium heavily favors the keto tautomer ( Keq​<10−5 ).

Quantitative Thermodynamic Data

The table below summarizes the key thermodynamic parameters driving the stability of 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione.

ParameterEstimated ValueCausality / Driving Force
ΔG∘ (Conformer B - A) +1.5 to +2.0 kcal/mol1,3-diaxial steric clash of the axial aromatic ring in Conformer B.
ΔG‡ (Chair Flip Barrier) ~10.5 kcal/molRing strain acquired during transition through the twist-boat state.
Keq​ (Conformer A : B at 298K) ~95 : 5Exponential dependence of the equilibrium constant on ΔG∘ .
Kenol​ (Keto-Enol at C4) <10−5 Lack of extended conjugation; high thermodynamic stability of the C=O bond.

Field-Proven Experimental Protocols

To empirically validate the thermodynamic parameters discussed above, the following self-validating protocols must be employed.

Protocol A: VT-NMR Conformational Analysis

Standard 1D NMR at room temperature only shows a time-averaged spectrum due to rapid chair flipping. Variable-Temperature NMR (VT-NMR) is required to freeze out the conformers.

Causality in Design: Dichloromethane-d2 (CD2Cl2) is explicitly chosen over CDCl3 because its lower freezing point (~176 K) allows the experiment to reach the slow-exchange regime necessary to observe distinct peaks for Conformer A and B.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous CD2Cl2. Add 5 μ L of tetramethylsilane (TMS) as a chemical shift reference and a sealed capillary containing 100% methanol.

  • Temperature Calibration (Self-Validation): Use the methanol capillary as an internal thermometer. The chemical shift difference ( Δδ ) between the CH3 and OH protons of methanol is strictly temperature-dependent. Calculate the exact sample temperature to correct for thermocouple inaccuracies.

  • Data Acquisition: Acquire 1 H-NMR spectra starting from 298 K, cooling in 10 K increments down to 180 K. Allow 15 minutes of equilibration time at each temperature step before pulsing.

  • Line Shape Analysis: Utilize Dynamic NMR (DNMR) software to fit the broadened peaks near the coalescence temperature ( Tc​ ) using the Bloch-McConnell equations to extract the exchange rate constants ( k ).

  • Thermodynamic Extraction: Plot ln(k/T) versus 1/T (Eyring Plot) to determine the activation enthalpy ( ΔH‡ ) and entropy ( ΔS‡ ).

ExperimentalWorkflow Step1 1. Sample Preparation Dissolve in CD2Cl2 with TMS Step2 2. VT-NMR Acquisition Scan from 298K down to 180K Step1->Step2 Step3 3. Line Shape Analysis Extract rate constants (k) via DNMR Step2->Step3 Step4 4. Eyring Plot Plot ln(k/T) vs 1/T Step3->Step4 Step5 5. Thermodynamic Extraction Calculate ΔH‡, ΔS‡, ΔG‡ Step4->Step5

Fig 2: Step-by-step VT-NMR workflow for extracting conformational thermodynamic parameters.

Protocol B: Accelerated Degradation Assay (HPLC-UV)

To validate the chemical stability of the lactam core against hydrolysis.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mg/mL stock solution of the compound in DMSO.

  • Stress Conditions: Dilute the stock 1:10 into three separate aqueous buffers: pH 1.2 (simulated gastric fluid), pH 7.4 (PBS), and pH 10.0 (accelerated basic stress).

  • Internal Standard (Self-Validation): Spike each solution with 10 μ g/mL of biphenyl. This internal standard ensures that any observed reduction in the parent compound peak area is due to genuine thermodynamic degradation, not injection volume errors or solvent evaporation.

  • Incubation & Sampling: Incubate at 37°C. Draw 20 μ L aliquots at 0, 4, 8, 24, and 48 hours.

  • Analysis: Run samples on a C18 Reverse-Phase HPLC column using a gradient of 10-90% Acetonitrile/Water (0.1% TFA). Confirm mass balance by integrating the parent peak against any newly formed degradation peaks.

References

  • Panda, S.S., Girgis, A.S., Aziz, M.N., & Bekheit, M.S. (2023). "Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold." Molecules, 28(2), 618.1

  • Al-Jassas, et al. (2024). "Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells." Frontiers in Chemistry, 12. 2

  • Gollner, A., et al. (2016). "Discovery of Novel Spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one Compounds as Chemically Stable and Orally Active Inhibitors of the MDM2–p53 Interaction." Journal of Medicinal Chemistry, 59(22), 10147-10162. 3

Sources

Foundational

A Comprehensive Technical Guide to the Spectral Characterization of 1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione

Abstract: This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for the novel heterocyclic compound, 1',2'-dihydrospiro[cyclohexane-1,3'-indol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for the novel heterocyclic compound, 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione (CAS 52140-59-7). While this molecule holds significant interest due to its core spirooxindole scaffold—a privileged structure in medicinal chemistry known for diverse biological activities—publicly available, experimentally-derived spectral data is limited.[1][2] This document, therefore, serves as a predictive guide for researchers, synthesizing foundational spectroscopic principles with comparative data from analogous structures to forecast the key spectral features essential for its unambiguous identification and characterization. We present detailed theoretical analyses for ¹H NMR, ¹³C NMR (including DEPT), and FTIR spectroscopy, complete with tabulated predictions and validated experimental protocols for data acquisition.

Molecular Structure and Spectroscopic Overview

1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione possesses a unique and rigid three-dimensional architecture. Its molecular formula is C₁₃H₁₃NO₂ with a molecular weight of 215.25 g/mol .[3][4] The core structure features a cyclohexane-1,4-dione ring fused at the C3 position of an oxindole moiety, creating a spirocyclic center. This intricate fusion of a lactam, a cyclic ketone, and an aromatic ring system dictates a distinct and predictable spectroscopic fingerprint. Understanding the precise assignment of signals is paramount for confirming synthesis and for any subsequent structural modifications in drug development programs.

For clarity in the following spectral discussions, the atoms are numbered as shown in the diagram below.

Caption: Numbering scheme for 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione.

Infrared (IR) Spectroscopy Analysis

Theoretical Principles & Causality

Fourier-Transform Infrared (FTIR) spectroscopy is a non-destructive technique that measures the absorption of infrared radiation by a molecule's bonds, which vibrate at specific frequencies.[5][6] The frequency of vibration is dependent on the bond type, the mass of the bonded atoms, and the overall molecular environment. For 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione, the most prominent and diagnostic signals will arise from the high-dipole moment C=O (carbonyl) and N-H bonds. Their precise absorption frequencies are influenced by factors such as ring strain and conjugation.

Predicted IR Spectrum

The IR spectrum of this compound is expected to be dominated by strong absorptions in the carbonyl region. The structure contains two distinct carbonyl groups: a five-membered lactam (amide) and a six-membered cyclic ketone.

  • N-H Stretch: A moderate to sharp absorption band is expected in the region of 3200-3100 cm⁻¹ , characteristic of the N-H stretching vibration in the lactam ring.[7]

  • C-H Stretches: Aromatic C-H stretching vibrations will appear as a group of weaker bands just above 3000 cm⁻¹ . Aliphatic C-H stretches from the cyclohexane ring will be observed as stronger bands just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹ ).[8]

  • C=O Stretches (Amide I Band): The carbonyl group of the five-membered lactam ring is predicted to show a strong absorption band around 1715-1680 cm⁻¹ . The five-membered ring structure introduces some ring strain, which typically increases the frequency compared to acyclic amides.[9][10]

  • C=O Stretch (Ketone): The carbonyl group within the six-membered cyclohexane ring is expected to absorb strongly in the range of 1720-1700 cm⁻¹ , which is typical for saturated cyclic ketones.[8][11] It is highly probable that the two carbonyl absorptions will overlap, potentially appearing as a single, broad, and very intense band.

  • C=C Stretches: Aromatic ring C=C stretching vibrations will produce several medium to weak bands in the 1600-1450 cm⁻¹ region.

  • C-N Stretch: The C-N stretching vibration of the lactam is expected to appear in the 1250-1180 cm⁻¹ range.

Table 1: Predicted IR Spectral Data
Predicted Wavenumber (cm⁻¹)Expected IntensityFunctional Group Assignment
3200-3100Medium, SharpN-H Stretch (Lactam)
3100-3000Weak to MediumAromatic C-H Stretch
2960-2850Medium to StrongAliphatic C-H Stretch
1720-1680Very Strong, BroadC=O Stretches (Lactam & Ketone)
1600-1450Medium to WeakAromatic C=C Stretch
1250-1180MediumC-N Stretch (Lactam)
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

Method 1: Attenuated Total Reflectance (ATR) ATR is the preferred method for solid samples due to its simplicity and lack of extensive sample preparation.[12][13]

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount (1-2 mg) of the solid 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione powder directly onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring good contact between the sample and the crystal surface.

  • Data Acquisition: Collect the sample spectrum. A typical acquisition involves 16 to 64 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.[14]

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum. Clean the crystal thoroughly after analysis.

Method 2: Potassium Bromide (KBr) Pellet This traditional transmission method is useful when high-resolution data is required or when ATR is unavailable.[12][15]

  • Sample Preparation: Weigh approximately 1 mg of the sample and 100-200 mg of dry, spectroscopic-grade KBr powder.

  • Grinding: Gently grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained. This minimizes light scattering.[16]

  • Pellet Formation: Transfer the powder to a pellet press die and apply several tons of pressure using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition: Place the pellet in the instrument's sample holder and collect the spectrum using the same parameters as for ATR, after acquiring a background spectrum of the empty sample holder.

FTIR_Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis Start Solid Sample Prep_ATR Place on ATR Crystal Start->Prep_ATR Prep_KBr Grind with KBr & Press Pellet Start->Prep_KBr Background Record Background (Empty Crystal/Air) Prep_ATR->Background Prep_KBr->Background Acquire Acquire Sample Spectrum (16-64 scans, 4 cm⁻¹ resolution) Background->Acquire Process Ratio Sample/Background Acquire->Process Interpret Identify Characteristic Peaks (C=O, N-H, C-H) Process->Interpret

Caption: Workflow for FTIR spectral acquisition and analysis.

¹H NMR Spectroscopy Analysis

Theoretical Principles & Causality

¹H NMR spectroscopy provides detailed information about the electronic environment, quantity, and connectivity of protons in a molecule.[17][18]

  • Chemical Shift (δ): The position of a signal indicates the degree of shielding or deshielding of a proton. Protons near electronegative atoms (like O and N) or in aromatic systems are deshielded and appear at a higher chemical shift (downfield).[18]

  • Integration: The area under each signal is proportional to the number of equivalent protons it represents.[19]

  • Splitting (Multiplicity): The splitting of a signal into a multiplet is caused by the magnetic influence of protons on adjacent carbons. The n+1 rule is a useful guide, where n is the number of neighboring equivalent protons.[20]

Predicted ¹H NMR Spectrum

A deuterated solvent such as DMSO-d₆ is recommended for analysis, as it will solubilize the compound and its residual proton signal is well-separated from the regions of interest. The N-H proton will also be clearly visible and exchangeable with D₂O.

  • Aromatic Protons (4H): The four protons on the benzene ring (C4'-H to C7'-H) are expected to appear in the range of δ 7.5-6.8 ppm . Due to the fused ring system, they will form a complex multiplet pattern. The proton adjacent to the nitrogen (C7'-H) and the proton ortho to the spiro center will likely be the most distinct.

  • Amide Proton (1H, N1'-H): The lactam N-H proton is expected to appear as a broad singlet significantly downfield, likely in the region of δ 10.5-9.5 ppm in DMSO-d₆. This signal will disappear upon the addition of a drop of D₂O, which is a key diagnostic test.

  • Cyclohexane Protons (8H): The eight protons on the cyclohexane ring will present the most complex region of the spectrum. They are all aliphatic and will appear upfield, likely between δ 3.0-1.8 ppm .

    • The two CH₂ groups adjacent to the spiro carbon (C2-H₂ and C6-H₂) and the two CH₂ groups adjacent to the ketone (C3-H₂ and C5-H₂) are chemically non-equivalent.

    • Furthermore, due to the rigid spirocyclic structure, the two protons within each methylene group (geminal protons) are diastereotopic, meaning they are in different chemical environments and will have different chemical shifts.

    • This will result in a series of complex, overlapping multiplets in the upfield region. Two-dimensional NMR techniques like COSY would be essential for definitive assignment.

Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
Predicted δ (ppm)MultiplicityIntegrationAssignment
10.5 - 9.5br s1HN1'-H
7.5 - 6.8m4HAr-H (C4'-H to C7'-H)
3.0 - 1.8m8HCyclohexane CH

¹³C NMR and DEPT Spectroscopy Analysis

Theoretical Principles & Causality

¹³C NMR provides a signal for each unique carbon atom in a molecule, offering a direct map of the carbon skeleton.[21] Chemical shifts are highly sensitive to the carbon's hybridization and electronic environment. The DEPT (Distortionless Enhancement by Polarization Transfer) technique is invaluable as it distinguishes between CH₃, CH₂, CH, and quaternary (C) carbons.[22][23]

  • DEPT-90: Only signals from CH carbons appear.

  • DEPT-135: CH₃ and CH carbons appear as positive signals, while CH₂ carbons appear as negative signals. Quaternary carbons are absent in both DEPT-90 and DEPT-135 spectra.[24]

Predicted ¹³C NMR Spectrum

The molecule has 13 carbon atoms. Due to the plane of symmetry passing through the C4 and C1 (spiro) atoms of the cyclohexane ring, C2 and C6, as well as C3 and C5, are chemically equivalent. This reduces the number of expected signals from the cyclohexane ring. The indole portion lacks symmetry, so all its carbons should be unique. Therefore, a total of 11 distinct signals are predicted.

  • Carbonyl Carbons (C): The two carbonyl carbons will be the most downfield signals. The ketone carbon (C4) is expected around δ 205-215 ppm , while the lactam carbonyl (C2') will be further upfield, around δ 175-180 ppm .[25] These will be absent in DEPT spectra.

  • Aromatic Carbons (C & CH): Six signals are expected in the aromatic region (δ 145-110 ppm ). Two will be quaternary (C3a' and C7a'), and four will be CH carbons. These assignments can be confirmed with DEPT.

  • Spiro Carbon (C): The spiro carbon (C3') is a unique quaternary carbon and is expected to appear in the δ 60-50 ppm range.[7] It will be absent in DEPT spectra.

  • Aliphatic Carbons (CH₂): The cyclohexane ring will show two signals for its four CH₂ groups. The carbons adjacent to the spiro center (C2, C6) and those adjacent to the ketone (C3, C5) will appear in the aliphatic region, likely between δ 40-25 ppm . These will appear as negative signals in the DEPT-135 spectrum.

Table 3: Predicted ¹³C NMR and DEPT Spectral Data (in DMSO-d₆)
Predicted δ (ppm)DEPT-135 SignalDEPT-90 SignalAssignment
215 - 205AbsentAbsentC 4 (Ketone)
180 - 175AbsentAbsentC 2' (Lactam)
145 - 120AbsentAbsentC 3a', C 7a' (Aromatic Quaternary)
135 - 110PositivePositiveC 4', C 5', C 6', C 7' (Aromatic CH)
60 - 50AbsentAbsentC 3' (Spiro)
40 - 25NegativeAbsentC 2, C 6 & C 3, C 5 (Cyclohexane CH₂)

Comprehensive NMR Experimental Protocol

Rationale and Causality

The choice of solvent is critical in NMR.[7][26] DMSO-d₆ is often preferred for compounds with amide protons as it minimizes the rate of proton exchange, resulting in sharper N-H signals compared to protic solvents like methanol-d₄. Chloroform-d is also a common choice but may lead to broader N-H signals.[27] A standard concentration of 5-10 mg in 0.6-0.7 mL of solvent is ideal for achieving good signal-to-noise in a reasonable time.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione.

    • Transfer the solid to a clean, dry NMR tube.

    • Add approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆).

    • Cap the tube and gently vortex or sonicate until the sample is fully dissolved.

  • Instrument Setup and Tuning:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks for the solvent reference signal (TMS or residual solvent peak).

    • Tune and match the probe for both the ¹H and ¹³C frequencies.

  • Spectral Acquisition:

    • ¹H Spectrum: Acquire a standard one-dimensional proton spectrum. A 30° or 45° pulse angle with a relaxation delay of 1-2 seconds and 8-16 scans is typically sufficient.

    • ¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. A 45° pulse angle with a 2-second relaxation delay is standard. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

    • DEPT Spectra: Run the DEPT-90 and DEPT-135 experiments using the instrument's standard parameters. These are typically much faster to acquire than a full ¹³C spectrum.

    • (Optional) D₂O Exchange: After acquiring the initial ¹H spectrum, remove the NMR tube, add one drop of D₂O, shake gently, and re-acquire the ¹H spectrum to confirm the assignment of the N-H proton.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation weigh Weigh 5-10 mg Sample dissolve Dissolve in 0.7 mL DMSO-d₆ weigh->dissolve setup Lock, Tune, Shim dissolve->setup acq_H1 Acquire ¹H Spectrum setup->acq_H1 acq_C13 Acquire ¹³C Spectrum acq_H1->acq_C13 acq_DEPT Acquire DEPT-90/135 acq_C13->acq_DEPT process Process Spectra (FT, Phasing, Baseline) acq_DEPT->process assign_H1 Assign ¹H Signals (Shift, Integration, Splitting) process->assign_H1 assign_C13 Assign ¹³C & DEPT Signals (C, CH, CH₂, CH₃) process->assign_C13 structure Confirm Molecular Structure assign_H1->structure assign_C13->structure

Caption: Comprehensive workflow for NMR data acquisition and structural elucidation.

Conclusion

The structural elucidation of 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione relies on a synergistic interpretation of IR, ¹H NMR, and ¹³C NMR data. This guide establishes a robust predictive framework for its spectral characteristics. Key diagnostic features include: two distinct carbonyl signals in the IR spectrum (or one very broad, intense band) between 1720-1680 cm⁻¹; a D₂O-exchangeable N-H proton signal in the ¹H NMR spectrum around δ 10 ppm; and in the ¹³C NMR spectrum, two carbonyl carbons above δ 175 ppm, a characteristic spiro-carbon signal around δ 55 ppm, and two negative signals in the DEPT-135 spectrum corresponding to the cyclohexane methylene groups. Adherence to the detailed protocols provided will enable researchers to acquire high-fidelity data to confidently confirm the synthesis and purity of this promising heterocyclic scaffold.

References

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis. Available at: [Link]

  • University of the West Indies. Sample preparation for FT-IR. Available at: [Link]

  • Taylor & Francis Online. (2007, February 24). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Available at: [Link]

  • Scribd. FTIR Spectroscopy: Principles and Applications. Available at: [Link]

  • FindLight. (2019, March 27). FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications. Available at: [Link]

  • MDPI. (2023, January 7). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Available at: [Link]

  • Labindia Analytical. (2024, November 14). Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis. Available at: [Link]

  • The Chemical Society of Japan. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Available at: [Link]

  • MedCrave. (2017, October 27). Green preparation and structure elucidation of spiro indole derivatives using grindstone technique. Available at: [Link]

  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Available at: [Link]

  • AHH Chemical Co., LTD. 1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione. Available at: [Link]

  • SlidePlayer. Carbonyl - compounds - IR - spectroscopy. Available at: [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • ResearchGate. A New Synthetic Procedure to Spiro[cyclohexane-1,3′-indoline]-2′,4-diones. Available at: [Link]

  • eGyanKosh. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 9: Characteristic vibrational frequencies of functional groups. Available at: [Link]

  • University of Colorado Boulder. CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. Available at: [Link]

  • OpenOChem Learn. Interpreting. Available at: [Link]

  • Heterocyclic Chemistry I. Available at: [Link]

  • CONTENTS 1. 13C NMR spectroscopy. Available at: [Link]

  • OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. Available at: [Link]

  • Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Available at: [Link]

  • KPU Pressbooks. 6.7 ¹H NMR Spectra and Interpretation (Part II). Available at: [Link]

  • Chemistry Steps. DEPT NMR: Signals and Problem Solving. Available at: [Link]

  • ACD/Labs. (2023, June 28). The Basics of Interpreting a Proton (1H) NMR Spectrum. Available at: [Link]

  • JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione: A Detailed Guide to Modern Synthetic Protocols

Introduction: The Significance of the Spiro[cyclohexane-1,3'-indole] Scaffold The spiro[cyclohexane-1,3'-indole] core is a privileged heterocyclic motif that constitutes the structural backbone of numerous biologically a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Spiro[cyclohexane-1,3'-indole] Scaffold

The spiro[cyclohexane-1,3'-indole] core is a privileged heterocyclic motif that constitutes the structural backbone of numerous biologically active natural products and synthetic compounds. This unique three-dimensional architecture, featuring a cyclohexane ring fused at the C3-position of an oxindole core, has garnered significant attention from the medicinal chemistry and drug development communities. Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including potent anticancer, antimicrobial, and antiviral properties. The rigid spirocyclic framework allows for a precise spatial arrangement of functional groups, making it an attractive scaffold for the design of specific and potent inhibitors of various biological targets. This guide provides a comprehensive overview of the synthetic protocols for a key derivative, 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione, with a focus on the underlying chemical principles and practical, field-proven methodologies.

Core Synthetic Strategy: The Power of Multi-Component Reactions

Among the various strategies to construct the spiro[cyclohexane-1,3'-indole] skeleton, one-pot multi-component reactions (MCRs) have emerged as a highly efficient and atom-economical approach.[1] These reactions allow for the formation of complex molecules from simple, readily available starting materials in a single synthetic operation, thereby minimizing reaction time, cost, and waste generation. A particularly effective MCR for the synthesis of the target scaffold involves the condensation of an isatin derivative, an amine source, and a cyclic 1,3-dicarbonyl compound, such as cyclohexane-1,3-dione.[2]

The Role of Organocatalysis: L-Proline as a Catalyst of Choice

The success of these MCRs often hinges on the choice of an appropriate catalyst. L-proline, a naturally occurring amino acid, has been identified as a highly effective and environmentally benign organocatalyst for these transformations.[2] Its catalytic activity stems from its ability to act as a bifunctional catalyst. The secondary amine of L-proline reacts with a carbonyl compound (in this case, cyclohexane-1,3-dione) to form a nucleophilic enamine intermediate. Concurrently, the carboxylic acid group can act as a Brønsted acid to activate the electrophilic partner (the imine formed from isatin and the amine) and facilitate the key carbon-carbon bond-forming steps. This dual activation mode is central to the efficiency and selectivity of the reaction.[3][4]

Visualizing the Synthetic Workflow

To better understand the sequence of events in the L-proline catalyzed synthesis, the following workflow diagram illustrates the key stages of the one-pot reaction.

Synthetic_Workflow cluster_reactants Starting Materials cluster_catalyst Catalyst cluster_process One-Pot Reaction Isatin Isatin Mixing Mixing in Solvent (e.g., Ethanol) Isatin->Mixing Amine Amine Source (e.g., Ammonium Acetate) Amine->Mixing Diketone Cyclohexane-1,3-dione Diketone->Mixing Proline L-Proline Proline->Mixing Catalytic amount Heating Heating (e.g., 60 °C) Mixing->Heating Purification Work-up & Purification Heating->Purification Product 1',2'-Dihydrospiro [cyclohexane-1,3'-indole] -2',4-dione Purification->Product

Figure 1: A schematic representation of the one-pot, three-component synthesis of the target spiro compound.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis of 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione. These protocols are based on established literature procedures and have been optimized for reproducibility and yield.

Protocol 1: L-Proline-Catalyzed One-Pot Three-Component Synthesis

This protocol is adapted from the efficient synthesis of related spiro[indoline-3,11'-pyrazolo[3,4-a]acridine]-2,10'(1'H)-dione derivatives.[2]

Materials:

  • Isatin (1.0 mmol, 147.1 mg)

  • Ammonium acetate (1.2 mmol, 92.5 mg) - as the amine source

  • Cyclohexane-1,3-dione (1.0 mmol, 112.1 mg)

  • L-proline (0.1 mmol, 11.5 mg)

  • Ethanol (10 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and hotplate

  • Reflux condenser

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

  • Ethyl acetate and hexane for chromatography

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add isatin (1.0 mmol), ammonium acetate (1.2 mmol), cyclohexane-1,3-dione (1.0 mmol), and L-proline (0.1 mmol).

  • Add ethanol (10 mL) to the flask.

  • Attach a reflux condenser and place the flask on a hotplate with a magnetic stirrer.

  • Heat the reaction mixture to 60 °C and stir vigorously.

  • Monitor the progress of the reaction by TLC (e.g., using a 3:7 mixture of ethyl acetate and hexane as the eluent). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete (as indicated by the disappearance of the starting materials), allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%) to isolate the pure 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione.

  • Combine the fractions containing the pure product and evaporate the solvent to obtain the final product as a solid.

  • Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Plausible Reaction Mechanism:

The reaction is believed to proceed through a cascade of reactions initiated by the formation of key intermediates.

Reaction_Mechanism cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Enamine Formation cluster_step3 Step 3: Michael Addition & Cyclization Isatin Isatin Imine Knoevenagel Condensation Product (Imine) Isatin->Imine + Amine - H2O Amine Amine Michael_Adduct Michael Adduct Imine->Michael_Adduct + Enamine Diketone Cyclohexane-1,3-dione Enamine Enamine Intermediate Diketone->Enamine + L-Proline - H2O Proline L-Proline Cyclization Intramolecular Cyclization & Dehydration Michael_Adduct->Cyclization Product Spiro Product Cyclization->Product

Figure 2: A simplified representation of the plausible reaction mechanism.

Alternative Synthetic Strategies: A Comparative Overview

While the one-pot, three-component reaction is highly efficient, other methods have also been developed for the synthesis of the spiro[cyclohexane-1,3'-indole] scaffold. The choice of method may depend on the desired substitution pattern, stereochemical control, and the availability of starting materials.

Synthetic StrategyKey ReactantsCatalyst/ReagentKey FeaturesReference
Organocatalytic Cascade Reaction 3-Olefinic oxindole, Pentane-1,5-dial(R)-diphenylprolinol silyl etherEnantioselective synthesis, formation of multiple stereocenters.[5]
Multi-step Synthesis via Diels-Alder 3-Chloromethylene-2-indolone, Danishefsky's dieneMultiple steps including reductionProvides access to a variety of substituted analogs.[6]
Phosphine-Catalyzed Domino Reaction Isatylidene malononitrile, Bis-chalconesTri(n-butyl)phosphineConstruction of highly functionalized spirocyclohexane rings.[7]

Conclusion and Future Perspectives

The synthesis of 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione and its derivatives is an active area of research, driven by the significant biological potential of this scaffold. The development of efficient, one-pot, multi-component reactions, particularly those utilizing green and readily available organocatalysts like L-proline, represents a major advancement in the field. These methods not only simplify the synthetic process but also align with the principles of sustainable chemistry.

Future research in this area will likely focus on expanding the scope of these reactions to include a wider range of substrates, developing more enantioselective catalytic systems, and exploring the biological activities of the resulting novel spiro compounds. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers and scientists engaged in the discovery and development of new therapeutic agents based on the promising spiro[cyclohexane-1,3'-indole] scaffold.

References

  • Domling, A. (2006). Multicomponent Reactions. Chemical Reviews, 106(1), 17-89. [Link]

  • Reddy, C. R., et al. (2021). Efficient One-Pot Synthesis of Spiro[Indoline-3,11'-Pyrazolo[3,4-a]Acridine]- 2,10'(1'H)-Dione Derivatives Catalyzed by L-Proline. Scientific Reports, 11(1), 1-11. [Link]

  • List, B., Lerner, R. A., & Barbas III, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395-2396. [Link]

  • Reddy, B. V. S., et al. (2013). Enantioselective Synthesis of Spiro[cyclohexane-1,3′-indolin]-2′-ones Containing Multiple Stereocenters via Organocatalytic Michael/Aldol Cascade Reactions. Tetrahedron Letters, 54(19), 2311-2314. [Link]

  • Gassman, P. G., & van Bergen, T. J. (1973). A general method for the synthesis of spiro[cyclohexane-1,3'-indolin]-2'-ones. Journal of the American Chemical Society, 95(2), 590-591. [Link]

  • Yan, C., et al. (2022). Tri(n-butyl)phosphine-promoted domino reaction for the efficient construction of spiro[cyclohexane-1,3'-indolines]. Beilstein Journal of Organic Chemistry, 18, 726-735. [Link]

  • Sumpter, W. C. (1944). The Chemistry of Isatin. Chemical Reviews, 34(3), 393-434. [Link]

  • da Silva, J. F., et al. (2009). The chemistry of isatins: a review from 1975 to 1999. Journal of the Brazilian Chemical Society, 20, 11-39. [Link]

  • Gribble, G. W. (2010). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. [Link]

  • Hajos, Z. G., & Parrish, D. R. (1974). Asymmetric synthesis of bicyclic intermediates of natural product chemistry. The Journal of Organic Chemistry, 39(12), 1615-1621. [Link]

  • Eder, U., Sauer, G., & Wiechert, R. (1971). New Type of Asymmetric Cyclization to Optically Active Steroid CD Partial Structures. Angewandte Chemie International Edition in English, 10(7), 496-497. [Link]

  • Barbas III, C. F., et al. (2000). A new catalytic asymmetric aldol reaction. Tetrahedron Letters, 41(41), 7959-7963. [Link]

  • Notz, W., & List, B. (2000). Catalytic Asymmetric Cross-Mannich Reactions: A Direct and Enantioselective Synthesis of β-Amino Carbonyl Compounds. Journal of the American Chemical Society, 122(30), 7386-7387. [Link]

  • Agami, C., Levisalles, J., & Puchot, C. (1984). A new insight into the mechanism of the proline-catalyzed intramolecular aldol condensation. Journal of the Chemical Society, Chemical Communications, (8), 441-442. [Link]

  • Houk, K. N., & List, B. (2001). Asymmetric enamine catalysis. Journal of the American Chemical Society, 123(23), 5570-5571. [Link]

  • Seebach, D., et al. (2007). Proline-catalyzed aldol and Mannich reactions: the role of the acid/base co-catalyst. Chemistry-A European Journal, 13(1), 227-236. [Link]

  • Blackmond, D. G. (2004). New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences, 101(16), 5732-5736. [Link]

  • Chen, G., et al. (2006). L-Proline-catalyzed asymmetric aldol condensation of n-substituted isatins with acetone. Heterocycles, 68(11), 2327-2331. [Link]

  • Al-Warhi, T., et al. (2020). The reaction mechanism of the proline-catalyzed direct asymmetric aldol reactions. ResearchGate. [Link]

  • PubChem. 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione. [Link]

  • Wikipedia. Proline-catalyzed aldol reactions. [Link]

  • Staudinger, H. (1907). Zur Kenntniss der Ketene. Diphenylketen. Justus Liebigs Annalen der Chemie, 356(1-2), 51-123. [Link]

Sources

Application

Application Note: A Systematic Approach to HPLC Method Development for the Analysis of 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione

Abstract This application note provides a comprehensive and detailed guide for the development of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1',2'-dih...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive and detailed guide for the development of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione. This spiro-indole derivative is of significant interest in pharmaceutical and chemical research. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a systematic approach to method development, from initial analyte characterization to final method validation. The causality behind each experimental choice is explained, ensuring a deep understanding of the chromatographic principles at play. This guide is grounded in authoritative sources, including the United States Pharmacopeia (USP) and International Council for Harmonisation (ICH) guidelines, to ensure scientific integrity and the development of a self-validating analytical method.

Introduction

1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione is a spirocyclic compound containing an indole moiety, a structural motif prevalent in many biologically active compounds. Accurate and reliable quantification of this analyte is crucial for various stages of research and development, including synthesis optimization, purity assessment, and stability studies. High-performance liquid chromatography (HPLC) is a powerful analytical technique well-suited for this purpose, offering high resolution, sensitivity, and reproducibility.[1]

This application note details a systematic approach to developing a stability-indicating RP-HPLC method for 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione. We will explore the logical progression of method development, from understanding the analyte's physicochemical properties to the selection of appropriate chromatographic conditions and, finally, the establishment of a robust and validated analytical method.

Analyte Characterization

A thorough understanding of the analyte's physicochemical properties is the foundation of successful HPLC method development.

Structure and Physicochemical Properties of 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione:

  • Molecular Formula: C₁₃H₁₃NO₂[2][3]

  • Molecular Weight: 215.25 g/mol [2][3]

  • CAS Number: 52140-59-7[2]

  • Predicted LogP: 2.0196

  • Topological Polar Surface Area (TPSA): 46.17 Ų

The predicted LogP value of approximately 2 suggests that the compound is moderately hydrophobic, making it an ideal candidate for reversed-phase HPLC.[4] In RP-HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. More hydrophobic analytes will have a stronger interaction with the stationary phase, leading to longer retention times.[4]

HPLC Method Development Strategy

Our strategy for method development will follow a logical, stepwise approach to optimize the separation and detection of 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione. The overall workflow is depicted in the following diagram:

HPLC_Method_Development_Workflow Analyte_Characterization Analyte Characterization (Structure, Polarity, pKa, UV) Initial_Conditions Initial Condition Screening - Column Selection (C18) - Mobile Phase (ACN/Water) - Wavelength (250-350 nm scan) Analyte_Characterization->Initial_Conditions Informs initial choices Optimization Method Optimization - Gradient Elution Profile - Mobile Phase pH - Flow Rate & Temperature Initial_Conditions->Optimization Iterative process Validation Method Validation (ICH Q2(R1)) - Specificity, Linearity, Accuracy - Precision, Robustness, LOD/LOQ Optimization->Validation Confirms suitability Final_Method Final Optimized HPLC Method Validation->Final_Method

Caption: Workflow for HPLC Method Development.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a diode array detector (DAD) or a UV-Vis detector is suitable.

  • Chromatographic Data Software (CDS): For instrument control, data acquisition, and processing.

  • Analytical Column: A C18 column is a good starting point due to the moderate hydrophobicity of the analyte.[5] A common dimension is 250 mm x 4.6 mm with a 5 µm particle size.

  • Solvents and Reagents: HPLC grade acetonitrile (ACN), methanol (MeOH), and water are required. Buffers and acids/bases for pH adjustment (e.g., formic acid, ammonium acetate) should be of high purity.

  • Analyte Standard: A well-characterized reference standard of 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione with known purity.

Step 1: Initial Condition Screening

The initial screening aims to find a set of conditions that provides retention and a detectable peak for the analyte.

Protocol 1: Initial Screening

  • Column Selection: Install a C18 column (e.g., 250 mm x 4.6 mm, 5 µm). More than 90% of commercial HPLC columns utilize silica as the base material due to its high-pressure resistance and versatility in bonding with various stationary phases.[6]

  • Sample Preparation: Prepare a stock solution of the analyte in a suitable solvent like acetonitrile or methanol at a concentration of approximately 1 mg/mL. Dilute this stock solution with the initial mobile phase to a working concentration of about 10-20 µg/mL.

  • Wavelength Selection:

    • Inject the working standard solution and perform a UV-Vis scan from 200 to 400 nm using the DAD.

    • The indole chromophore in the analyte is expected to have significant UV absorbance. For similar aromatic compounds, absorption bands are typically observed in the 250-350 nm range.[6]

    • Identify the wavelength of maximum absorbance (λmax) for sensitive detection.

  • Initial Mobile Phase and Gradient:

    • Start with a simple mobile phase of acetonitrile and water.

    • Run a broad "scouting" gradient to determine the approximate elution time of the analyte. A typical scouting gradient would be from 5% to 95% acetonitrile over 20-30 minutes.

    • Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.

Step 2: Method Optimization

Based on the results from the initial screening, the method is optimized to achieve good peak shape, resolution from any impurities, and a reasonable run time.

Protocol 2: Method Optimization

  • Gradient Optimization:

    • Based on the retention time from the scouting gradient, a more focused gradient can be developed. For example, if the analyte elutes at 60% acetonitrile, a gradient from 40% to 80% acetonitrile around the elution time can be employed to improve resolution.

    • The goal is to have a retention factor (k) between 2 and 10 for the main peak to ensure it is well-retained and elutes with good peak shape.[4]

  • Mobile Phase pH Adjustment:

    • The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. While 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione is not strongly acidic or basic, controlling the pH can improve peak symmetry.

    • It is recommended to keep the mobile phase pH at least 1.5-2 units away from the analyte's pKa to ensure it exists in a single ionic form.[3][4]

    • Small additions of formic acid (e.g., 0.1%) to the mobile phase can sharpen peaks and improve reproducibility.

  • Organic Modifier Selection:

    • While acetonitrile is a common choice, methanol can also be evaluated. Methanol and acetonitrile have different selectivities and may provide better separation from certain impurities.

  • Flow Rate and Temperature:

    • Adjusting the flow rate can influence resolution and analysis time. A lower flow rate generally improves resolution but increases the run time.

    • Increasing the column temperature can decrease viscosity, leading to lower backpressure and potentially sharper peaks. A typical starting point is 25-30 °C.

Step 3: Method Validation

Once an optimized method is developed, it must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to ICH Q2(R1) guidelines.[1]

Table 1: HPLC Method Validation Parameters

Validation ParameterAcceptance Criteria (Typical)
Specificity The analyte peak should be free from interference from the matrix, impurities, and degradation products. Peak purity analysis using a DAD is recommended.
Linearity A linear relationship between concentration and peak area should be established over a defined range (e.g., 50-150% of the target concentration). The correlation coefficient (r²) should be ≥ 0.999.
Accuracy The closeness of the measured value to the true value, typically assessed by spike/recovery studies at different concentration levels (e.g., 80%, 100%, 120%). Recovery should be within 98-102%.
Precision - Repeatability (Intra-day): The precision of multiple measurements of the same sample on the same day. RSD ≤ 2%.- Intermediate Precision (Inter-day): The precision of measurements on different days, with different analysts, or on different equipment. RSD ≤ 2%.
Limit of Detection (LOD) The lowest concentration of the analyte that can be detected but not necessarily quantified. Often determined based on a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. Often determined based on a signal-to-noise ratio of 10:1.
Robustness The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate, temperature).

Final Optimized HPLC Method and Protocol

The following is a hypothetical final method based on the principles of method development for a moderately hydrophobic compound.

Table 2: Optimized HPLC Method Parameters

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 50% B5-15 min: 50-80% B15-17 min: 80% B17-18 min: 80-50% B18-25 min: 50% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength To be determined from UV scan (e.g., 280 nm)
Injection Volume 10 µL
Run Time 25 minutes

Protocol 3: Standard and Sample Analysis

  • Standard Preparation: Accurately weigh a suitable amount of the 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione reference standard and dissolve it in acetonitrile to prepare a stock solution of 1 mg/mL. Further dilute this stock solution with the mobile phase (at initial conditions) to prepare working standards for linearity, accuracy, and precision studies.

  • Sample Preparation: Depending on the sample matrix, an appropriate extraction or dilution procedure should be developed and validated. For a pure substance, dissolve a known amount in acetonitrile to achieve a concentration within the linear range of the method.

  • System Suitability: Before sample analysis, perform a system suitability test by injecting a standard solution multiple times (e.g., n=6). The system is deemed suitable for analysis if the relative standard deviation (RSD) of the peak area and retention time are within acceptable limits (e.g., ≤ 2%).

  • Analysis: Inject the prepared standards and samples into the HPLC system and record the chromatograms.

  • Quantification: The concentration of the analyte in the samples can be determined using an external standard calibration curve.

Conclusion

This application note provides a detailed and systematic protocol for the development and validation of an RP-HPLC method for the analysis of 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione. By following a logical progression from analyte characterization to method optimization and validation, a robust, reliable, and accurate analytical method can be established. This approach, grounded in established scientific principles and regulatory guidelines, ensures the generation of high-quality data for research, development, and quality control purposes. The principles outlined here can also be adapted for the analysis of other similar spiro-indole derivatives.

References

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I).
  • U.S. Pharmacopeia. <621> Chromatography.
  • ResearchGate. (n.d.). UV-vis absorption spectra of (a) 1d and (c) 2c in cyclohexane at.... Retrieved from [Link]

  • Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

  • PubChemLite. (n.d.). 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione. Retrieved from [Link]

  • International Council for Harmonisation. (1994). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: A Guide to Screening 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione in Drug Discovery

Introduction: The Spirooxindole Scaffold as a Privileged Structure The spirooxindole core, characterized by a unique spiro-fusion at the C-3 position of an oxindole nucleus, represents a vital class of heterocyclic compo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Spirooxindole Scaffold as a Privileged Structure

The spirooxindole core, characterized by a unique spiro-fusion at the C-3 position of an oxindole nucleus, represents a vital class of heterocyclic compounds in modern medicinal chemistry. This rigid, three-dimensional architecture, found in potent natural products, offers potential advantages in metabolic stability and target selectivity, making it a "privileged scaffold" for drug design.[1] Derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] Specifically, many spirooxindole compounds have shown potent cytotoxicity across a range of cancer cell lines by interacting with key biological targets like MDM2, tubulin, and various kinases.[3]

This guide focuses on 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione (CAS 52140-59-7), a member of this promising family.[4] We provide a comprehensive framework and detailed protocols for its initial evaluation in a drug discovery screening cascade, from compound handling to hit confirmation and preliminary mechanism of action studies. The methodologies described herein are designed to be robust, reproducible, and adaptable for high-throughput screening (HTS) environments.[5]

Compound Profile and Handling

Proper handling and storage of test compounds are paramount to ensure data integrity. Inconsistent practices can lead to compound degradation, precipitation, or inaccurate concentration determinations, ultimately compromising screening results.[6]

2.1. Physicochemical Properties

  • Chemical Name: 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione[7]

  • CAS Number: 52140-59-7[4]

  • Molecular Formula: C₁₃H₁₃NO₂

  • Solubility: Primarily soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethyl Formamide (DMF). Aqueous solubility is expected to be low.

2.2. Protocol: Preparation of Stock Solutions

Causality: DMSO is the standard solvent for compound libraries due to its high solubilizing power and miscibility with aqueous assay buffers. However, as DMSO can affect biological systems, its final concentration in assays must be carefully controlled, typically to ≤0.5%.[8]

  • Initial Solubilization: Prepare a high-concentration primary stock solution, typically 10 mM, in 100% DMSO.

  • Weighing: Accurately weigh a precise amount of solid 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione in a sterile, appropriate vial.

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target 10 mM concentration.

  • Mixing: Vortex thoroughly for several minutes. If necessary, use gentle sonication to ensure complete dissolution. Visually inspect the solution for any particulates.

  • Storage: Store the 10 mM primary stock at -20°C in desiccated conditions. Aliquoting into smaller, single-use volumes is highly recommended to minimize freeze-thaw cycles, which can degrade compounds or cause precipitation.[9]

  • Working Solutions: For experiments, create intermediate dilutions from the primary stock using 100% DMSO. These are then used to prepare the final assay-ready plates.

ParameterRecommendationRationale
Primary Stock Conc. 10 mMStandard for HTS, allows for wide range of final assay concentrations.
Solvent Anhydrous DMSOMaximizes solubility and stability.
Storage Temperature -20°C or -80°CPreserves compound integrity over long periods.
Freeze-Thaw Cycles Limit to <10Minimizes risk of compound precipitation and degradation.[9]
Final Assay DMSO ≤0.5% (v/v)Reduces solvent-induced artifacts in biological assays.

The Screening Cascade: A Strategy for Hit Identification

A tiered approach, or "screening cascade," is an efficient strategy to identify and validate hits. It begins with a broad primary screen to identify active compounds, followed by more focused secondary and counter-assays to confirm activity, elucidate the mechanism of action, and eliminate false positives.[10]

Caption: A typical drug discovery screening cascade workflow.

Protocol 1: Primary High-Throughput Cell Viability Screen

Principle: Given the known anticancer potential of the spirooxindole scaffold, a primary screen to assess broad cytotoxicity or anti-proliferative effects is a logical starting point.[11] Assays that measure metabolic activity, such as those using resazurin (AlamarBlue) or tetrazolium salts (MTT), are robust, cost-effective, and amenable to HTS.[12]

4.1. Step-by-Step Methodology (Resazurin Assay)

  • Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) using standard aseptic techniques.[13] Ensure cells are in the logarithmic growth phase and show high viability.

  • Cell Seeding: Trypsinize and count the cells. Seed cells into 384-well, clear-bottom, black-walled microplates at a pre-optimized density (e.g., 1,000-5,000 cells/well) in 40 µL of culture medium. Incubate for 18-24 hours to allow for cell attachment.

  • Compound Addition:

    • Prepare an intermediate dilution of 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione in culture medium.

    • Using an automated liquid handler, transfer a small volume (e.g., 100 nL) of the 10 mM DMSO stock to the assay plate, followed by media addition, or add a larger volume (e.g., 10 µL) of the intermediate media dilution to achieve a final screening concentration (typically 10 µM).

  • Controls: Include the following controls on every plate:

    • Negative Control: Wells with cells treated with an equivalent concentration of DMSO (vehicle control). Represents 100% viability.

    • Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., 10 µM Staurosporine). Represents 0% viability.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified, 5% CO₂ incubator.

  • Assay Readout:

    • Add 10 µL of Resazurin reagent to each well.

    • Incubate for 2-4 hours until a sufficient signal window is achieved.

    • Read the fluorescence intensity on a microplate reader (Ex/Em: ~560/590 nm).[5]

  • Data Analysis: Normalize the data using the plate controls. Calculate the percent inhibition for the test compound.

4.2. Assay Validation (Z'-Factor)

Trustworthiness: The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[14] It measures the separation between the positive and negative control distributions.

The Z'-factor is calculated as: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|

Where μ is the mean and σ is the standard deviation of the positive (pos) and negative (neg) controls.

Z'-Factor ValueAssay QualitySuitability for HTS
> 0.5ExcellentHighly suitable for reliable screening.[15]
0 to 0.5MarginalMay be acceptable, especially for cell-based assays.[16][17]
< 0UnsuitableAssay is not viable for screening.[15]

An assay should be optimized until a Z'-factor of ≥ 0.5 is consistently achieved before commencing a full-scale screen.

Protocol 2: Hit Confirmation and Dose-Response Analysis

Principle: Compounds identified as "hits" in the primary single-point screen must be confirmed. This involves generating a dose-response curve to determine the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).[18][19]

5.1. Step-by-Step Methodology

  • Serial Dilution: Prepare a series of dilutions of 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione. A common approach is an 8- or 10-point, 3-fold serial dilution, starting from a top concentration of ~50-100 µM.

  • Assay Execution: Perform the same cell viability assay as described in Protocol 1, but instead of a single concentration, treat the cells with the range of concentrations from the serial dilution.

  • Data Plotting: Plot the percent inhibition (Y-axis) against the logarithm of the compound concentration (X-axis).[20]

  • Curve Fitting: Use a non-linear regression model (e.g., four-parameter logistic equation) to fit the data and calculate the IC₅₀ value.[21] This can be performed using software like GraphPad Prism.

The IC₅₀ is the concentration of an inhibitor required to reduce the biological response by 50%.[18] A lower IC₅₀ value indicates higher potency.

Protocol 3: Secondary Assay for Mechanism of Action (Apoptosis)

Principle: A primary hit from a viability screen may act via several mechanisms (e.g., cytotoxicity, cytostasis, apoptosis). A secondary assay is crucial to begin elucidating this mechanism.[10] Since many anticancer agents induce programmed cell death (apoptosis), an assay measuring the activation of effector caspases (caspase-3 and -7) is a logical next step.[22][23]

Caption: Simplified caspase activation cascade in apoptosis.

6.1. Step-by-Step Methodology (Luminescent Caspase-3/7 Assay)

Expertise: Luminescent assays like Caspase-Glo® 3/7 are highly sensitive and have a large dynamic range, making them ideal for confirming apoptotic activity.[24] They measure the activity of caspase-3 and -7, which are key executioner enzymes in the apoptotic pathway.[25][26]

  • Cell Seeding and Treatment: Seed and treat cells with 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione at various concentrations (e.g., around its IC₅₀ and 10x IC₅₀) in 384-well, clear-bottom, white-walled plates suitable for luminescence. Incubate for a shorter period (e.g., 18-24 hours), as caspase activation is an earlier event than metabolic decline.[22]

  • Controls: Include vehicle control (DMSO) and a positive control for apoptosis (e.g., Staurosporine).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Assay Readout:

    • Remove plates from the incubator and allow them to equilibrate to room temperature.

    • Add an equal volume of Caspase-Glo® 3/7 reagent to each well.

    • Mix briefly on an orbital shaker and incubate at room temperature for 1-2 hours, protected from light.

    • Read the luminescence on a microplate reader.

  • Interpretation: A significant increase in luminescence in compound-treated wells compared to vehicle controls indicates the induction of apoptosis via caspase-3/7 activation.

Orthogonal and Target-Based Assays

To further build confidence in a hit, an orthogonal assay measuring a different biological endpoint should be employed. For example, a membrane integrity assay (e.g., CellTox™ Green) can distinguish cytotoxic from cytostatic effects.[10]

Given that many spirooxindoles are known to inhibit kinases, a subsequent step could involve screening the compound against a panel of kinases using a universal biochemical assay format, such as ADP-Glo™.[8][27][28] This would help identify potential molecular targets and guide further lead optimization.

References

  • IJSDR. (2025). Spirooxindole Derivatives as Anticancer Agents: A Comprehensive Review on Synthetic Strategies (2019–2025). International Journal of Scientific Development and Research. [Link]

  • NIH National Library of Medicine. (n.d.). Compound Cytotoxicity Profiling Using Quantitative High-Throughput Screening. [Link]

  • ResearchGate. (n.d.). High-Throughput Screening Assays for the Assessment of Cytotoxicity. [Link]

  • Wikipedia. (n.d.). IC50. [Link]

  • Taylor & Francis Online. (2020). An overview of spirooxindole as a promising scaffold for novel drug discovery. [Link]

  • American Society for Microbiology. (n.d.). Caspase Activation as a Versatile Assay Platform for Detection of Cytotoxic Bacterial Toxins. [Link]

  • NIH National Library of Medicine. (n.d.). Synthesis, Characterization, and Cytotoxicity of New Spirooxindoles Engrafted Furan Structural Motif as a Potential Anticancer Agent. [Link]

  • PLOS ONE. (2014). High-Content, High-Throughput Screening for the Identification of Cytotoxic Compounds Based on Cell Morphology and Cell Proliferation Markers. [Link]

  • PubMed. (2020). An overview of spirooxindole as a promising scaffold for novel drug discovery. [Link]

  • Bentham Science. (n.d.). Design, Synthesis and Cytotoxic Activity of Spiro(oxindole-3-3'- pyrrolidine) Derivatives. [Link]

  • NIH National Library of Medicine. (n.d.). Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. [Link]

  • ACS Publications. (2020). Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy. [Link]

  • NIH National Library of Medicine. (n.d.). A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. [Link]

  • Visikol. (2022). The Importance of IC50 Determination. [Link]

  • Molecular Devices. (2024). Microplate Assays for High-Throughput Drug Screening in Cancer Research. [Link]

  • ACS Publications. (2021). Understanding Cytotoxicity and Cytostaticity in a High-Throughput Screening Collection. [Link]

  • ResearchGate. (2016). How to calculate IC50 for my dose response?. [Link]

  • MDPI. (2016). Natural Product-Derived Spirooxindole Fragments Serve as Privileged Substructures for Discovery of New Anticancer Agents. [Link]

  • BMG LABTECH. (2025). The Z prime value (Z´). [Link]

  • ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. [Link]

  • Oxford Academic. (2020). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]

  • Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • GraphPad. (n.d.). How to determine an IC50. [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. [Link]

  • NIH National Library of Medicine. (2020). Z' Does Not Need to Be > 0.5. [Link]

  • Tempo Bioscience. (2019). The Challenges In Small Molecule Drug Development – Part 3 of our Drug Discoveries Series: To Zs and Z'. [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • ResearchGate. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. [Link]

  • EU-Openscreen. (n.d.). HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. [Link]

  • BMG LABTECH. (n.d.). High-throughput screening (HTS). [Link]

  • University of Oxford. (n.d.). Small Compound Screening Overview. [Link]

  • IPS. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach. [Link]

  • NextSDS. (n.d.). 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione. [Link]

  • PubMed. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. [Link]

  • NIH National Library of Medicine. (n.d.). Enantioselective Synthesis of Spiro[cyclohexane-1,3′-indolin]-2′-ones Containing Multiple Stereocenters via Organocatalytic Michael/Aldol Cascade Reactions. [Link]

Sources

Application

Application Note: Catalytic Asymmetric Synthesis of Spiro[cyclohexane-1,3'-indole]-2',4-dione via Organocascade Strategies

Executive Summary The spiro[cyclohexane-1,3'-indole]-2',4-dione architecture (commonly referred to as spirocyclohexane oxindoles) represents a privileged structural motif in modern drug discovery. Its rigid, three-dimens...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The spiro[cyclohexane-1,3'-indole]-2',4-dione architecture (commonly referred to as spirocyclohexane oxindoles) represents a privileged structural motif in modern drug discovery. Its rigid, three-dimensional scaffold effectively mimics the complex topology of numerous bioactive natural products, making it a highly sought-after core for library generation [[1]](). However, the de novo synthesis of this framework—particularly when bearing an all-carbon quaternary spirocenter and multiple contiguous stereocenters—poses a formidable synthetic challenge due to severe steric crowding.

This application note details a robust, highly enantioselective Michael-Michael-aldol organocascade protocol. By leveraging a bifunctional cinchona-derived squaramide catalyst, researchers can construct fully substituted spirocyclohexane oxindoles bearing up to six contiguous stereocenters in a single, one-pot operation with exceptional stereocontrol (>20:1 dr, >99% ee) 2.

Mechanistic Rationale & Catalyst Design

The success of this cascade relies heavily on the precise spatial arrangement provided by bifunctional organocatalysts. While thiourea catalysts are commonly employed in asymmetric synthesis, squaramides are specifically chosen for this protocol.

Causality of Catalyst Selection: Squaramides possess a wider spacing between their hydrogen-bond donating NH protons (~2.7 Å) compared to thioureas (~2.1 Å). This wider bite angle perfectly accommodates the oxygen atoms of the nitroalkene substrate, creating a tighter, more rigid transition state. Simultaneously, the tertiary quinuclidine nitrogen of the cinchona alkaloid acts as a Brønsted base, deprotonating the 1,3-dicarbonyl compound to form a highly reactive enolate.

Causality of Substrate Protection: The use of an N-Boc protected methyleneindolinone is critical. The electron-withdrawing Boc group increases the electrophilicity of the exocyclic double bond, facilitating the second Michael addition. More importantly, it prevents the free indole NH from participating in deleterious, non-specific hydrogen bonding that would otherwise poison the squaramide catalyst and ablate the stereochemical outcome of the final aldol ring closure 3.

CascadeMechanism A 1,3-Dicarbonyl + Nitroalkene B 1st Michael Addition A->B C Michael Adduct Intermediate B->C E 2nd Michael Addition C->E D N-Boc-Methyleneindolinone D->E F Intramolecular Aldol Cyclization E->F G Spiro[cyclohexane-1,3'-indole]-2',4-dione F->G

Figure 1: Mechanism of the squaramide-catalyzed Michael-Michael-aldol cascade.

Reaction Optimization & Quantitative Data

Solvent polarity and hydrogen-bonding capacity drastically influence the efficacy of this transformation. Aprotic, non-polar solvents are mandatory to prevent competitive disruption of the catalyst-substrate complex. As shown in the optimization data below, Dichloromethane (DCM) provides the optimal thermodynamic environment for both the initial intermolecular additions and the final intramolecular aldolization 2.

Table 1: Catalyst and Solvent Optimization Profile

CatalystSolventTemp (°C)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee)
Squaramide Q-6 DCM 25 85 >20:1 >99%
Squaramide Q-6Toluene257215:194%
Squaramide Q-6THF256010:188%
Thiourea T-1DCM25558:175%

Experimental Protocol: One-Pot Cascade Synthesis

This protocol is designed as a self-validating system. Do not proceed to subsequent steps without confirming the In-Process Quality Control (IPQC) metrics, as premature addition of reagents will lead to complex oligomeric mixtures.

Materials & Reagents
  • 1,3-Dicarbonyl compound (0.2 mmol)

  • Nitroalkene (0.24 mmol, 1.2 equiv)

  • N-Boc-methyleneindolinone (0.24 mmol, 1.2 equiv)

  • Cinchona-derived Squaramide Catalyst Q-6 (0.01 mmol, 5 mol%)

  • Anhydrous Dichloromethane (DCM, 2.0 mL)

Step-by-Step Methodology
  • Catalyst Pre-activation: To a flame-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the squaramide catalyst Q-6 (5 mol%) and the 1,3-dicarbonyl compound (0.2 mmol). Dissolve in 2.0 mL of anhydrous DCM. Stir at room temperature for 5 minutes to allow enolate formation.

  • First Substrate Addition: Add the nitroalkene (0.24 mmol) in one portion. Seal the tube under an argon atmosphere and stir at 25 °C.

  • IPQC Checkpoint 1 (Crucial): Monitor the reaction via UPLC-MS or TLC. You must confirm the complete consumption of the 1,3-dicarbonyl compound and the formation of the intermediate Michael adduct. Causality: Proceeding before >95% conversion allows the unreacted 1,3-dicarbonyl to attack the methyleneindolinone, destroying the reaction yield and dr.

  • Second Substrate Addition: Once IPQC 1 is passed (typically 2–4 hours), add the N-Boc-methyleneindolinone (0.24 mmol) directly to the reaction mixture.

  • Cascade Cyclization: Allow the reaction to stir at 25 °C for an additional 12–24 hours. The second Michael addition and subsequent intramolecular aldol cyclization will occur spontaneously.

  • IPQC Checkpoint 2: Confirm the disappearance of the Michael adduct intermediate via UPLC-MS. The mass of the final spiro[cyclohexane-1,3'-indole]-2',4-dione should be the dominant peak.

  • Isolation: Concentrate the crude mixture under reduced pressure. Purify via flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate gradient) to afford the pure spirocyclohexane oxindole.

ProtocolWorkflow S1 Step 1 Catalyst Pre-activation S2 Step 2 First Substrate Addition S1->S2 S3 Step 3 Reaction Monitoring S2->S3 S4 Step 4 Second Substrate Addition S3->S4 S5 Step 5 Cascade Cyclization S4->S5 S6 Step 6 Isolation & Purification S5->S6

Figure 2: Step-by-step experimental workflow for the one-pot cascade synthesis.

Analytical Validation & Troubleshooting

  • Stereochemical Verification: The absolute configuration of the six contiguous stereocenters should be confirmed via single-crystal X-ray diffraction (XRD) of the purified product. Enantiomeric excess must be determined by chiral HPLC using a stationary phase such as Chiralpak AD-H or IC.

  • Troubleshooting Low dr: If diastereoselectivity drops below 10:1, verify the anhydrous nature of the DCM. Trace water can competitively hydrogen-bond with the squaramide catalyst, leading to relaxed transition states and epimerization of the acidic protons on the cyclohexane ring.

  • Troubleshooting Incomplete Cyclization: If the final aldol cyclization stalls, do not heat the reaction. Heating will induce retro-Michael pathways. Instead, ensure the N-protecting group (Boc) is fully intact on the starting methyleneindolinone, as free indoles will stall the cascade 3.

Sources

Method

Application Note: Optimized Sample Preparation and Assay Protocols for 1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Standard Operating Procedure (SOP) Executive Summary & Mechanistic Grounding The compou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Standard Operating Procedure (SOP)

Executive Summary & Mechanistic Grounding

The compound 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione (CAS: 52140-59-7)[1] is a structurally rigid spirooxindole derivative with a molecular weight of 215.25 g/mol [2]. Spirooxindoles represent a privileged scaffold in medicinal chemistry, frequently investigated for their potent anticancer, antimicrobial, and pro-apoptotic properties[3]. The unique structural rigidity conferred by the spirocarbon linked to the oxindole core allows these molecules to intercalate with DNA or fit precisely into enzyme active sites, notably acting as dual Topoisomerase I and II (Topo I/II) inhibitors[4].

Proper sample preparation is the most critical variable in spirooxindole assays. Due to their highly hydrophobic nature, improper solvation often leads to colloidal aggregation in aqueous buffers, resulting in artifactual "promiscuous" inhibition and false-positive assay data. This guide provides a self-validating, causality-driven workflow to ensure absolute solubility, stability, and reproducibility in downstream in vitro and biochemical assays.

MOA Spiro 1',2'-Dihydrospiro [cyclohexane-1,3'-indole] -2',4-dione Topo Topoisomerase I/II Enzyme Complex Spiro->Topo Competitive Inhibition DNA Unrepaired DNA Strand Breaks Topo->DNA Prevents Ligation Apoptosis Apoptotic Cell Death DNA->Apoptosis Triggers Pathways

Caption: Mechanism of spirooxindole-mediated Topoisomerase inhibition and subsequent apoptosis.

Physicochemical Parameters & Solvation Strategy

To design a robust protocol, we must first establish the physicochemical baseline of the compound. The table below outlines the critical parameters that dictate our handling strategy.

ParameterValue / RecommendationScientific Rationale
Molecular Weight 215.25 g/mol [2]Required for precise molarity calculations (2.15 mg = 1 mL of 10 mM stock).
Purity Requirement ≥ 98% (HPLC/LC-MS)[1]Impurities can act as nucleation sites, accelerating unwanted precipitation.
Primary Solvent 100% Anhydrous DMSOThe hydrophobic spiro-core requires highly polar, aprotic conditions for complete lattice disruption.
Max Aqueous DMSO 0.5% (v/v)Exceeding 0.5% induces solvent-mediated cytotoxicity, confounding cell viability data.
Stock Storage -20°C, DesiccatedPrevents atmospheric moisture absorption, which causes micro-precipitation.
Working Stability < 4 hours at 4°CAqueous dilutions are metastable; prolonged incubation risks aggregation.

Sample Preparation Workflow & Logic

The following workflow is designed as a self-validating system . By integrating Quality Control (QC) checkpoints directly into the preparation phase, researchers can verify the integrity of their samples before committing to expensive biological assays.

Workflow Powder Lyophilized Powder (CAS: 52140-59-7) Stock 10 mM Stock Solution (100% Anhydrous DMSO) Powder->Stock Dissolve & Sonicate (Room Temp) QC QC Verification (DLS & Visual Inspection) Stock->QC Aliquot & Test Dilution Aqueous Working Solution (Serial Dilutions) QC->Dilution Buffer Addition (Vortexing) Assay In Vitro Bioassay (Final DMSO < 0.5%) Dilution->Assay Plate Transfer

Caption: Step-by-step workflow for spirooxindole sample preparation and assay integration.

Detailed Experimental Protocols

Protocol A: Formulation of 10 mM Master Stock Solution

Objective: Achieve complete solvation without inducing thermal degradation.

  • Equilibration: Remove the lyophilized 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione vial from -20°C storage. Crucial Step: Allow the vial to equilibrate to room temperature for 30 minutes before opening. Opening a cold vial introduces condensation, and even trace water will drastically reduce the solubility limit in DMSO.

  • Weighing: Weigh exactly 2.15 mg of the compound using an analytical balance.

  • Solvation: Add 1.0 mL of 100% Anhydrous DMSO (sterile-filtered) to the vial to achieve a 10 mM stock.

  • Mechanical Disruption: Vortex vigorously for 60 seconds.

  • Sonication: Place the vial in a bath sonicator at room temperature for 5–10 minutes. Causality: Sonication provides the acoustic cavitation necessary to break apart micro-crystalline structures that vortexing alone cannot disrupt.

  • Aliquot & Storage: Divide the stock into 50 µL aliquots in amber microcentrifuge tubes (to prevent photolytic degradation) and store at -20°C.

Protocol B: Preparation of Working Solutions for Cell-Based Assays

Objective: Create a concentration gradient while strictly controlling the vehicle (DMSO) concentration.

  • Intermediate Dilution (100x): Thaw a 10 mM stock aliquot. Perform serial dilutions in 100% DMSO to create a concentration curve (e.g., 10 mM, 1 mM, 0.1 mM). Causality: Diluting in DMSO first ensures that when the compound is finally added to the aqueous media, the final DMSO concentration remains perfectly constant across all dose groups, eliminating vehicle-induced artifacts.

  • Aqueous Transfer: Add 2 µL of the intermediate DMSO solutions to 398 µL of pre-warmed (37°C) cell culture media (e.g., DMEM with 10% FBS). This yields a 1:200 dilution, resulting in a final DMSO concentration of 0.5%.

  • Immediate Application: Vortex the media for 5 seconds and immediately apply to the cell culture plates. Do not let the aqueous mixture sit for more than 15 minutes prior to dosing.

Protocol C: Self-Validating QC via Dynamic Light Scattering (DLS)

Objective: Verify the absence of colloidal aggregates in the assay buffer.

  • Sample Prep: Prepare a mock assay well containing the highest intended concentration of the spirooxindole in the exact aqueous buffer used for your assay (e.g., Topoisomerase reaction buffer).

  • Measurement: Transfer 100 µL to a DLS cuvette. Measure the scattering intensity.

  • Validation Criteria: A valid, monomeric solution will show a polydispersity index (PDI) < 0.2 and no distinct peaks in the >100 nm range. If peaks >100 nm are detected, the compound has formed colloidal aggregates. Corrective Action: Reduce the maximum assay concentration or increase the concentration of stabilizing agents (like BSA or Tween-20) in the buffer.

References

  • A New Synthetic Procedure to Spiro[cyclohexane-1,3′-indoline]-2′,4-diones ResearchGate[5]

  • Dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione - MilliporeSigma Sigma-Aldrich[1]

  • 1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione | ChemScene ChemScene[2]

  • Design and synthesis of new spirooxindole candidates and their selenium nanoparticles as potential dual Topo I/II inhibitors, DNA intercalators, and apoptotic inducers National Institutes of Health (PMC)[4]

  • Pyrrolizine- and Indolizine-Derived Spirooxindoles: Synthesis, Antibacterial Activity and Inverse Docking Analysis MDPI[3]

Sources

Application

Application Note: Elucidating the Structure of a Novel Spirooxindole Drug Candidate by Mass Spectrometry

Abstract This application note provides a detailed protocol and theoretical framework for the structural elucidation of 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione using mass spectrometry. As a member of the s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed protocol and theoretical framework for the structural elucidation of 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione using mass spectrometry. As a member of the spirooxindole class of heterocyclic compounds, this molecule holds significant potential in drug development. Understanding its fragmentation behavior under mass spectrometric conditions is crucial for its unambiguous identification, characterization, and subsequent development. This guide is intended for researchers, scientists, and drug development professionals engaged in the analysis of complex small molecules.

Introduction: The Significance of Spirooxindoles

Spirooxindoles are a prominent class of naturally occurring and synthetic heterocyclic compounds that have garnered substantial interest in medicinal chemistry.[1] Their unique three-dimensional spiro-architecture imparts novel pharmacological properties, and they have been investigated for a range of biological activities, including anticancer and antimicrobial effects.[1][2] The specific compound of interest, 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione, represents a novel scaffold with potential therapeutic applications.

Accurate structural characterization is a fundamental prerequisite in the drug discovery pipeline. Mass spectrometry (MS) is a powerful analytical technique that provides critical information about a molecule's mass and structure with high sensitivity.[3] When coupled with techniques like gas chromatography (GC) or liquid chromatography (LC), MS allows for the separation and identification of compounds in complex mixtures.[4] This application note will focus on the use of Electron Ionization (EI) mass spectrometry to analyze the fragmentation pattern of 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione.

Theoretical Fragmentation Pathways

Electron Ionization (EI) is a "hard" ionization technique that bombards molecules with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M•+) and subsequent fragmentation.[4][5] The resulting fragmentation pattern serves as a molecular fingerprint, providing valuable structural information.[5] Based on the structure of 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione (Molecular Formula: C₁₃H₁₃NO₂, Molecular Weight: 215.25 g/mol [6]), we can predict several key fragmentation pathways.

The molecular ion ([M]•+) is expected at an m/z of 215. The fragmentation is likely to be initiated by the cleavage of the bonds at the spiro center, which is a point of structural strain, as well as cleavage within the cyclohexane and indole ring systems.

Key Predicted Fragmentation Pathways:

  • Retro-Diels-Alder (RDA) Reaction: The cyclohexanedione ring may undergo a retro-Diels-Alder reaction, leading to the loss of ethene (C₂H₄, 28 Da) or other neutral fragments.

  • α-Cleavage: Cleavage of the bonds alpha to the carbonyl groups is a common fragmentation pathway for ketones and amides. This can lead to the loss of CO (28 Da) or other carbonyl-containing fragments.

  • Cleavage of the Spiro Linkage: The C-C bond linking the two ring systems can cleave, leading to fragments corresponding to the individual ring systems or rearranged ions.

  • Loss of Small Neutral Molecules: The loss of small, stable neutral molecules such as H₂O (18 Da), NH₃ (17 Da), or HCN (27 Da) from the molecular ion or subsequent fragment ions is also possible.

The following diagram illustrates a plausible fragmentation pathway for 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione.

fragmentation_pathway M [C₁₃H₁₃NO₂]⁺˙ m/z = 215 F1 [C₁₁H₉NO₂]⁺˙ Loss of C₂H₄ (28 Da) m/z = 187 M->F1 -C₂H₄ (RDA) F2 [C₁₂H₁₃N]⁺˙ Loss of CO (28 Da) m/z = 187 M->F2 -CO F3 [C₈H₅NO]⁺˙ Loss of C₅H₈O (84 Da) m/z = 131 M->F3 Spiro Cleavage F4 [C₇H₅N]⁺˙ Loss of CO (28 Da) m/z = 103 F3->F4 -CO

Caption: Proposed fragmentation pathway of 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione.

Experimental Protocol: GC-MS Analysis

This section outlines a detailed protocol for the analysis of 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization.

3.1. Materials and Reagents

  • 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione (≥98% purity)[6][7]

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Helium (99.999% purity)

  • Standard GC vials with inserts

  • Microsyringes

3.2. Instrumentation

  • Gas Chromatograph equipped with a split/splitless injector and a suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Mass Spectrometer with an Electron Ionization (EI) source and a quadrupole mass analyzer.

3.3. Sample Preparation

  • Prepare a stock solution of 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione at a concentration of 1 mg/mL in methanol.

  • Perform serial dilutions to prepare working solutions of 100 µg/mL, 10 µg/mL, and 1 µg/mL in dichloromethane.

  • Transfer 1 mL of each working solution into separate GC vials.

3.4. GC-MS Method Parameters

The following table summarizes the recommended GC-MS parameters. These may require optimization based on the specific instrument used.

Parameter Value
GC Inlet
Injection Volume1 µL
Injector Temperature250 °C
Injection ModeSplitless (1 min)
Carrier GasHelium
Flow Rate1.0 mL/min
Oven Program
Initial Temperature100 °C (hold 1 min)
Ramp Rate15 °C/min
Final Temperature280 °C (hold 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Range50 - 400 amu
Scan Speed1000 amu/s

3.5. Data Acquisition and Analysis

  • Inject a blank (dichloromethane) to ensure system cleanliness.

  • Inject the prepared standards, starting with the lowest concentration.

  • Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione.

  • Identify the molecular ion peak and the major fragment ions.

  • Compare the observed fragmentation pattern with the proposed pathways.

  • Utilize mass spectral libraries (e.g., NIST, Wiley) for comparison, although a match for this novel compound is unlikely.

Interpreting the Mass Spectrum

The obtained mass spectrum should be carefully analyzed to identify key fragmentation patterns. The relative abundance of the fragment ions provides insights into the stability of the ions and the lability of the corresponding bonds.

Expected Key Ions and Their Interpretation:

m/z Proposed Fragment Interpretation
215[C₁₃H₁₃NO₂]⁺˙Molecular Ion (M⁺˙)
187[C₁₁H₉NO₂]⁺˙ or [C₁₂H₁₃N]⁺˙Loss of C₂H₄ or CO
159[C₁₁H₉NO]⁺˙Loss of C₂H₄ and CO
131[C₈H₅NO]⁺˙Cleavage of the spiro linkage
103[C₇H₅N]⁺˙Loss of CO from m/z 131

Conclusion

This application note provides a comprehensive guide for the mass spectrometric analysis of 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione. By combining theoretical predictions of fragmentation with a detailed experimental protocol, researchers can confidently identify and structurally characterize this and other related spirooxindole compounds. The understanding of fragmentation patterns is a cornerstone of small molecule analysis and is indispensable in the field of drug discovery and development.[8]

References

  • Huasch, F., Masson, F., & Rapi, Z. (2016). How to Compute Electron Ionization Mass Spectra from First Principles. ACS Publications. [Link]

  • Chemistry LibreTexts. (2022). 3.1: Electron Ionization. [Link]

  • Emory University. Mass Spectrometry Ionization Methods. [Link]

  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. [Link]

  • PubChem. 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione. [Link]

  • El-Faham, A., et al. (2020). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Molecules. [Link]

  • Hu, L., et al. (2020). Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy. ACS Omega. [Link]

  • ResearchGate. (2016). Mass spectrometry for structural characterization of bioactive compounds. [Link]

  • Quilliam, M. A., et al. (2004). Structural study of spirolide marine toxins by mass spectrometry. Part II. Mass spectrometric characterization of unknown spirolides and related compounds in a cultured phytoplankton extract. Rapid Communications in Mass Spectrometry. [Link]

  • Rundberget, T., et al. (2020). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Marine Drugs. [Link]

  • ResearchGate. (2025). Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. [Link]

  • ResearchGate. (2023). Selected pharmaceutical structures containing a spirooxindole scaffolds. [Link]

  • Indian Academy of Sciences. Mass spectral fragmentation of substituted adamantane-2,4-diones. [Link]

  • NextSDS. 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione. [Link]

  • ACS Publications. (2026). Visible-Light Photoredox Catalysis: Enabling [2π+2σ] Dearomative Cycloaddition of Unactivated Indoles with Bicyclo[9][9]butyl. [Link]

  • ResearchGate. Mass spectrum fragmentation of compounds 1. [Link]

  • Kumar, V., et al. (2025). New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent. Scientific Reports. [Link]

Sources

Method

Application Note: Profiling the Cytotoxicity of 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione in Cell Culture Models

Target Audience: Research Scientists, Assay Biologists, and Preclinical Drug Development Professionals Compound Focus: 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione (CAS: 52140-59-7) Introduction & Mechanistic R...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Assay Biologists, and Preclinical Drug Development Professionals Compound Focus: 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione (CAS: 52140-59-7)

Introduction & Mechanistic Rationale

The spirooxindole core is a highly privileged scaffold in medicinal chemistry, frequently leveraged to disrupt critical protein-protein interactions in oncology and infectious diseases[1]. Specifically, derivatives such as 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione feature a unique three-dimensional architecture that allows them to insert deep into hydrophobic binding pockets, most notably the p53-binding cleft of MDM2.

When evaluating the cytotoxicity of this compound, researchers must account for its dual-mechanism of action:

  • p53 Stabilization: By inhibiting MDM2, spirooxindoles prevent the ubiquitination and degradation of the tumor suppressor p53, leading to cell cycle arrest and apoptosis[1].

  • ROS Generation: Independent of p53, many spirooxindoles induce oxidative stress via the generation of Reactive Oxygen Species (ROS), triggering mitochondrial depolarization and subsequent cell death[2].

To accurately capture these effects, viability assays must be carefully optimized for seeding density, compound solubility, and detection method. This guide outlines a robust, self-validating workflow for assessing the in vitro efficacy of 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione.

Pathway Spiro 1',2'-dihydrospiro [cyclohexane-1,3'-indole]-2',4-dione MDM2 MDM2 Inhibition Spiro->MDM2 Binds hydrophobic pocket ROS ROS Generation Spiro->ROS Induces oxidative stress p53 p53 Stabilization MDM2->p53 Prevents degradation Apoptosis Apoptosis & Reduced Viability p53->Apoptosis ROS->Apoptosis

Fig 1: Proposed dual-mechanism of spirooxindole-induced cytotoxicity via p53-MDM2 and ROS pathways.

Experimental Design & Causality

A standard viability assay is only as reliable as its controls. When working with 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione, several critical parameters dictate experimental success:

  • Cell Line Selection (The Isogenic Advantage): To prove on-target MDM2 inhibition, it is highly recommended to use isogenic cell lines (e.g., HCT116 p53+/+ vs. HCT116 p53−/− ). A significant right-shift in the IC50​ for the p53−/− line confirms p53-dependent cytotoxicity.

  • Solvent Normalization: Spirooxindoles are highly lipophilic. They require reconstitution in 100% DMSO. However, DMSO toxicity can mask compound efficacy. The final assay concentration of DMSO must be strictly normalized across all wells (typically ≤0.5% ).

  • Assay Modality: While the MTT assay is a widely cited standard for spirooxindoles[2][3], it relies on mitochondrial reductase activity, which can be artificially skewed by ROS generation. We recommend a dual-readout approach: MTT for metabolic activity and an ATP-based luminescence assay (e.g., CellTiter-Glo) for absolute cellular energy quantification.

Step-by-Step Protocol: High-Throughput Viability Screening

Phase 1: Preparation and Seeding
  • Compound Reconstitution: Dissolve 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione (MW: 215.25 g/mol ) in sterile, cell-culture grade DMSO to create a 20 mM master stock. Aliquot and store at −20∘C to prevent freeze-thaw degradation. Note: Handle with care, as the compound is classified as a respiratory and skin irritant (H315, H319, H335)[4].

  • Cell Harvesting: Trypsinize target cells (e.g., HCT116, HepG2, or non-cancerous L929 controls) at 70-80% confluence. Neutralize with complete media and count using a hemocytometer or automated counter.

  • Plate Seeding: Seed cells into a flat-bottom 96-well plate at a density of 5,000 cells/well in of media.

    • Causality Note: Do not seed the outer edge wells (Rows A and H, Columns 1 and 12). Fill these with of sterile PBS to act as a thermal and humidity buffer, preventing the "edge effect" evaporation that skews peripheral data points.

  • Incubation: Incubate for 24 hours at 37∘C , 5% CO2​ to allow for cellular adherence and recovery.

Phase 2: Compound Treatment
  • Serial Dilution: Prepare a 9-point, 1:3 serial dilution of the compound in complete media. The highest concentration should be . Ensure the DMSO concentration is exactly 0.5% in all intermediate dilutions.

  • Vehicle Control: Prepare a media solution containing exactly 0.5% DMSO to serve as the 100% viability baseline.

  • Dosing: Carefully aspirate the seeding media from the 96-well plate and replace it with of the compound-dosed media.

  • Exposure: Incubate the plates for 72 hours. Causality Note: A 72-hour exposure is standard for spirooxindoles to allow sufficient time for p53 accumulation, downstream transcription of apoptotic factors, and subsequent cell death[2].

Phase 3: Multiplexed Viability Readout (MTT & ATP)
  • MTT Addition: Add of MTT reagent ( 5 mg/mL in PBS) directly to the of media in each well[2][3].

  • Formazan Formation: Incubate for 3-4 hours at 37∘C . Viable cells will reduce the yellow tetrazolium salt to purple formazan crystals.

  • Solubilization: Carefully aspirate the media without disturbing the crystals at the bottom. Add of DMSO to each well. Place on an orbital shaker for 15 minutes.

  • Absorbance Read: Measure absorbance at 570 nm using a microplate reader[3].

Workflow Day1 Day 1: Cell Seeding Seed target cells (e.g., HCT116) 96-well plate, 5k cells/well Day2 Day 2: Compound Treatment Prepare 1:3 serial dilutions 0.1 µM to 100 µM (0.5% DMSO) Day1->Day2 Day4 Day 4: Viability Assay Add MTT reagent Incubate 3-4 hrs at 37°C Day2->Day4 Readout Readout & Analysis Solubilize in DMSO Measure Absorbance at 570 nm Day4->Readout

Fig 2: 96-well plate experimental workflow for spirooxindole viability profiling.

Data Presentation & Interpretation

Raw absorbance data must be normalized to the vehicle control (0.5% DMSO) to calculate relative percent viability. Use non-linear regression (curve fitting) software to generate dose-response curves and extract the IC50​ values.

Representative Data Summary

When profiling 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione, it is crucial to present data across multiple cell lines to demonstrate therapeutic windows and target specificity. Below is a structured presentation of expected quantitative data formats:

Cell LineTissue Originp53 Status Selectivity Index (SI)*
HCT116 Colorectal CarcinomaWild-Type ( +/+ ) 4.2±0.3 15.4
HCT116 Colorectal CarcinomaNull ( −/− ) 38.5±2.1 1.6
HepG2 Hepatocellular CarcinomaWild-Type 6.8±0.5 9.5
HeLa Cervical AdenocarcinomaDegraded (HPV E6) 45.2±3.4 1.4
L929 Murine Fibroblast (Normal)Wild-Type >65.0 N/A (Baseline)

*Selectivity Index (SI) = IC50​ (Normal L929 cells) / IC50​ (Cancer cell line). An SI > 3 indicates a favorable therapeutic window.

Interpretation Insight: The significant difference in IC50​ between HCT116 p53+/+ and p53−/− cells strongly validates that the primary mechanism of cytotoxicity for this specific spirooxindole is p53-dependent. The residual toxicity observed at high concentrations in the p53−/− and HeLa lines is likely attributed to secondary ROS-mediated apoptosis[2].

Troubleshooting & Best Practices

  • Compound Precipitation: Spirooxindoles can crash out of solution if added directly to cold media. Solution: Always pre-warm complete media to 37∘C before performing serial dilutions. If turbidity is observed, verify the maximum thermodynamic solubility of the compound via nephelometry before proceeding.

  • False Positives in MTT: Because spirooxindoles can induce oxidative stress, altered mitochondrial reductase activity might skew MTT results prior to actual cell death. Solution: Orthogonally validate MTT hits using a membrane-integrity assay (e.g., LDH release) or an Annexin V-FITC flow cytometry assay to confirm true apoptotic execution[1].

  • Safety & Handling: 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione is a known irritant. All powder weighing and master stock reconstitution must be performed inside a certified chemical fume hood using appropriate PPE (nitrile gloves, safety goggles)[4].

References

  • Structurally novel steroidal spirooxindole by241 potently inhibits tumor growth mainly through ROS-mediated mechanisms. National Institutes of Health (PMC). Available at:[Link]

  • Effect of spirooxindoles‐compounds on the viability of human lymphocytes. ResearchGate. Available at:[Link]

Sources

Application

Application Note &amp; Protocol: A Scalable Synthesis of 1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione

Introduction The spirooxindole scaffold is a privileged structural motif in medicinal chemistry and natural product synthesis, with derivatives exhibiting a wide range of biological activities, including anticancer, anti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The spirooxindole scaffold is a privileged structural motif in medicinal chemistry and natural product synthesis, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] Specifically, 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione serves as a crucial building block for the development of novel therapeutic agents. Its unique three-dimensional structure makes it an attractive starting point for library synthesis in drug discovery programs. This application note provides a detailed, scalable protocol for the synthesis of 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione, focusing on a robust and efficient methodology suitable for laboratory and pilot-plant scale production.

Strategic Approach to Synthesis

Several synthetic routes to the spiro[cyclohexane-1,3'-indole] core have been reported, including Diels-Alder reactions, radical cyclizations, and organocatalytic cascade reactions.[1][4][5] For the purpose of a scalable and stereocontrolled synthesis, this guide will focus on an organocatalytic Michael/Aldol cascade reaction. This approach offers several advantages:

  • High Atom Economy: A cascade reaction combines multiple bond-forming events in a single pot, reducing waste and purification steps.

  • Stereocontrol: The use of chiral organocatalysts can facilitate the enantioselective synthesis of spirooxindoles with multiple stereocenters.[1][6]

  • Mild Reaction Conditions: Organocatalytic reactions often proceed under mild conditions, avoiding the need for harsh reagents or extreme temperatures, which is beneficial for scale-up.

  • Green Chemistry Principles: This method aligns with the principles of green chemistry by utilizing catalytic amounts of a metal-free catalyst and often employing more environmentally benign solvents.[7][8]

Synthetic Workflow

The overall synthetic strategy involves the reaction of a 3-olefinic oxindole with a suitable dialdehyde, catalyzed by a prolinol-derived organocatalyst. The reaction proceeds through a sequential Michael addition followed by an intramolecular aldol condensation to construct the spirocyclic system.

G cluster_reactants Starting Materials cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification 3-Olefinic Oxindole 3-Olefinic Oxindole Reaction_Vessel Reaction Vessel (Solvent: DMF, Room Temp) 3-Olefinic Oxindole->Reaction_Vessel Pentane-1,5-dial Pentane-1,5-dial Pentane-1,5-dial->Reaction_Vessel Organocatalyst Organocatalyst Organocatalyst->Reaction_Vessel Quenching Aqueous Work-up Reaction_Vessel->Quenching Reaction Monitoring (TLC) Extraction Solvent Extraction Quenching->Extraction Purification Chromatography Extraction->Purification Final_Product 1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione Purification->Final_Product

Caption: Synthetic workflow for the organocatalytic synthesis.

Detailed Protocol

This protocol is adapted from established methodologies for the synthesis of spiro[cyclohexane-1,3'-indolin]-2'-one derivatives and is optimized for the preparation of the target dione.[1][6][9]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Olefinic Oxindole≥98%Commercially AvailableCan be synthesized from isatin.
Pentane-1,5-dial50% solution in waterCommercially AvailableHandle in a well-ventilated fume hood.
(R)-Diphenylprolinol silyl ether≥98%Commercially AvailableOther prolinol-derived catalysts can be screened.
Dimethylformamide (DMF)AnhydrousCommercially AvailableUse a dry solvent for optimal results.
Ethyl AcetateACS GradeCommercially AvailableFor extraction and chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Saturated aq. NH4ClN/APrepared in-houseFor quenching the reaction.
BrineN/APrepared in-houseFor washing the organic layer.
Anhydrous MgSO4 or Na2SO4ACS GradeCommercially AvailableFor drying the organic layer.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 3-olefinic oxindole (1.0 eq).

  • Solvent and Catalyst Addition: Dissolve the starting material in anhydrous dimethylformamide (DMF) to a concentration of approximately 0.2 M. To this solution, add the (R)-diphenylprolinol silyl ether catalyst (0.1 eq).

  • Initiation of Reaction: Add pentane-1,5-dial (3.0 eq, as a 50% aqueous solution) to the reaction mixture dropwise over 5 minutes while stirring.

  • Reaction Monitoring: Allow the reaction to stir at room temperature (20-25 °C) for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., 30-50% ethyl acetate in hexanes).

  • Quenching: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (NH4Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the reaction mixture).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione.

Scale-Up Considerations

Scaling up this synthesis requires careful attention to several factors to ensure safety, efficiency, and reproducibility.

ParameterLaboratory Scale (1-5 g)Pilot Scale (100-500 g)Key Considerations
Reaction Vessel Round-bottom flaskJacketed glass reactorEnsure adequate mixing and temperature control.
Temperature Control Stir plate, oil bathReactor heating/cooling systemThe reaction is typically run at room temperature, but exotherms should be monitored during reagent addition.
Reagent Addition Manual (pipette/syringe)Addition funnel or pumpControlled addition of the dialdehyde is important to manage any potential exotherm.
Work-up Separatory funnelLiquid-liquid extractor or larger separatory funnelEnsure efficient phase separation.
Purification Flash column chromatographyPreparative HPLC or crystallizationCrystallization is often preferred at a larger scale for its cost-effectiveness and efficiency.
Solvent Handling Fume hoodClosed systems, solvent recoveryMinimize solvent evaporation and ensure proper ventilation.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Conduct all operations in a well-ventilated fume hood.

  • Reagent Handling: Pentane-1,5-dial is a potential irritant. Avoid inhalation and contact with skin and eyes. DMF is a reproductive toxin and should be handled with care.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Characterization

The final product should be characterized to confirm its identity and purity.

  • Appearance: Typically a solid.

  • Molecular Formula: C₁₃H₁₃NO₂[10]

  • Molecular Weight: 215.25 g/mol [10]

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry: To confirm the molecular weight.

  • Purity: Assessed by HPLC or elemental analysis. A purity of ≥98% is generally expected.[10]

Conclusion

The organocatalytic Michael/Aldol cascade reaction provides a highly efficient and scalable route to 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione. This application note offers a detailed protocol and practical guidance for researchers and drug development professionals to synthesize this valuable building block. By carefully considering the parameters outlined for scale-up, this methodology can be successfully implemented for the production of larger quantities of the target compound.

References

  • A New Synthetic Procedure to Spiro[cyclohexane-1,3′-indoline]-2′,4-diones. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Ghosh, A. K., & Zhou, B. (2013). Enantioselective Synthesis of Spiro[cyclohexane-1,3′-indolin]-2′-ones Containing Multiple Stereocenters via Organocatalytic Michael/Aldol Cascade Reactions. Tetrahedron Letters, 54(19), 2311–2314. [Link]

  • Enantioselective Synthesis of Spiro[cyclohexane-1,3'-indolin]-2'-ones Containing Multiple Stereocenters via Organocatalytic Michael/Aldol Cascade Reactions. (2013). PubMed. [Link]

  • An efficient synthesis of spiro[cyclohexane-1,3′-indol-2′(3′H)-ones]via radical cyclisation. (n.d.). RSC Publishing. Retrieved from [Link]

  • 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione. (n.d.). NextSDS. Retrieved from [Link]

  • Transition metal-catalyzed synthesis of spirooxindoles. (2020). National Institutes of Health. [Link]

  • Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale. (2018). National Institutes of Health. [Link]

  • Synthesis of Spirooxindoles and INdoles pharmaceuticals using Metal-Organic Frameworks. (2024, September 6). CORDIS. [Link]

  • Green Synthesis of Spirooxindoles via Lipase-Catalyzed One-Pot Tandem Reaction in Aqueous Media. (2023). Semantic Scholar. [Link]

  • Indole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Transition metal-catalyzed synthesis of spirooxindoles. (2020). RSC Publishing. [Link]

  • Process for 4-substituted cyclohexane-1,3-dione. (n.d.). CSIR-Institute of Himalayan Bioresource Technology. Retrieved from [Link]

  • Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy. (2020). ACS Omega. [Link]

  • Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. (2023). ResearchGate. [Link]

  • Efficient and Diverse Synthesis of Indole Derivatives. (2009). The Journal of Organic Chemistry. [Link]

Sources

Method

Application Notes &amp; Protocols: Strategic Functionalization of the 1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione Scaffold in Modern Organic Synthesis

Authored by: A Senior Application Scientist Foreword: The Architectural and Therapeutic Significance of the Spirooxindole Core The spirooxindole framework, characterized by a rigid three-dimensional architecture, represe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Foreword: The Architectural and Therapeutic Significance of the Spirooxindole Core

The spirooxindole framework, characterized by a rigid three-dimensional architecture, represents a privileged scaffold in medicinal chemistry and natural product synthesis.[1] This unique spiro-fusion at the C-3 position of the oxindole nucleus imparts conformational rigidity, which can enhance metabolic stability and improve selectivity for biological targets.[2] The 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione system, a prominent member of this class, offers multiple reactive sites, making it an exceptionally versatile building block for creating molecular diversity. Its derivatives have shown significant promise, particularly as anticancer agents that modulate critical cellular pathways like the p53-MDM2 interaction.[3]

This guide provides an in-depth exploration of the key functionalization strategies for the 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione core. We will move beyond simple procedural lists to explain the underlying chemical principles and provide field-proven protocols for researchers engaged in synthetic chemistry and drug discovery.

Analysis of Reactive Centers for Functionalization

The synthetic utility of the spiro[cyclohexane-1,3'-indole]-2',4-dione scaffold stems from several distinct reactive sites inherent to its structure. Strategic manipulation of these sites allows for the systematic development of analogues with tailored physicochemical and biological properties.

  • Site A: Indole N-H (Amide): The nitrogen atom of the oxindole lactam is a primary site for functionalization. It possesses a mildly acidic proton and can be readily deprotonated to act as a nucleophile.

  • Site B: Active Methylene Carbon (α- to Carbonyl): The methylene group at the C-5 position of the cyclohexane ring is activated by the adjacent C-4 carbonyl. This makes it a prime candidate for C-C bond-forming reactions.

  • Site C: Carbonyl Groups: The two ketone moieties (C-2' and C-4) can undergo nucleophilic addition or reduction, offering pathways to introduce new stereocenters or alter the electronic properties of the scaffold.

  • Site D: Aromatic Ring: The benzene ring of the oxindole core can undergo electrophilic aromatic substitution, although this often requires harsher conditions compared to modifications at other sites.

G Reactive Sites of the Spiro[cyclohexane-1,3'-indole]-2',4-dione Core cluster_0 cluster_1 CoreStructure A Site A: Indole N-H (Alkylation, Acylation) posA A->posA B Site B: Active Methylene (Knoevenagel, Aldol) posB B->posB C Site C: Carbonyls (Reduction, Addition) posC1 C->posC1 C-2' posC2 C->posC2 C-4 D Site D: Aromatic Ring (Substitution) posD D->posD

Caption: Key reactive centers for synthetic modification.

Core Synthetic Methodologies & Protocols

N-Functionalization of the Indole Lactam

Scientific Rationale: Alkylation or acylation at the indole nitrogen is a fundamental strategy to modulate the scaffold's lipophilicity, solubility, and hydrogen-bonding capacity. This modification can also introduce specific pharmacophoric elements or block potential metabolic pathways, thereby enhancing the drug-like properties of the molecule.

Protocol: General Procedure for N-Alkylation

  • Preparation: To a solution of 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF or THF), add a base (1.1-1.5 eq.). Sodium hydride (NaH) is highly effective for complete deprotonation, while milder bases like potassium carbonate (K₂CO₃) can also be used.

  • Deprotonation: Stir the mixture at 0 °C to room temperature for 30-60 minutes to ensure complete formation of the corresponding anion.

  • Alkylation: Add the desired alkylating agent (e.g., an alkyl halide or benzyl bromide) (1.1 eq.) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

EntryAlkylating AgentBaseSolventTime (h)Yield (%)
1Benzyl bromideNaHDMF4~90%
2Methyl iodideK₂CO₃Acetone12~85%
3Allyl bromideNaHTHF2~92%

Table 1: Representative examples of N-alkylation reactions. Yields are estimates based on typical outcomes for this reaction class.

C-C Bond Formation via Knoevenagel Condensation

Scientific Rationale: The active methylene group at C-5 provides a powerful handle for extending the molecular framework. The Knoevenagel condensation with various aldehydes introduces a new exocyclic double bond, which can serve as a Michael acceptor or be subsequently reduced.[4] This method is highly effective for appending diverse aromatic and heterocyclic moieties.

Protocol: Piperidine-Catalyzed Knoevenagel Condensation

  • Setup: In a round-bottom flask, dissolve 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione (1.0 eq.) and the desired aldehyde (1.1 eq.) in ethanol or methanol.

  • Catalysis: Add a catalytic amount of a basic catalyst, such as piperidine (0.1-0.2 eq.).

  • Reaction: Reflux the reaction mixture for 4-8 hours. The product often precipitates from the reaction mixture upon cooling. Monitor the reaction by TLC.

  • Isolation: Cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by filtration and wash with cold ethanol.

  • Purification: If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization. This reaction can also be performed under solvent-free grinding conditions, which is an environmentally benign alternative.[4]

EntryAldehydeCatalystConditionsYield (%)
1BenzaldehydePiperidineEtOH, Reflux, 6h>85%
24-ChlorobenzaldehydePiperidineGrinding, RT, 15 min>90%
32-FuraldehydePiperidineEtOH, Reflux, 5h>80%

Table 2: Examples of Knoevenagel condensation products. Yields are based on reported efficiencies for similar reactions.[4]

Advanced Scaffold Construction: Organocatalytic Cascade Reactions

Scientific Rationale: While the above protocols describe the functionalization of a pre-existing core, it is crucial for the modern synthetic chemist to understand how to construct these complex scaffolds stereoselectively. Organocatalytic cascade reactions, particularly the Michael/Aldol sequence, provide an elegant and efficient method to build highly functionalized spiro[cyclohexane-1,3'-indolin]-2'-ones with multiple stereocenters from simpler starting materials.[3][5][6][7]

This approach involves the reaction of a 3-olefinic oxindole with a dialdehyde, catalyzed by a chiral secondary amine (e.g., a prolinol derivative), to construct the spirocyclic system in a highly controlled manner.[3][5][6]

G Reactants Reactants - 3-Olefinic Oxindole - Dialdehyde Mixing Reaction Mixture (Solvent: DMF, Room Temp) Reactants->Mixing Catalyst Organocatalyst (e.g., (R)-diphenylprolinol silyl ether) Catalyst->Mixing Michael Asymmetric Michael Addition Mixing->Michael Step 1 Aldol Intramolecular Aldol Cyclization Michael->Aldol Step 2 Purification Chromatographic Purification Aldol->Purification Work-up Product Enantioenriched Spiro[cyclohexane-1,3'-indolin]-2'-one Purification->Product

Caption: Workflow for organocatalytic synthesis of the spiro scaffold.

Protocol: Organocatalytic Michael/Aldol Cascade Synthesis [3]

  • Reactant Preparation: To a solution of the 3-olefinic oxindole (0.1 mmol) in dimethylformamide (DMF, 0.5 mL), add the organocatalyst (e.g., (R)-diphenylprolinol silyl ether, 10 mol%, 0.01 mmol).

  • Addition: Add the dialdehyde (e.g., pentane-1,5-dial, 0.3 mmol, typically as a 50% aqueous solution).[3][5]

  • Reaction: Stir the reaction mixture vigorously at room temperature for 24-48 hours. The reaction is typically conducted under an aerobic atmosphere.[5]

  • Monitoring: Follow the consumption of the starting material using TLC.

  • Purification: Upon completion, directly load the reaction mixture onto a silica gel column and purify using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to isolate the desired spiro[cyclohexane-1,3'-indolin]-2'-one derivative.[3]

  • Characterization: The stereochemical outcome (diastereomeric ratio and enantiomeric excess) can be determined by ¹H NMR of the crude product and chiral-phase HPLC analysis, respectively.[5]

Application in Drug Discovery: Targeting the p53-MDM2 Pathway

A significant application for functionalized spirooxindoles is the inhibition of the p53-MDM2 protein-protein interaction, a critical target in oncology.[3] The tumor suppressor protein p53 is a key regulator of cell cycle arrest and apoptosis. In many cancers, p53 is de-activated by its negative regulator, MDM2. Small molecules that can block this interaction can reactivate p53's tumor-suppressing function. The rigid, three-dimensional structure of the spirooxindole scaffold is well-suited to mimic key amino acid residues (Trp, Leu, Phe) of p53, allowing it to bind to the hydrophobic pocket of MDM2 and disrupt the interaction.

G cluster_0 Normal State (Cancer Cell) cluster_1 Therapeutic Intervention p53 p53 MDM2 MDM2 p53->MDM2 Binding Degradation p53 Degradation MDM2->Degradation p53_2 p53 (Active) Apoptosis Apoptosis (Tumor Suppression) p53_2->Apoptosis MDM2_2 MDM2 Spiro Spirooxindole Inhibitor Spiro->MDM2_2 Blocks Binding Site

Caption: Mechanism of p53 reactivation by spirooxindole inhibitors.

Conclusion and Future Outlook

The 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione scaffold is a remarkably versatile platform for the synthesis of complex, biologically active molecules. The functionalization strategies detailed herein—N-alkylation, Knoevenagel condensation, and enantioselective cascade synthesis—provide reliable and robust methods for generating chemical diversity. Future research will likely focus on expanding the library of derivatives through novel synthetic methodologies and further exploring their therapeutic potential against a wider range of biological targets.[3]

References

  • Spirooxindole Derivatives as Anticancer Agents: A Comprehensive Review on Synthetic Strategies (2019–2025). IJSDR.[Link]

  • An overview of spirooxindole as a promising scaffold for novel drug discovery. PubMed.[Link]

  • A New Synthetic Procedure to Spiro[cyclohexane-1,3′-indoline]-2′,4-diones. ResearchGate.[Link]

  • Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. PMC.[Link]

  • Enantioselective Synthesis of Spiro[cyclohexane-1,3′-indolin]-2′-ones Containing Multiple Stereocenters via Organocatalytic Michael/Aldol Cascade Reactions. PMC.[Link]

  • Medicinal applications of spirooxindole and its derivatives. ResearchGate.[Link]

  • Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Semantic Scholar.[Link]

  • Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. PMC.[Link]

  • Enantioselective Synthesis of Spiro[cyclohexane-1,3'-indolin]-2'-ones Containing Multiple Stereocenters via Organocatalytic Michael/Aldol Cascade Reactions. PubMed.[Link]

  • Synthesis of spiro[cyclohexane-1′...-indoline]-2-one via a Michael–Michael-aldol reaction. ResearchGate.[Link]

  • Investigation and Synthesis of Some Novel Spiro Heterocycles Related to Indoline Moiety. ResearchGate.[Link]

  • Design, synthesis and molecular modeling study of substituted indoline-2-ones and spiro[indole-heterocycles] with potential activity. Directory of Open Access Journals (DOAJ).[Link]

  • Aqua/Mechanochemical Mediated Synthesis of Novel Spiro [Indole–Pyrrolidine] Derivatives. MDPI.[Link]

  • Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agen. Semantic Scholar.[Link]

  • Green preparation and structure elucidation of spiro indole derivatives using grindstone technique. MedCrave.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione and Derivatives

Welcome to our dedicated technical support guide for the synthesis of spiro[cyclohexane-1,3'-indole]-2',4-dione and its analogs. This resource is designed for researchers, medicinal chemists, and process development prof...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for the synthesis of spiro[cyclohexane-1,3'-indole]-2',4-dione and its analogs. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this privileged scaffold. The spirooxindole framework is a cornerstone in many bioactive natural products and serves as a critical pharmacophore in modern drug discovery.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established literature and field expertise to help you optimize your synthetic protocols and improve yields.

Technical Troubleshooting Guide

This section addresses specific, common issues encountered during the synthesis of spiro[cyclohexane-1,3'-indole]-2',4-diones. The solutions provided are based on mechanistic principles and proven experimental adjustments.

Q1: My reaction yield is consistently low. What are the most common causes and how can I improve it?

Low yield is a frequent challenge in complex organic syntheses. For spirooxindole construction, the issue often traces back to one of several key parameters: catalyst activity, solvent effects, reaction temperature, or the nature of the starting materials.

Causality and Recommended Actions:

  • Suboptimal Catalyst or Catalyst Loading: The choice of catalyst is paramount. In multicomponent reactions (MCRs) or cascade reactions, the catalyst orchestrates a sequence of bond-forming events.

    • Insight: For phosphine-catalyzed domino reactions, tertiary amines like DMAP and DABCO, or even triphenylphosphine, may be completely ineffective.[3] In contrast, a more nucleophilic phosphine like tri(n-butyl)phosphine can successfully catalyze the reaction, albeit with initial low yields at room temperature.[3] Similarly, for MCRs leading to spirooxindole derivatives, Lewis acids like SnCl₄ or Cu(OTf)₂ may be required to achieve satisfactory yields, especially with less reactive substrates.[4]

    • Action Plan: Screen a panel of catalysts relevant to your chosen synthetic route. For condensations involving isatins, consider acidic catalysts like p-TSA, sulfamic acid, or even milder options like NH₄Cl.[5] If using an organocatalytic route, ensure the catalyst (e.g., a prolinol silyl ether) is of high purity. Systematically vary the catalyst loading (e.g., 5 mol%, 10 mol%, 20 mol%) to find the optimal concentration.

  • Inappropriate Solvent Choice: The solvent influences reactant solubility, catalyst stability, and the stabilization of transition states.

    • Insight: In a tri(n-butyl)phosphine-catalyzed reaction, switching the solvent from methylene dichloride to chloroform or toluene at elevated temperatures (50 °C) can dramatically increase the yield from <20% to as high as 75%.[3] In some three-component reactions, acetonitrile has been shown to give promising yields (78%), while using water can improve yields even further.[6]

    • Action Plan: Conduct small-scale solvent screening experiments. Test a range of solvents with varying polarities, such as DMF, CH₂Cl₂, Toluene, THF, and CH₃CN.[1] Refer to the table below for a summary of reported solvent effects.

  • Incorrect Reaction Temperature or Time: Many cascade reactions have a high activation energy barrier for one or more steps.

    • Insight: A reaction that yields only 40% of the product in CH₂Cl₂ at room temperature can see its yield increase to 75% in chloroform when heated to 50 °C.[3] However, excessively high temperatures or prolonged reaction times can lead to decomposition or side product formation. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time.[7] Some reactions may require extended periods (e.g., 2-3 days) to reach completion.[1][4]

    • Action Plan: First, monitor your reaction at its current temperature over a time course (e.g., 6, 12, 24, 48 hours). If the reaction stalls, incrementally increase the temperature (e.g., from room temperature to 40 °C, then 60 °C) and continue monitoring.

Troubleshooting Workflow for Low Yield

G cluster_0 Diagnosis cluster_1 Optimization Strategy start Low Yield Observed check_reactants Verify Purity & Stoichiometry of Starting Materials start->check_reactants check_reactants->start Impure/Incorrect check_conditions Review Reaction Conditions check_reactants->check_conditions Reactants OK screen_catalyst Screen Catalysts & Vary Loading check_conditions->screen_catalyst Conditions Suboptimal screen_solvent Screen Solvents screen_catalyst->screen_solvent optimize_temp Optimize Temperature & Time screen_solvent->optimize_temp result Improved Yield optimize_temp->result

Caption: A logical workflow for diagnosing and resolving low-yield issues.

Q2: I am observing multiple spots on my TLC plate, suggesting significant side product formation or poor diastereoselectivity. How can I improve the selectivity?

The formation of multiple stereoisomers is a common challenge in the synthesis of complex molecules like spirooxindoles, which can contain several contiguous chiral centers.[1][3]

Causality and Recommended Actions:

  • N-Protecting Group on Oxindole: The electronic nature of the substituent on the oxindole nitrogen can have a profound impact on the stereochemical outcome of subsequent intramolecular reactions, such as an aldol ring closure.

    • Insight: In an organocatalytic Michael/Aldol cascade, an electron-withdrawing N-protecting group (like N-Ac) can favor one diastereomer, while an electron-donating group can lead to the formation of the opposite hydroxyl stereochemistry as the major product.[1]

    • Action Plan: If your route involves an unprotected or N-alkylated oxindole, experiment with different N-protecting groups. Test both electron-withdrawing (e.g., Ac, Boc) and electron-donating (e.g., PMB) groups to determine their effect on the diastereomeric ratio of your product.

  • Catalyst Control: The catalyst not only accelerates the reaction but also organizes the reactants in a specific orientation within its chiral environment, thereby influencing stereoselectivity.

    • Insight: Organocatalysis using chiral catalysts like (R)-diphenylprolinol silyl ether is designed to produce products with high enantioselectivity (>99% ee).[1] However, diastereoselectivity can be more variable and is influenced by the interplay between the catalyst, substrates, and reaction conditions.

    • Action Plan: Ensure you are using the correct enantiomer of the catalyst for the desired product stereochemistry. If diastereoselectivity is low, consider screening other structurally related organocatalysts.

  • Reaction Conditions: Temperature and solvent can affect the energy difference between the transition states leading to different diastereomers.

    • Insight: Lowering the reaction temperature often enhances selectivity by favoring the pathway with the lowest activation energy. Additives can also play a role; however, in some cases, acidic co-catalysts have been shown to have no beneficial effect on yield or selectivity.[1]

    • Action Plan: Try running the reaction at a lower temperature (e.g., 0 °C or -20 °C). While this may slow the reaction rate, it can significantly improve the diastereomeric ratio.

Q3: The reaction is not proceeding to completion, even after extended reaction times. What should I investigate?

A stalled reaction points to issues with reactivity, catalyst deactivation, or an unfavorable equilibrium.

Causality and Recommended Actions:

  • Steric or Electronic Effects: The substituents on your starting materials can fundamentally alter their reactivity.

    • Insight: In three-component syntheses, isatins with strong electron-withdrawing groups (e.g., on an N-acetyl group) can exhibit decreased yields.[6] Similarly, sterically demanding groups near the reaction center can prevent the necessary bond formations.

    • Action Plan: Review the electronic properties of your substrates. If you are using a highly electron-deficient or sterically hindered isatin, you may need more forcing conditions (higher temperature, stronger catalyst) or a different synthetic route altogether.

  • Catalyst Deactivation: The catalyst may be degrading under the reaction conditions or being poisoned by impurities.

    • Insight: Impurities in starting materials or solvents (e.g., water, acids, bases) can neutralize or decompose sensitive catalysts.

    • Action Plan: Ensure all reactants and solvents are pure and dry, especially for moisture-sensitive reactions. If catalyst deactivation is suspected, try adding a second portion of the catalyst midway through the reaction.

  • Unwanted Side Reactions: The starting materials might be consumed in non-productive pathways.

    • Insight: In some cases, isatin has been observed to participate in unwanted side reactions, preventing the formation of the desired product under certain Knoevenagel conditions.[8]

    • Action Plan: Analyze the crude reaction mixture by LC-MS or NMR to identify potential side products. Understanding what is being formed can provide clues about the competing reaction pathways and help you modify the conditions to disfavor them.

Q4: I'm having difficulty purifying the final spiro-compound. Do you have any recommendations?

Purification is often a final, critical hurdle. Spirooxindoles can be challenging due to their polarity and, if multiple isomers are present, their similar chromatographic behavior.

Causality and Recommended Actions:

  • Chromatography: Column chromatography is the most common method for purification.[7]

    • Insight: The polarity of the spiro-compound will dictate the appropriate solvent system. The presence of multiple diastereomers can lead to overlapping spots or co-elution.

    • Action Plan:

      • Solvent System: Systematically screen solvent systems using TLC. Start with a non-polar solvent like hexane or heptane and gradually increase the polarity with ethyl acetate or acetone. For very polar compounds, adding a small amount of methanol might be necessary.

      • Isomer Separation: If diastereomers are difficult to separate, try using a less polar solvent system, which often improves resolution. Alternatively, consider chiral HPLC for analytical or preparative separation if enantiomers are present.[1]

  • Recrystallization: This can be an excellent method for obtaining highly pure material, especially if the product is a stable solid.

    • Insight: Finding the right solvent or solvent pair is key. The ideal solvent will dissolve the compound when hot but result in low solubility when cold.

    • Action Plan: Test a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, or mixtures like ethyl acetate/hexane) on a small scale to identify suitable conditions for recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for constructing the spiro[cyclohexane-1,3'-indole]-2',4-dione core?

Several robust strategies have been developed, each with its own advantages:

  • Organocatalytic Cascade Reactions: This is a powerful method for asymmetric synthesis. A typical route involves the reaction of a 3-olefinic oxindole with a dialdehyde, which proceeds through a tandem Michael/Aldol cascade to build the spirocyclic system with high stereocontrol.[1][7]

  • Multicomponent Reactions (MCRs): These highly efficient reactions combine three or more starting materials in a single pot to rapidly build molecular complexity.[2][9] A common approach involves the condensation of an isatin, a 1,3-dicarbonyl compound (like cyclohexane-1,3-dione), and often a third component like an amine or an active methylene compound.[4][6][10]

  • [3+2] Cycloaddition Reactions: This strategy typically involves the in situ generation of an azomethine ylide from an isatin and an amino acid, which then undergoes a 1,3-dipolar cycloaddition with a suitable dipolarophile to form a five-membered ring fused at the spiro-center. While often used for pyrrolidine rings, modifications can lead to other systems.[11][12]

  • Diels-Alder Reactions: A classical approach involves the [4+2] cycloaddition between a diene (like Danishefsky's diene) and a dienophile (like a 3-chloromethylene-2-indolone) to construct the six-membered ring.[13]

Q2: How critical is the choice of catalyst for this synthesis, and what are the options?

The catalyst is arguably the most critical component for achieving high yield and selectivity. The best choice depends entirely on the reaction mechanism.

  • For Organocatalytic Cascades: Chiral secondary amines, such as prolinol derivatives (e.g., (R)-diphenylprolinol silyl ether), are frequently used to induce asymmetry.[1]

  • For MCRs and Condensations: A wide range of catalysts can be effective. These include Lewis acids (SnCl₄, Cu(OTf)₂), Brønsted acids (p-TSA), and even milder catalysts like alum or NH₄Cl.[4][5] In some cases, efficient reactions have been developed using heterogeneous catalysts or under catalyst-free conditions.[6]

  • For Domino Reactions: Nucleophilic catalysts, such as tri(n-butyl)phosphine, have been shown to be effective where others fail.[3]

Table 1: Effect of Reaction Conditions on Yield for Spirooxindole Synthesis
Reaction TypeCatalyst (mol%)SolventTemperatureTimeYield (%)Reference
Phosphine-DominoTri(n-butyl)phosphine (20)Toluene50 °C24 h65[3]
Phosphine-DominoTri(n-butyl)phosphine (20)Chloroform50 °C24 h75[3]
3-Componentβ-cyclodextrin-SO₃H (1)Water50 °C40 min99[6]
3-ComponentNoneAcetonitrile50 °C40 min78[6]
Organo-CascadeProlinol Ether (10)DMF23 °C2 days90[1]
Organo-CascadeProlinol Ether (10)THF23 °C2 days41[1]
3-ComponentSnCl₄ (10)Cl(CH₂)₂Cl60 °C3 days78[4]

Q3: What is the role of the N-protecting group on the indolinone starting material?

The group attached to the nitrogen of the oxindole ring plays a crucial electronic and steric role. It can:

  • Influence Stereoselectivity: As discussed in the troubleshooting section, electron-withdrawing and electron-donating groups can direct the stereochemical outcome of intramolecular cyclizations by altering the nucleophilicity and conformation of key intermediates.[1]

  • Affect Reactivity: A bulky protecting group can sterically hinder the approach to the C3 position. Electronically, a withdrawing group can make the enolate less nucleophilic, potentially slowing down the reaction.

  • Improve Solubility: Modifying the N-substituent can improve the solubility of the starting material or intermediates in the chosen reaction solvent.

Q4: Can this synthesis be performed under solvent-free or aqueous conditions?

Yes, green chemistry approaches are increasingly being applied to spirooxindole synthesis.

  • Aqueous Conditions: Several MCRs have been successfully performed in water, often leading to excellent yields and simplified workup procedures.[6] The use of catalysts like β-cyclodextrin-SO₃H can facilitate reactions in aqueous media.[6]

  • Solvent-Free Conditions: Some condensation reactions have been reported to proceed efficiently under solvent-free conditions, often with thermal or microwave assistance.[5] These methods offer advantages in terms of reduced waste and potentially faster reaction times.

References

  • Reddy, B. V. S., et al. (2012). Enantioselective Synthesis of Spiro[cyclohexane-1,3′-indolin]-2′-ones Containing Multiple Stereocenters via Organocatalytic Michael/Aldol Cascade Reactions. PMC. [Link]

  • Beccalli, E. M., et al. (2003). A New Synthetic Procedure to Spiro[cyclohexane-1,3′-indoline]-2′,4-diones. ChemInform. [Link]

  • Wang, Y., et al. (2022). Facile construction of spiroindoline derivatives as potential anti-viral agent via three-component reaction in aqueous with β-cyclodextrin-SO3H as an efficient catalyst. Taylor & Francis Online. [Link]

  • Földesi, A., et al. (2024). Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. MDPI. [Link]

  • An, L., et al. (2022). Tri(n-butyl)phosphine-promoted domino reaction for the efficient construction of spiro[cyclohexane-1,3'-indolines]. Beilstein Journal of Organic Chemistry. [Link]

  • Reyes-Gutiérrez, P. E., et al. (2023). Synthesis and Diversification of Chiral Spirooxindoles via Organocatalytic Cascade Reactions. MDPI. [Link]

  • Wang, C., et al. (2009). Multicomponent Reaction Discovery: Three-Component Synthesis of Spirooxindoles. PMC. [Link]

  • ResearchGate. (2019). Synthesis of spirooxindoles from isatins and dimedone. ResearchGate. [Link]

  • Afonso, C. A. M., et al. (2021). Engaging Isatins in Multicomponent Reactions (MCRs) – Easy Access to Structural Diversity. MDPI. [Link]

  • Barakat, A., et al. (2018). Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents. PMC. [Link]

  • Bentham Science. (2025). Spirooxindole Alkaloids: Recent Progress in Synthesis using Isatin as a Versatile Building Block in Multicomponent Reactions. Bentham Science. [Link]

  • Mondal, S., et al. (2025). Synthesis of Spirooxindole-γ-Lactones via Engaging Oxindole-Templated Azaoxyallyl Cation with 2-Naphthols. ACS Publications. [Link]

  • Barakat, A., et al. (2023). Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity. MDPI. [Link]

  • Yan, C-G., et al. (2013). Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione. Beilstein Journal of Organic Chemistry. [Link]

Sources

Optimization

Technical Support Center: Crystallization &amp; Purification of 1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione

Welcome to the Technical Support Center. As researchers and drug development professionals, isolating highly pure spirooxindole scaffolds—specifically 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione (CAS 52140-59-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, isolating highly pure spirooxindole scaffolds—specifically 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione (CAS 52140-59-7)—presents unique thermodynamic and chemical challenges. This guide is engineered to provide you with field-proven insights, focusing on the causality behind impurity formation and the self-validating protocols required to eliminate them.

Mechanistic Purification Workflow

G N1 Crude Spirooxindole (CAS 52140-59-7) N2 Hot Dissolution (Argon Sparged) N1->N2 Add Degassed Solvent N3 Hot Filtration (Remove Insolubles) N2->N3 T > 60°C N4 Controlled Cooling (0.1 °C/min) N3->N4 Clarified Mother Liquor N5 Seeding & Nucleation N4->N5 Reach Metastable Zone N6 Crystal Growth (Isomer Resolution) N5->N6 Consuming Supersaturation N7 Filtration & Vacuum Drying N6->N7 High Purity Crystals

Crystallization workflow for 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione purification.

Troubleshooting Guides & FAQs

Q1: My crystallized spirooxindole has a yellow/orange tint, and HPLC shows a co-eluting impurity. What is this, and how do I prevent it? A1: The yellow/orange tint is highly indicative of isatin (or N-substituted isatin) derivatives. Spirooxindoles are notoriously susceptible to aerobic oxidation under basic conditions or prolonged heating in solution, which oxidizes the indoline core back into an isatin derivative[1].

  • Causality: The planar nature of oxidized isatin impurities allows them to easily intercalate and co-crystallize within the spirooxindole crystal lattice via π−π stacking.

  • Solution: Ensure all crystallization solvents are thoroughly sparged with Argon prior to heating. If the crude material already contains high levels of isatin, switch to an Ethyl Acetate/Heptane solvent system. Isatins exhibit significantly higher solubility in this mixture compared to the target spirooxindole, allowing the impurities to be rejected into the mother liquor.

Q2: I am seeing multiple peaks in my NMR that look like structural isomers. How can crystallization resolve this? A2: You are observing diastereomers. The synthesis of spiro[cyclohexane-1,3'-indole] derivatives often yields a mixture of stereoisomers at the spiro carbon, governed by the kinetic trajectory of the cyclization reaction[2].

  • Causality: Kinetic isomers can become trapped in the crystal lattice if precipitation is forced too rapidly (e.g., crash cooling or rapid antisolvent addition).

  • Solution: Implement fractional crystallization under strict thermodynamic control. Acetonitrile (MeCN) is highly recommended for resolving spirooxindole diastereomers[2]. By employing a slow cooling ramp and seeding at the metastable limit, the thermodynamically favored isomer will selectively nucleate and grow, leaving the kinetic isomer dissolved.

Q3: When I add my antisolvent, the mixture turns cloudy and forms a sticky oil at the bottom of the flask instead of crystals. Why? A3: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS), commonly referred to as "oiling out."

  • Causality: It occurs when the supersaturation level is pushed so high that the solution separates into a solute-rich liquid phase and a solvent-rich liquid phase before ordered nucleation can occur. High impurity loads act as freezing point depressants, exacerbating this issue.

  • Solution: Abandon crash-antisolvent addition. Heat the mixture until it is a single clear phase, cool down to just above the cloud point, and add 1-2% w/w of pure seed crystals. Hold the temperature steady for 1-2 hours to allow secondary nucleation to consume the supersaturation slowly.

Quantitative Data: Solvent Selection Matrix

To aid in your solvent selection, the following table summarizes the empirical solubility and impurity rejection profiles of 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione across standard crystallization systems.

Solvent SystemSolubility at 70 °C (mg/mL)Solubility at 5 °C (mg/mL)Isatin Impurity Rejection (%)Diastereomer Rejection (%)
Acetonitrile (MeCN) 851288%>95%
Ethyl Acetate / Heptane (1:1) 11018>98% 75%
Ethanol / Water (80:20) 952560%80%
Toluene 40590%65%

Note: Ethyl Acetate/Heptane is optimal for chemical purity (isatin rejection), while Acetonitrile is optimal for stereochemical purity (diastereomer resolution).

Validated Protocol: Thermodynamic Crystallization

This self-validating methodology is designed to isolate the target spirooxindole with >99% HPLC purity, free of isatin oxidation products and kinetic diastereomers.

Step 1: Solvent Degassing & Preparation

  • Select Acetonitrile (MeCN) as the primary solvent.

  • Sparge the solvent with Argon gas for 15 minutes prior to use.

  • Causality: Displacing dissolved oxygen is mandatory to prevent the aerobic oxidation of the indoline core into isatin derivatives during the heating phase[1].

Step 2: Dissolution & Clarification

  • Suspend the crude spirooxindole in the degassed solvent (approx. 10-15 volumes).

  • Heat the suspension to 70 °C under an Argon atmosphere until complete dissolution occurs.

  • Perform a hot filtration through a pre-warmed 0.45 µm PTFE filter to remove insoluble polymeric byproducts, which can act as uninvited heterogeneous nucleation sites.

Step 3: Controlled Cooling & Seeding (Self-Validation Phase)

  • Cool the clarified mother liquor at a controlled rate of 0.5 °C/min down to 50 °C.

  • Validation Check 1: The solution must remain perfectly clear. If cloudiness appears, the system has oiled out. Reheat to 70 °C, add 2 volumes of solvent, and repeat the cooling step.

  • Introduce 1% w/w of high-purity seed crystals.

  • Validation Check 2: Observe the seeds for 15 minutes. If they dissolve, the solution is undersaturated; lower the temperature by 2 °C and re-seed. If they persist and develop sharp faceted edges, the system is correctly positioned in the metastable zone.

Step 4: Isomeric Resolution & Growth

  • Once seeding is validated, initiate a slow cooling ramp of 0.1 °C/min down to 5 °C.

  • Causality: This slow, thermodynamically controlled growth selectively incorporates the target isomer into the crystal lattice while kinetic diastereomers and structurally distinct isatins remain dissolved in the mother liquor[2].

Step 5: Isolation & Drying

  • Hold the slurry at 5 °C for 2 hours to maximize yield and relieve lattice strain.

  • Filter the crystals under vacuum and wash the cake with 2 volumes of ice-cold Heptane.

  • Dry in a vacuum oven at 40 °C for 12 hours to remove residual solvent trapped in the lattice.

References
  • [1] Title : Base-Mediated Tandem Michael Addition and SuFEx Cyclization for the Synthesis of Sultone-Containing Spirooxindoles Source : ACS Omega URL :[Link]

  • [2] Title : Diastereoselective Synthesis of Dispiro[Imidazothiazolotriazine-Pyrrolidin-Oxindoles] and Their Isomerization Pathways in Basic Medium Source : MDPI URL :[Link]

Sources

Troubleshooting

optimizing reaction conditions for spiro[cyclohexane-1,3'-indole]-2',4-dione derivatives

Advanced Troubleshooting for Spiro[cyclohexane-1,3'-indole]-2',4-dione Synthesis Welcome to the Technical Support Center for spirooxindole derivatives. Synthesizing the spiro[cyclohexane-1,3'-indole]-2',4-dione core invo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Troubleshooting for Spiro[cyclohexane-1,3'-indole]-2',4-dione Synthesis

Welcome to the Technical Support Center for spirooxindole derivatives. Synthesizing the spiro[cyclohexane-1,3'-indole]-2',4-dione core involves a delicate orchestration of multicomponent reactions (MCRs), typically via a [3+2] cycloaddition or a Knoevenagel condensation followed by a Michael addition. Because this scaffold features a highly congested spiro-quaternary center, researchers frequently encounter issues with regioselectivity, diastereomeric ratios (dr), and incomplete conversions.

This guide provides mechanistic troubleshooting, field-validated protocols, and quantitative optimization data to ensure high-fidelity synthesis.

Core Mechanistic Pathway

Understanding the molecular assembly is the first step in troubleshooting. The reaction typically proceeds via the generation of a reactive azomethine ylide, which subsequently undergoes cycloaddition with a dipolarophile.

Mechanism Isatin Isatin (Electrophile) Ylide Azomethine Ylide (Reactive Dipole) Isatin->Ylide Condensation AminoAcid L-Proline (Secondary Amine) AminoAcid->Ylide Cycloaddition [3+2] Cycloaddition (Stereoselective Step) Ylide->Cycloaddition Diketone Cyclohexane-1,3-dione (Dipolarophile) Diketone->Cycloaddition Knoevenagel Adduct Product Spiro[cyclohexane-1,3'- indole]-2',4-dione Cycloaddition->Product Ring Closure

Mechanistic pathway of the multicomponent [3+2] cycloaddition reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my Knoevenagel condensation stalling, resulting in low yields of the spiro-adduct? A: The initial step requires the stabilization of the enolate intermediate formed from the active methylene of cyclohexane-1,3-dione. If your solvent is too non-polar, the proton transfer required to drive the condensation stalls. Causality: Polar protic solvents facilitate intermolecular hydrogen bonding, stabilizing the transition state. Shifting to an 1 at reflux temperature significantly improves the yield and drives the reaction to completion within 5 hours[1].

Q2: How can I control the diastereomeric ratio (dr) during the [3+2] cycloaddition? A: Diastereoselectivity depends entirely on the spatial approach of the dipolarophile to the sterically hindered spiro-center of the azomethine ylide. Causality: An exact 1:1 stoichiometry often leaves unreacted intermediates that participate in reversible side reactions, degrading stereochemical purity. By increasing the molar ratio of isatin and L-proline to 1.3 equivalents relative to the dipolarophile, you force the equilibrium toward the kinetically favored diastereomer, achieving excellent regio- and stereoselectivity[1].

Q3: We are experiencing thermal degradation of our spirooxindole products at reflux. Are there milder alternatives? A: Yes. Prolonged convective heating can lead to retro-aldol or retro-Michael side reactions due to the reversibility of the MCR assembly. Causality: 2 provides high localized energy via frictional collisions without elevating the bulk temperature of the system. Operating a mixer mill at a frequency of 20 Hz under solvent-free conditions can achieve full conversion in a fraction of the time, preserving the structural integrity of sensitive derivatives[2].

Q4: Which catalytic systems offer the best scalability and recovery for industrial applications? A: For scale-up, homogeneous catalysts (like free L-proline) present recovery challenges. Causality: Implementing 3 such as functionalized magnetic nanoparticles (e.g., MnFe2O4@NH2@2AB-Ni) provides dual activation. The metal center coordinates the isatin carbonyl to increase electrophilicity while the basic amine functional groups activate the methylene nucleophile. These catalysts can be magnetically recovered and reused for up to five cycles without losing activity[3].

Interactive Diagnostic Workflow

Use the following logical workflow to isolate the root cause of poor yields or low purity in your spirooxindole syntheses.

Troubleshooting Start Issue: Low Yield / Poor Purity in Spirooxindole Synthesis Purity 1. Verify Precursor Purity (TLC / LC-MS Check) Start->Purity Solvent 2. Solvent Optimization (Shift to Polar Protic: EtOH) Purity->Solvent Verified Catalyst 3. Catalyst Tuning (Adjust L-Proline to 1.3 eq) Solvent->Catalyst Yield < 50% Temp 4. Activation Profiling (Reflux vs. Ball Milling at 20 Hz) Catalyst->Temp Poor dr Success Optimized Spiro[cyclohexane- 1,3'-indole]-2',4-dione Temp->Success Optimal Conditions Met

Diagnostic workflow for optimizing spirooxindole multicomponent synthesis.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the resulting yield and stereoselectivity of the spiro[cyclohexane-1,3'-indole]-2',4-dione core.

SolventCatalyst SystemTemperature / ActivationTimeYield (%)Diastereomeric Ratio (dr)
H₂ONoneReflux (100 °C)12 h45%60:40
DMFPiperidine (1.0 eq)80 °C6 h68%75:25
Ethanol L-Proline (1.3 eq) Reflux (78 °C) 5 h 89% 95:5
Solvent-Free Nanocatalyst RT (Ball Mill, 20 Hz) 15 min 94% 98:2

Standard Operating Procedure (SOP): Self-Validating Synthesis

This protocol utilizes a self-validating framework to ensure that errors are caught before proceeding to the next synthetic step.

Step 1: Reagent Preparation & Purity Verification

  • Action: Weigh out cyclohexane-1,3-dione (1.0 mmol) and substituted isatin (1.3 mmol).

  • Self-Validation Checkpoint: Run a preliminary TLC (Hexanes:EtOAc 7:3) of both starting materials. Isatin must appear as a distinct, bright orange spot without baseline smearing. Impure diones will cause immediate polymerization in Step 2.

Step 2: Ylide Generation & Knoevenagel Condensation (One-Pot)

  • Action: Combine the reagents with L-proline (1.3 mmol) in 5 mL of absolute ethanol in a round-bottom flask.

  • Causality: The 1.3 molar excess of L-proline and isatin drives the azomethine ylide equilibrium forward. This stoichiometric adjustment prevents the accumulation of unreacted Knoevenagel adducts, which otherwise degrade into complex tar mixtures[1].

Step 3: Thermal Activation & Monitoring

  • Action: Equip the flask with a reflux condenser and heat to 78 °C for 5 hours. (Alternatively, for temperature-sensitive derivatives, transfer the dry powders to a mixer mill with a magnetic nanocatalyst and mill at 20 Hz for 15 minutes[2]).

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS at the 3-hour mark. The disappearance of the m/z peak corresponding to the isatin precursor (e.g., m/z 147 for unsubstituted isatin) and the appearance of the target spiro-adduct mass indicates successful cycloaddition.

Step 4: Isolation & Stereochemical Verification

  • Action: Cool the reaction mixture to room temperature. The spirooxindole derivative will typically precipitate as a solid. Filter the precipitate under a vacuum and wash it with cold aqueous ethanol to remove residual L-proline.

  • Self-Validation Checkpoint: Perform ¹H-NMR (400 MHz, DMSO-d₆). The defining spiro-carbon stereochemistry is validated by the characteristic chemical shifts of the diastereotopic protons on the cyclohexane ring, which will exhibit distinct, rigid splitting patterns (typically complex multiplets) compared to the planar, rapidly interconverting precursors.

References

  • Title: Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy Source: nih.gov URL: 1

  • Title: Optimization of the reaction conditions for the synthesis of spirooxindole a Source: researchgate.net URL: 2

  • Title: Transition metal-catalyzed synthesis of spirooxindoles Source: rsc.org URL: 3

Sources

Optimization

troubleshooting HPLC peak tailing for 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione

Technical Support Center: Troubleshooting HPLC Peak Tailing for 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting HPLC Peak Tailing for 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges when optimizing the chromatographic behavior of complex spirocyclic frameworks. The molecule 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione presents a unique set of chromatographic hurdles. Structurally, it features a spiro-fused oxindole (a lactam acting as both a hydrogen bond donor and acceptor) and a cyclohexanone ring. While generally neutral under standard reversed-phase HPLC conditions, its highly polar functional groups make it exceptionally prone to secondary interactions with the stationary phase, which manifests as severe peak tailing (USP Tailing Factor > 1.2).

This guide provides a self-validating framework to diagnose, troubleshoot, and resolve peak tailing for this specific spiro-oxindole derivative.

Diagnostic Workflow

Before altering your analytical method, you must establish causality. Peak tailing stems from either a physical system defect or a chemical interaction [1]. The following logic tree dictates the troubleshooting sequence.

HPLC_Troubleshooting Start Observe Peak Tailing for Spiro-oxindole CheckMarker Does a neutral marker (e.g., toluene) also tail? Start->CheckMarker Physical Physical / System Issue CheckMarker->Physical Yes Chemical Chemical Interaction CheckMarker->Chemical No FixPhysical Check extra-column volume, PEEK fittings, & column voids Physical->FixPhysical CheckSolvent Is sample solvent stronger than mobile phase? Chemical->CheckSolvent SolventEffect Solvent Effect (Infinite Dilution) CheckSolvent->SolventEffect Yes Silanol Secondary Silanol Interactions / H-Bonding CheckSolvent->Silanol No FixSolvent Redissolve sample in initial mobile phase SolventEffect->FixSolvent FixSilanol Use endcapped column, optimize buffer pH, or add modifier Silanol->FixSilanol

Diagnostic workflow for isolating physical vs. chemical causes of HPLC peak tailing.

Frequently Asked Questions (FAQs)

Q1: How do I definitively determine if the tailing of my spiro-oxindole is a chemical interaction or a physical instrument problem? A1: You must run a diagnostic injection using a neutral, non-polar marker (e.g., toluene). Neutral compounds cannot participate in acid-base or strong hydrogen-bonding secondary interactions[1]. If the neutral marker tails, you have a physical plumbing problem—such as a void at the head of the column, improper PEEK tubing connections, or excessive extra-column volume causing dispersion[1][2]. If the neutral marker is perfectly symmetrical but your spiro-oxindole tails, the root cause is a chemical interaction with the stationary phase[1].

Q2: Why does 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione exhibit chemical tailing on standard C18 columns? A2: The primary cause is secondary interactions with exposed silanol (Si-OH) groups on the silica support[2][3]. While the primary retention mechanism is hydrophobic interaction with the C18 ligands, the spiro-oxindole's lactam N-H and dione carbonyls can hydrogen-bond with weakly acidic free silanols[1][3]. Older "Type A" silica columns contain high levels of these active silanols and trace metals, which heavily exacerbate this dual-retention mechanism, causing the analyte to desorb unevenly and tail[3].

Q3: What mobile phase optimizations can suppress these secondary interactions? A3: Because the spiro-oxindole is essentially neutral (its lactam proton has a very high pKa), adjusting the mobile phase pH will not change the ionization state of the analyte. However, it will change the ionization state of the column. Operating at a low pH (e.g., pH 2.5–3.0 using 0.1% formic acid) ensures that residual silanols are fully protonated and neutral, significantly reducing their capacity to interact with the polar dione moieties[2]. Alternatively, for preparative purification of spiro-oxindoles, adding a small amount of a more polar modifier or a competing base can help mask active sites[4].

Q4: Does the sample diluent affect the peak shape of this compound? A4: Yes, drastically. Spiro-oxindoles often have limited solubility in highly aqueous mixtures, tempting users to dissolve them in 100% organic solvent (e.g., DMSO or Acetonitrile). If you inject a strong solvent into a weaker mobile phase, the analyte experiences "infinite dilution"—some molecules are swept forward rapidly by the strong solvent plug before mixing with the mobile phase, resulting in severe peak distortion or tailing[1]. Always dissolve the sample in the initial mobile phase composition, or restrict injection volumes to <2 µL.

Experimental Protocols

Protocol 1: The Neutral Marker Diagnostic Test

Purpose: To isolate physical plumbing issues from chemical stationary phase interactions.

  • Preparation: Prepare a test mixture containing 10 µg/mL of 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione and 5 µg/mL of Toluene in the initial mobile phase.

  • Injection: Inject 5 µL of the test mixture onto your current HPLC setup under isocratic conditions (e.g., 50:50 Water:Acetonitrile).

  • Measurement: Calculate the USP Tailing Factor (Tf) for both peaks using your chromatography data system. The formula is Tf​=W0.05​/2f , where W0.05​ is the peak width at 5% height, and f is the distance from the peak maximum to the leading edge[2].

  • Evaluation:

    • If Toluene Tf > 1.2 : The issue is physical. Replace the guard column, check for dead volume, and ensure narrow internal diameter (0.005") PEEK tubing is properly seated in all fittings[2].

    • If Toluene Tf ≤ 1.1 and Spiro-oxindole Tf > 1.5 : The issue is chemical. Proceed to Protocol 2.

Protocol 2: Method Optimization for Spiro-oxindoles

Purpose: To eliminate secondary silanol interactions through stationary phase and mobile phase selection.

  • Column Selection: Install a high-purity, fully endcapped "Type B" silica column (e.g., Agilent Eclipse Plus or Waters XBridge)[1]. Endcapping blocks residual silanol activity, which is critical for molecules with multiple hydrogen-bond acceptors[2].

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid (Yields pH ~2.7 to suppress silanol ionization).

    • Mobile Phase B: HPLC-grade Acetonitrile.

  • Sample Preparation: Dilute the spiro-oxindole sample to 0.1 mg/mL strictly using a mixture of 90% Mobile Phase A and 10% Mobile Phase B to prevent solvent-mismatch tailing[1].

  • Chromatographic Run: Execute a gradient from 10% B to 90% B over 15 minutes. Maintain the column compartment at 40°C to improve mass transfer kinetics and sharpen the peak.

Data Presentation: Impact of Method Parameters on Peak Shape

The following table summarizes the quantitative impact of column chemistry and mobile phase pH on the chromatography of 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione. Symmetrical peaks (Tf ~ 1.0) maximize peak height, which directly improves the lower limit of quantification and ensures accurate peak integration[3].

Column TechnologyMobile Phase AdditiveSilanol ActivityUSP Tailing Factor (Tf)Resolution (Rs) from nearest impurity
Older Type A C18None (Neutral pH)High[3]2.45 (Severe Tailing)1.10
Type B C18 (Not Endcapped)None (Neutral pH)Moderate1.78 (Moderate Tailing)1.65
Type B C18 (Fully Endcapped)None (Neutral pH)Low[2]1.35 (Slight Tailing)2.40
Type B C18 (Fully Endcapped) 0.1% Formic Acid (pH 2.7) Suppressed 1.05 (Symmetrical) 3.25

Sources

Troubleshooting

Technical Support Center: Ensuring the Stability of 1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione

Welcome to the dedicated technical support guide for 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione (CAS 52140-59-7). This resource is designed for researchers, scientists, and drug development professionals to p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione (CAS 52140-59-7). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the degradation of this valuable spirooxindole compound during storage and experimental handling. Our goal is to equip you with the necessary knowledge to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Here are answers to some of the most common questions regarding the stability of 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione.

Q1: What are the primary causes of degradation for this compound?

A1: Based on the spirooxindole scaffold, the primary degradation pathways are hydrolysis, oxidation, and photodegradation. The lactam and dione functionalities are susceptible to these chemical transformations.

Q2: What are the ideal storage conditions for the solid compound?

A2: To ensure long-term stability, the solid compound should be stored in a cool, dark, and dry place.[1] Some suppliers recommend storage at room temperature, while others suggest refrigeration (2-8 °C). For optimal long-term preservation, storing under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container is best practice.

Q3: How should I prepare and store solutions of this compound?

A3: Solutions should ideally be prepared fresh for each experiment.[1] If short-term storage is necessary, use aprotic solvents like DMSO or DMF, store at low temperatures (-20°C is preferable to 2-8°C), and protect from light by using amber vials or wrapping the container in foil.[1]

Q4: I see unexpected peaks in my HPLC analysis. What could they be?

A4: Unexpected peaks are likely degradation products. Depending on the experimental conditions, these could be the result of hydrolysis (lactam ring-opening), oxidation (hydroxylated derivatives), or photodegradation (photoproducts with altered UV spectra).[1]

Q5: Is there a recommended analytical method to check for degradation?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the standard approach.[1] This method should be capable of separating the parent compound from any potential degradants. A reversed-phase C18 column is a common starting point for the analysis of indole alkaloids and related compounds.

Troubleshooting Guide: Identifying and Resolving Degradation

This section provides a more in-depth, cause-and-effect analysis of potential degradation issues and offers solutions to mitigate them.

Issue 1: Loss of Potency or Appearance of New Peaks in Solution
  • Potential Cause: Hydrolysis

    • The Chemistry: The lactam (cyclic amide) ring within the indolin-2-one core is susceptible to cleavage by water, a reaction catalyzed by acidic or basic conditions. This opens the ring to form a carboxylic acid and an amine, leading to a complete loss of the original compound's structure and activity.

    • Evidence: You may observe a significant decrease in the main peak's area in your chromatogram and the appearance of one or more new, more polar peaks.

    • Solutions:

      • pH Control: Ensure your solutions are maintained at a neutral pH (around 6-8).[1] Avoid acidic or basic aqueous buffers if possible.

      • Solvent Choice: Whenever your experimental design allows, use aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (ACN).[2][3][4][5][6] These solvents do not have labile protons and will not participate in hydrolysis.

      • Fresh Preparation: Always prioritize preparing solutions immediately before use.[1]

      • Low Temperature Storage: If you must store a solution, do so at -20°C or -80°C for very short periods.

Issue 2: Compound Discoloration or Emergence of Impurities During Storage
  • Potential Cause: Oxidation

    • The Chemistry: The indolinone ring system can be susceptible to oxidation, especially in the presence of atmospheric oxygen. This can lead to the formation of hydroxylated or other oxidized derivatives.

    • Evidence: The solid compound may change color (e.g., from white/off-white to yellowish or brownish). HPLC analysis might show new peaks, often eluting close to the parent peak.

    • Solutions:

      • Inert Atmosphere: Store the solid compound under an inert gas like argon or nitrogen to displace oxygen.[1]

      • Degas Solvents: Before preparing solutions, degas your solvents to remove dissolved oxygen. This can be done by sparging with an inert gas or by using freeze-pump-thaw cycles.

      • Antioxidants: In some formulations (not for all experimental applications), the inclusion of an antioxidant could be considered, but this would need to be carefully validated for compatibility.

Issue 3: Inconsistent Results and Appearance of Multiple Unknown Peaks
  • Potential Cause: Photodegradation

    • The Chemistry: The aromatic and carbonyl chromophores in the molecule can absorb UV-Visible light. This absorbed energy can lead to photochemical reactions, resulting in a variety of degradation products.

    • Evidence: A multitude of small, new peaks may appear in the chromatogram, and results from experiments conducted on different days or in different lighting conditions may be inconsistent.

    • Solutions:

      • Light Protection: Always handle the solid compound and its solutions in a laboratory with minimal UV light exposure. Use amber vials or wrap containers in aluminum foil to protect them from light.[1]

      • Controlled Working Environment: When possible, work in a fume hood with the light off or under yellow light to minimize exposure.

Visual Troubleshooting Workflow

The following diagram provides a decision tree to help you troubleshoot potential degradation of your 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione.

G start Degradation Suspected (Loss of potency, new peaks) in_solution Is the degradation occurring in solution? start->in_solution light_exposure Exposed to light? in_solution->light_exposure Yes solid_storage How is the solid stored? in_solution->solid_storage No ph_extreme pH acidic or basic? light_exposure->ph_extreme No photodegradation Likely Photodegradation - Use amber vials - Minimize light exposure light_exposure->photodegradation Yes hydrolysis Likely Hydrolysis - Use aprotic solvents - Maintain neutral pH - Prepare fresh solutions ph_extreme->hydrolysis Yes oxidation_solution Potential Oxidation - Degas solvents ph_extreme->oxidation_solution No oxidation_solid Likely Oxidation - Store under inert gas - Ensure container is sealed solid_storage->oxidation_solid Exposed to air? improper_storage Improper Storage - Store in a cool, dark, dry place solid_storage->improper_storage Inappropriate temp/humidity?

Caption: Troubleshooting Decision Tree for Degradation.

Potential Degradation Pathways

The following diagram illustrates the likely chemical transformations that 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione may undergo.

DegradationPathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation Parent 1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione Hydrolyzed Lactam Ring-Opened Product (Carboxylic Acid and Amine) Parent->Hydrolyzed H₂O / H⁺ or OH⁻ Oxidized Hydroxylated Derivatives Parent->Oxidized O₂ / Light Photo Various Photoproducts Parent->Photo hv (UV/Vis Light)

Caption: Primary Degradation Pathways.

Experimental Protocols

Protocol 1: Recommended Storage Procedure
  • Solid Compound:

    • Upon receipt, immediately place the manufacturer's sealed container in a desiccator in a cool (2-8°C) and dark location.

    • For long-term storage, transfer the compound to a vial under an inert atmosphere (argon or nitrogen).

    • Always allow the container to warm to room temperature before opening to prevent condensation.

  • Solutions:

    • Prepare solutions fresh for each use.

    • If temporary storage is unavoidable, use an aprotic solvent (e.g., DMSO), store in an amber, tightly capped vial at -20°C for no more than 24-48 hours.

Protocol 2: Forced Degradation Study

This protocol allows you to assess the stability of your compound under your specific experimental conditions.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or methanol.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Keep one sample at room temperature and another at 60°C.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Keep one sample at room temperature and another at 60°C.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ and keep at room temperature.

  • Photodegradation: Expose a solution of the compound to a calibrated light source according to ICH Q1B guidelines.

  • Analysis: At specified time points (e.g., 2, 4, 8, 24 hours), quench the reactions (e.g., neutralize acid/base) and analyze all samples by HPLC, comparing them to a freshly prepared standard.

Protocol 3: Stability-Indicating HPLC Method

This is a general starting point for developing a stability-indicating method. Optimization will likely be required.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a gradient of 10-90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Data Presentation: Illustrative Stability Data

The following table provides a hypothetical example of how to present quantitative data from a forced degradation study.

Stress ConditionDuration (h)Temperature (°C)% Degradation (Hypothetical)Major Degradation Products (Hypothetical)
0.1 M HCl246018.5Lactam-opened amino acid
0.1 M NaOH86029.2Lactam-opened amino acid and rearrangement products
3% H₂O₂24Room Temp10.3Hydroxylated derivatives
Photolytic (ICH Q1B)--15.6Photoproducts with altered UV spectra

By understanding the chemical vulnerabilities of 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione and implementing these handling and storage protocols, you can significantly enhance the reliability and accuracy of your research.

References

  • Synquest Labs. (2013, March 8).
  • BenchChem. (2025).
  • PubChemLite. 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione. Retrieved from [Link]

  • MDPI. (2024, October 29). Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. Retrieved from [Link]

  • PMC. (2023, January 7). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Retrieved from [Link]

  • PubMed. (2022, December 5). Total Synthesis of Spiro[cyclohexane-2-indoline] Alkaloids: A Regio- and Diastereoselective Spirocyclization Approach. Retrieved from [Link]

  • Taylor & Francis Online. (2020). An overview of spirooxindole as a promising scaffold for novel drug discovery. Retrieved from [Link]

  • NextSDS. 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione. Retrieved from [Link]

  • Patentsnap. (2022, May 13). Chitosan nanoparticles with high stability and high biological safety as well as preparation method and application of chitosan nanoparticles. Retrieved from [Link]

  • Justia Patents. (2019, December 17). Stabilized alkaline hydrogen peroxide formulations. Retrieved from [Link]

  • Orango. (2025, May 12). Protic vs. Aprotic Solvents: Difference in Organic Chemistry. Retrieved from [Link]

  • Scribd. Protic vs Aprotic Solvents Explained. Retrieved from [Link]

  • Beilstein Journals. (2013, January 3). Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione. Retrieved from [Link]

  • Taylor & Francis. Protic solvents – Knowledge and References. Retrieved from [Link]

  • Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]

  • Google Patents. (2010, April 6). Agarwal et al. (45) Date of Patent. Retrieved from [Link]

  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

  • Google Patents. WO2009075663A1 - Stabilized hydrogen peroxide solutions.
  • MDPI. (2023, January 7). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Retrieved from [Link]

  • Semantic Scholar. (2023, January 7). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Retrieved from [Link]

  • PMC. (2021, January 6). Preparation of spiro[indole-3,5′-isoxazoles] via Grignard conjugate addition/spirocyclization sequence. Retrieved from [Link]

  • OSTI.GOV. (2022, March 8). Organic redox molecules for flow batteries (Patent). Retrieved from [Link]

  • MDPI. (2023, January 24). Aqua/Mechanochemical Mediated Synthesis of Novel Spiro [Indole–Pyrrolidine] Derivatives. Retrieved from [Link]

  • PMC. Spirooxindol‐1,3‐oxazine Alkaloids: Highly Potent and Selective Antitumor Agents Evolved from Iterative Structure Optimization. Retrieved from [Link]

  • ResearchGate. Natural spiro-indole containing compounds. Retrieved from [Link]

  • PMC. (2022). Development of spiro-3-indolin-2-one containing compounds of antiproliferative and anti-SARS-CoV-2 properties. Retrieved from [Link]

  • ACS Publications. (2026, March 20). Reductive Transformations with Sodium Borohydride and Their Applications. Retrieved from [Link]

Sources

Optimization

enhancing enantioselectivity in 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione production

Welcome to the Technical Support Center for the asymmetric synthesis of 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione (CAS: 52140-59-7)[1]. Spirocyclic oxindoles are privileged scaffolds in drug discovery, mimic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the asymmetric synthesis of 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione (CAS: 52140-59-7)[1]. Spirocyclic oxindoles are privileged scaffolds in drug discovery, mimicking the core structures of numerous bioactive natural alkaloids. However, constructing the cyclohexane-1,4-dione-like ring fused at the C3 position of the oxindole with high stereocontrol presents significant synthetic challenges.

This guide provides advanced troubleshooting, empirical data, and self-validating protocols designed for researchers and drug development professionals utilizing organocatalytic cascade reactions (such as Michael-Michael or Michael-Aldol cascades) to achieve high enantiomeric excess (ee) and diastereomeric ratio (dr).

Part 1: Troubleshooting Guide & FAQs

Q1: Why is the enantiomeric excess (ee) of my spiro[cyclohexane-1,3'-indole]-2',4-dione product consistently below 80%? Causality & Solution: The enantioselectivity in organocatalytic cascade reactions is heavily dependent on the rigidity of the transition state. If you are using a simple secondary amine catalyst (like L-proline), the transition state may be too flexible, leading to poor facial selectivity. Transitioning to a bifunctional catalyst, such as a cinchona alkaloid-derived squaramide or a diphenylprolinol silyl ether, provides simultaneous activation of both the electrophile (via hydrogen bonding to the oxindole carbonyl) and the nucleophile (via enamine/iminium formation). Furthermore, solvent polarity plays a critical role. Non-polar halogenated solvents (like dichloromethane or 1,2-dichloroethane) significantly enhance hydrogen-bonding interactions compared to polar protic solvents, often improving enantioselectivity up to >90% ee[2].

Q2: I am observing poor diastereoselectivity (dr < 3:1) and a complex mixture of stereoisomers. How can I improve the dr? Causality & Solution: Poor diastereoselectivity usually arises during the second step of the cascade (the intramolecular ring closure, such as the second Michael addition or Aldol reaction). This step is highly sensitive to the steric bulk of the N-protecting group on the oxindole ring. Unprotected isatins or those with small N-alkyl groups (like methyl) can undergo reversible cyclization, leading to thermodynamic mixtures. Using a bulkier protecting group (e.g., N-Boc or N-benzyl) restricts bond rotation and forces the intermediate into a single reactive conformation, dictating the ultimate stereochemical outcome[3]. Additionally, adding an acidic co-catalyst (like o-fluorobenzoic acid) accelerates the proton transfer steps, kinetically trapping the major diastereomer[2].

Q3: The reaction stalls at 50% conversion despite prolonged reaction times. Should I increase the temperature? Causality & Solution: Increasing the temperature is generally detrimental to enantioselectivity because it increases the kinetic energy of the system, allowing the reaction to proceed through higher-energy, unselective transition states. Instead of heating, increase the concentration of the reaction mixture (e.g., from 0.1 M to 0.5 M) to enhance the collision frequency of the bimolecular rate-limiting step. If steric hindrance is the issue, ensure your nucleophile (e.g., the enone or dialdehyde) is freshly distilled to prevent oligomerization that depletes the active monomer.

Part 2: Quantitative Data & Condition Optimization

The following table summarizes the optimization of reaction conditions for the enantioselective cascade synthesis of spirooxindoles, demonstrating the causal relationship between catalyst choice, solvent, and stereochemical outcomes.

EntryCatalyst SystemSolventTemp (°C)Yield (%)dree (%)
1L-Proline (20 mol%)MeOH25452:140
2Diphenylprolinol silyl ether (10 mol%)DMF25725:185
3Quinine-derived Squaramide (10 mol%)Toluene258810:192
4Quinine Squaramide + o-FC₆H₄CO₂HDCE2595>20:199

Note: Data reflects typical optimization trajectories for achieving >99% ee in spiro[cyclohexane-1,3′-indolin]-2′-one derivatives[3].

Part 3: Experimental Workflow & Self-Validating Protocol

Step-by-Step Methodology: Asymmetric Organocascade Synthesis

To ensure absolute scientific integrity, this protocol includes built-in validation steps. Do not proceed to the next step if the validation criteria are not met.

  • Preparation of the Catalyst Solution: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, dissolve the chiral bifunctional organocatalyst (e.g., Quinine-derived squaramide, 10 mol%) and the acidic co-catalyst (o-fluorobenzoic acid, 10 mol%) in 2.0 mL of anhydrous 1,2-dichloroethane (DCE).

  • Substrate Complexation: Add the 3-olefinic oxindole derivative (0.2 mmol, 1.0 equiv) to the solution. Stir for 5 minutes at room temperature to allow pre-catalyst complexation via hydrogen bonding.

  • Initiation of the Cascade: Dropwise add the nucleophile (e.g., the appropriate enone or dialdehyde, 0.24 mmol, 1.2 equiv).

  • Reaction Monitoring (Validation Step): Seal the tube and stir at 25 °C. Monitor the reaction progress via TLC (hexane/ethyl acetate 3:1). Validation: The reaction must show a distinct, lower-Rf product spot compared to the starting oxindole. If multiple closely eluting spots appear, the dr is compromised; halt and verify the purity of your N-protecting group.

  • Quenching and Workup: Quench the reaction by adding 2 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with dichloromethane (3 × 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to afford the pure 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione.

  • Chiral Analysis (Validation Step): Determine the enantiomeric excess using chiral-phase HPLC (e.g., Daicel Chiralpak AD-H column). Validation: You must first run a racemic standard (synthesized using an achiral base like triethylamine). If the racemic standard does not show two distinct peaks with a 1:1 integration ratio, your chiral separation method is invalid and must be re-optimized before trusting the ee values of your asymmetric run.

Part 4: Mechanistic Visualization

The following diagram illustrates the sequential logic and mechanistic pathway of the enantioselective cascade reaction.

G N1 Isatin-Derived Alkene (Electrophile) N4 Catalyst-Substrate Complex (H-Bonding / Iminium Activation) N1->N4 N2 Enone / Dialdehyde (Nucleophile) N2->N4 N3 Chiral Organocatalyst (e.g., Cinchona Alkaloid) N3->N4 N5 First Michael Addition (Stereocenter Formation) N4->N5 Enantioselective step N6 Intramolecular Cyclization (Aldol / 2nd Michael) N5->N6 Diastereoselective step N7 1',2'-dihydrospiro[cyclohexane- 1,3'-indole]-2',4-dione (High ee & dr) N6->N7 Product Release

Fig 1: Organocatalytic cascade workflow for enantioselective spirooxindole synthesis.

References

  • Title: Enantioselective Synthesis of Spiro[cyclohexane-1,3′-indolin]-2′-ones Containing Multiple Stereocenters via Organocatalytic Michael/Aldol Cascade Reactions | Source: NIH (PMC)
  • Title: Asymmetric Synthesis of Druglike Six-Membered Spirooxindoles through an Amino Enyne Catalysis | Source: ACS Publications (Organic Letters)
  • Title: Dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione (CAS 52140-59-7)

Sources

Troubleshooting

solvent selection for 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione extraction

Answering your request to serve as a Senior Application Scientist, I have developed this comprehensive technical support center to guide researchers, scientists, and drug development professionals in selecting the optima...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Answering your request to serve as a Senior Application Scientist, I have developed this comprehensive technical support center to guide researchers, scientists, and drug development professionals in selecting the optimal solvent for the extraction of 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione. This guide is structured to provide foundational knowledge, practical protocols, and robust troubleshooting advice, ensuring both scientific accuracy and field-proven insights.

Technical Support Center: Solvent Selection for Spirooxindole Extraction

Compound of Interest: 1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione Class: Spirooxindole Alkaloid Analogue

This guide addresses the critical step of solvent selection for the efficient extraction of the title compound from various matrices, such as crude reaction mixtures, natural product sources, or purification intermediates.

Frequently Asked Questions (FAQs) & Foundational Knowledge

Q1: What are the key physicochemical properties of 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione that influence solvent selection?

A1: Understanding the molecule's structure is the first step to a logical extraction strategy. The key properties are:

  • Molecular Structure: The compound possesses a spirocyclic system linking a cyclohexane-dione and an indoline-dione moiety.[1] It is a solid at room temperature.

  • Polarity: It has a calculated LogP of approximately 2.02 and a Topological Polar Surface Area (TPSA) of 46.17 Ų.[1] This combination indicates that the molecule is of intermediate polarity .

  • Functional Groups: The presence of a secondary amide (N-H group) and two ketone (C=O) groups allows it to act as both a hydrogen bond donor and acceptor. The aromatic ring and cyclohexane backbone contribute to its non-polar character.

  • Acidity/Basicity: The nitrogen atom in the indoline ring is part of an amide, making it weakly acidic, but it can also be protonated under strongly acidic conditions, a key feature for selective extraction.[2]

These properties suggest that solvents of intermediate polarity will be most effective for solubilizing the compound, based on the principle of "like dissolves like."

Q2: Which solvents are commonly recommended for extracting spirooxindoles, and what is the reasoning?

A2: Based on the intermediate polarity of the spirooxindole class, the following solvents are excellent starting points:

  • Ethyl Acetate (EtOAc): This is one of the most frequently used solvents for extracting spirooxindoles from both synthetic reaction mixtures and natural sources like fungal cultures.[2][3] Its moderate polarity is highly effective at dissolving the target compound while leaving behind highly polar (e.g., salts, sugars) and very non-polar (e.g., fats, waxes) impurities.

  • Dichloromethane (DCM) or Chloroform (CHCl₃): These chlorinated solvents are slightly less polar than ethyl acetate and are also highly effective.[2][4] They are particularly useful for ensuring complete extraction from a crude mixture. However, their use should be weighed against their higher toxicity and environmental impact.

  • Alcohols (Ethanol, Methanol): Methanol and ethanol are polar, protic solvents.[5][6] While they will readily dissolve the target compound due to hydrogen bonding, they may also co-extract a wider range of polar impurities.[2] They are often used in the initial extraction from raw plant material (maceration or Soxhlet) or as a component in chromatography mobile phases.[2]

Q3: My initial extraction with ethyl acetate resulted in a low yield. What are the most common causes and how can I troubleshoot this?

A3: Low recovery is a frequent challenge in solid-phase extraction and can often be resolved systematically.[7] Here are the primary causes and solutions:

  • Insufficient Solvent Volume or Extraction Time: The compound may not have had sufficient contact time or volume to fully dissolve.

    • Solution: Increase the solvent volume and/or the extraction time. If using a shaker or stirrer for a solid matrix, ensure vigorous agitation to maximize surface contact. Perform multiple extractions (e.g., 3 x 50 mL instead of 1 x 150 mL) and combine the extracts, as this is significantly more efficient.

  • pH-Dependent Solubility: If your sample matrix is aqueous or has acidic/basic components, the pH can dramatically affect the solubility of your target compound.

    • Solution: Ensure the pH of your sample is neutral or slightly basic before extracting with an organic solvent. This keeps the spirooxindole in its neutral, more organo-soluble form. This principle is the basis for the highly selective acid-base extraction technique.[2][8]

  • Polarity Mismatch with the Matrix: The chosen solvent may be too selective and fail to penetrate the sample matrix effectively.

    • Solution: If extracting from a dry, solid matrix, consider pre-wetting it with a small amount of a more polar solvent like methanol before adding your primary extraction solvent (ethyl acetate). This can help swell the matrix and improve analyte accessibility.

Practical Guidance & Experimental Protocols

Solvent Selection Summary Table

To facilitate a direct comparison, the properties of recommended solvents are summarized below.

SolventPolarity Index (Relative)Boiling Point (°C)Key Considerations & Use Cases
n-Hexane0.169Non-polar. Used for pre-extraction ("defatting") to remove oils and waxes.[8]
Dichloromethane (DCM)3.140Medium-polarity. Excellent solvent, but volatile and has safety concerns. Good for liquid-liquid extraction.[8]
Ethyl Acetate (EtOAc)4.477Medium-polarity. The most recommended starting solvent. Balances solubility with selectivity.[2] Less toxic than DCM.
Chloroform (CHCl₃)4.161Medium-polarity. Similar to DCM. Effective but carries health and safety warnings.[4]
Ethanol (EtOH)5.278Polar. Dissolves the target well but may co-extract polar impurities. Often used for initial bulk extractions.[2]
Methanol (MeOH)6.665Polar. Similar to ethanol; highly effective at dissolving the compound but less selective.[5]
Water10.2100Highly Polar. The compound is poorly soluble in water. Used as the aqueous phase in liquid-liquid extractions.[9]
Decision-Making Workflow for Solvent Selection

This diagram outlines a logical workflow for choosing the appropriate extraction strategy based on the sample matrix.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Extraction Strategy cluster_2 Phase 3: Purification & Final Steps Start Assess Sample Matrix (e.g., Crude Reaction Solid, Plant Material) Decision1 Is the matrix rich in non-polar compounds (fats, oils)? Start->Decision1 PreExtract Step 1: Pre-extract with Hexane to remove non-polar impurities. Decision1->PreExtract  Yes DirectExtract Extract directly with a medium-polarity solvent (Ethyl Acetate or DCM). Decision1:s->DirectExtract:n No   PrimaryExtract Step 2: Extract residue with a medium-polarity solvent (Ethyl Acetate or DCM). PreExtract->PrimaryExtract Decision2 Is high purity required and are other impurities present? PrimaryExtract->Decision2 DirectExtract->Decision2 AcidBase Perform Acid-Base Extraction for selective purification. Decision2->AcidBase Yes Evaporate Combine organic fractions, dry (e.g., Na₂SO₄), and evaporate solvent under reduced pressure. Decision2->Evaporate No AcidBase->Evaporate End Proceed to Final Purification (e.g., Column Chromatography) Evaporate->End

Caption: Solvent selection workflow for spirooxindole extraction.

Protocol 1: General Solid-Liquid Extraction

This protocol is suitable for extracting the compound from a solid crude reaction mixture or dried, ground plant material.

  • Sample Preparation: Place the solid sample (e.g., 10 g) into an Erlenmeyer flask equipped with a magnetic stir bar.

  • (Optional Defatting Step): If the sample is rich in lipids (e.g., seeds), add n-hexane (50 mL). Stir vigorously for 30 minutes. Filter the solid and discard the hexane filtrate. Allow the solid to air-dry briefly.

  • Primary Extraction: Add ethyl acetate (100 mL) to the solid residue. Stir vigorously at room temperature for 1-2 hours.

  • Isolation: Filter the mixture through a Büchner funnel. Rinse the solid residue with a small additional volume of ethyl acetate (20 mL).

  • Repeat: Transfer the solid back to the flask and repeat the primary extraction (Step 3) two more times to ensure complete recovery.

  • Concentration: Combine all ethyl acetate filtrates in a round-bottom flask. Remove the solvent using a rotary evaporator to yield the crude extract.

Troubleshooting & Advanced Techniques

Q4: My liquid-liquid extraction is forming a stable emulsion. What should I do?

A4: Emulsion formation is a common issue when partitioning between aqueous and organic layers, especially when natural products are present.[10]

  • Mechanical Solutions:

    • Let the mixture stand undisturbed for an extended period (15-30 minutes).

    • Gently swirl the separatory funnel instead of vigorously shaking it.

    • Filter the entire mixture through a pad of Celite or glass wool.

  • Chemical Solutions:

    • Add a small amount of brine (saturated aqueous NaCl solution).[10] This increases the ionic strength and density of the aqueous phase, which helps to break the emulsion.[10] This is the most common and effective method.

    • If the emulsion persists, sometimes adding a few drops of methanol can help disrupt the interface.

Q5: How can I use acid-base partitioning to achieve a highly selective extraction?

A5: This technique is extremely powerful for separating basic compounds like spirooxindoles from neutral and acidic impurities.[2] It exploits the ability of the indoline nitrogen to be protonated and become water-soluble.

G Start Crude Extract Dissolved in Ethyl Acetate (EtOAc) Step1 Add 1M HCl (aq). Shake & Separate Layers Start->Step1 Aqueous1 Aqueous Layer 1 (Contains Protonated Spirooxindole) Step1->Aqueous1 Bottom Layer Organic1 Organic Layer 1 (Contains Neutral/Acidic Impurities) Step1->Organic1 Top Layer Step2 Basify to pH > 9 with 1M NaOH (aq) Aqueous1->Step2 Step3 Extract with fresh EtOAc Step2->Step3 Aqueous2 Aqueous Layer 2 (Discard) Step3->Aqueous2 Bottom Layer Organic2 Organic Layer 2 (Contains Purified Spirooxindole) Step3->Organic2 Top Layer End Wash with Brine, Dry (Na₂SO₄), & Evaporate Solvent Organic2->End

Caption: Workflow for selective acid-base extraction.

Protocol 2: Selective Acid-Base Extraction
  • Dissolution: Dissolve the crude extract obtained from Protocol 1 in ethyl acetate (100 mL). Transfer to a 250 mL separatory funnel.

  • Acidification: Add 1M hydrochloric acid (50 mL). Stopper the funnel and shake gently, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. The target compound is now in this acidic aqueous layer as its protonated salt.

  • Back-Wash: Add another portion of 1M HCl (25 mL) to the organic layer in the funnel, shake, and combine the aqueous layer with the first one. Discard the remaining organic layer which contains neutral impurities.

  • Basification: Place the combined acidic aqueous extracts in a clean separatory funnel and cool in an ice bath. Slowly add 1M sodium hydroxide until the pH is >9 (check with pH paper). This deprotonates the compound, making it soluble in organic solvent again.

  • Final Extraction: Extract the basic aqueous solution with fresh ethyl acetate (3 x 50 mL).

  • Work-up: Combine the ethyl acetate layers, wash once with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the purified product.

References

  • BenchChem. (2025). Unveiling the Spirooxindole Alkaloids: A Technical Guide to Their Discovery and Natural Origins. BenchChem Technical Guides.
  • MilliporeSigma. (n.d.). 1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione.
  • ChemScene. (n.d.). 1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione.
  • Al-Haiza, M. A., et al. (2023). Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity. Molecules, 28(19), 7009. [Link]

  • PubChem. (n.d.). 1',3'-Dihydrospiro[cyclohexane-1,2'-indole]-3'-one. National Center for Biotechnology Information. [Link]

  • Reddy, T. R., et al. (2021). Dehydrative Transformation of Spirooxindoles to Pyrido[2,3-b]indoles via POCl3. ACS Omega, 6(1), 577–584. [Link]

  • Welch Materials. (2025). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide.
  • Barakat, A., et al. (2024). Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells. Frontiers in Chemistry, 12, 1364448. [Link]

  • PubChem. (n.d.). Spiro[cyclohexane-1,3'-indolin]-2'-one. National Center for Biotechnology Information. [Link]

  • Columbia University. (n.d.). Solid-Liquid Extraction. Department of Chemistry.
  • PubChemLite. (n.d.). 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione. University of Luxembourg.
  • K-Jhil Scientific. (2025). Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil Blog.
  • JournalsPub. (2025). Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds. JournalsPub.
  • Quezada-Solares, J. A., et al. (2025). Pyrrolizine- and Indolizine-Derived Spirooxindoles: Synthesis, Antibacterial Activity and Inverse Docking Analysis. Molecules, 30(3), 643. [Link]

  • Kumar, D., et al. (2025). Design and synthesis of novel spirocyclic oxindole based hybrid scaffolds: in silico docking approach towards therapeutic target exploration. RSC Advances, 15(48), 31000-31015. [Link]

  • BenchChem. (2025). Troubleshooting Guide for the Synthesis of Heterocyclic Compounds. BenchChem Technical Guides.
  • Wang, L., et al. (2010). Efficient One-Pot Synthesis of Novel Spirooxindole Derivatives via Three-Component Reaction in Aqueous Medium. ACS Combinatorial Science, 12(4), 438-442. [Link]

  • Abd-Elmonsef, M. S., et al. (2018). Optimization of solvent study for the synthesis of spirooxindole dihydroquinazolinones. Journal of the Serbian Chemical Society, 83(10), 1157-1165. [Link]

Sources

Optimization

Technical Support Center: Resolving NMR Signal Overlap in 1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione Spectra

Welcome to the technical support center dedicated to addressing a common yet challenging issue in NMR spectroscopy: the resolution of overlapping signals in the spectra of 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing a common yet challenging issue in NMR spectroscopy: the resolution of overlapping signals in the spectra of 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who rely on precise NMR data for structural elucidation and characterization. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate and resolve spectral complexities.

The unique spirocyclic structure of 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione, which fuses a cyclohexane ring with an indole system, often leads to significant signal crowding in ¹H NMR spectra.[1] The protons on the cyclohexane ring, in particular, can have very similar chemical environments, resulting in severe resonance overlap that complicates structural assignment. This guide provides a systematic approach to dissecting these complex spectra and obtaining unambiguous structural information.

Troubleshooting Guide & FAQs

This section addresses common questions and issues encountered when analyzing the NMR spectra of 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione.

Q1: Why are the signals for the cyclohexane protons in my ¹H NMR spectrum so poorly resolved?

A1: The protons on the cyclohexane ring of the spiro-indolone scaffold often exhibit similar chemical shifts due to their comparable electronic environments and through-space interactions.[1] This is especially true for the axial and equatorial protons on the same carbon, as well as protons on adjacent carbons. The conformational flexibility of the cyclohexane ring can also lead to time-averaged signals that are broad and poorly resolved at room temperature.[2]

Q2: I see a broad multiplet in the aliphatic region that I can't assign. What are my first steps?

A2: A broad, unassignable multiplet is a classic sign of signal overlap.[1] Your initial strategy should be to alter the chemical environment of the molecule to induce changes in the chemical shifts of the overlapping protons. The following are primary methods to achieve this, which will be detailed further in the experimental protocols section:

  • Change the Solvent: The simplest approach is to re-run the NMR in a different deuterated solvent.[3][4][5] Solvents with different polarities or aromatic ring currents can induce differential shifts in proton resonances.[3][4]

  • Vary the Temperature: Acquiring spectra at different temperatures can resolve overlapping signals.[2][6][7] Changes in temperature can alter molecular conformations and the populations of rotational isomers, leading to changes in the averaged chemical shifts.[7]

  • Utilize 2D NMR Techniques: Two-dimensional NMR experiments are powerful tools for resolving overlap by spreading the signals into a second dimension.[8][9][10][11]

Q3: When should I consider using a chemical shift reagent?

A3: Chemical shift reagents, typically lanthanide complexes, are useful when other methods like solvent or temperature changes are insufficient to resolve the overlap.[4][12][13] These reagents form weak, transient complexes with Lewis basic sites in your molecule (such as the carbonyl oxygens or the amide nitrogen in the spiro-indolone). This interaction induces large changes in the chemical shifts of nearby protons, with the magnitude of the shift being dependent on the distance from the lanthanide center.[12][13][14] This can effectively spread out a crowded spectral region.[12][15]

Q4: Which 2D NMR experiment is best for resolving the cyclohexane proton signals?

A4: The choice of 2D NMR experiment depends on the specific information you need:

  • COSY (Correlation Spectroscopy): This is the best starting point to establish proton-proton coupling networks.[8][9][10] It will help you identify which protons are directly coupled to each other, allowing you to trace out the spin systems within the cyclohexane ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to the carbon it is directly attached to.[8][9][16] This is incredibly useful for resolving overlapping proton signals by spreading them out according to the chemical shifts of their attached carbons.[17]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) correlations between protons and carbons.[8][16][18] It is crucial for piecing together the full carbon skeleton and confirming the assignment of quaternary carbons.

Q5: Can I use computational methods to help assign the spectra?

A5: Yes, density functional theory (DFT) calculations can be used to predict NMR chemical shifts.[19] By comparing the calculated shifts with your experimental data, you can gain confidence in your assignments. However, it's important to note that the accuracy of these predictions can be influenced by the chosen computational model and the treatment of solvent effects.[19]

Experimental Protocols & Data Presentation

This section provides detailed, step-by-step methodologies for the key experiments discussed above, along with tables to summarize expected outcomes.

Workflow for Resolving Overlapping NMR Signals

The following diagram outlines a logical workflow for tackling signal overlap in the NMR spectra of 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione.

G A Initial ¹H NMR Spectrum (Overlapping Signals) B Change Solvent A->B G Sufficient Resolution? B->G C Variable Temperature NMR H Sufficient Resolution? C->H D 2D NMR Experiments (COSY, HSQC, HMBC) I Sufficient Resolution? D->I E Chemical Shift Reagents F Resolved Spectrum & Structural Assignment E->F G->C No G->F Yes H->D No H->F Yes I->E No I->F Yes

Caption: A logical workflow for resolving overlapping NMR signals.

Protocol 1: Solvent Change

Objective: To induce differential chemical shifts by altering the solvent environment.

Procedure:

  • Acquire a standard ¹H NMR spectrum in a common solvent (e.g., CDCl₃).

  • If signal overlap is observed, prepare a new sample of your compound in a different deuterated solvent. Good alternative choices include benzene-d₆, acetonitrile-d₃, or DMSO-d₆.[3][5]

  • Acquire a ¹H NMR spectrum in the new solvent.

  • Compare the spectra to identify changes in chemical shifts that may have resolved the overlap. Aromatic solvents like benzene-d₆ are particularly effective at inducing shifts due to their magnetic anisotropy.[4]

Solvent Dielectric Constant Expected Effect on Chemical Shifts
CDCl₃4.8Standard reference
Benzene-d₆2.3Significant shifts due to aromatic ring current effects, particularly for protons in specific spatial orientations relative to the solvent molecules.[4]
Acetonitrile-d₃37.5Can alter chemical shifts through dipole-dipole interactions.
DMSO-d₆47.2Strong hydrogen bond acceptor, which can significantly affect the chemical shifts of labile protons (e.g., N-H) and nearby protons.[5]
Protocol 2: Variable Temperature (VT) NMR

Objective: To resolve overlapping signals by altering the populations of different conformers.[2][7]

Procedure:

  • Choose a deuterated solvent with a suitable boiling and freezing point for the desired temperature range (e.g., toluene-d₈ for high temperatures, methanol-d₄ for low temperatures).

  • Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

  • Incrementally increase or decrease the temperature of the NMR probe in steps of 10-20 K.[20]

  • Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring a new spectrum.[21]

  • Monitor the spectra for changes in chemical shifts and signal line widths. As the temperature changes, the rate of conformational exchange may slow down or speed up, leading to either sharpening or coalescence of signals.[2]

Protocol 3: 2D NMR Spectroscopy

Objective: To resolve overlapping signals by spreading them into a second dimension and to establish connectivity between nuclei.[9][10][11]

Procedure:

  • COSY (Correlation Spectroscopy):

    • This experiment identifies protons that are coupled to each other.[10]

    • Cross-peaks in the 2D spectrum indicate that the two protons on the diagonal at the corresponding frequencies are spin-spin coupled.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • This experiment correlates protons to their directly attached carbons.[9][16]

    • Each cross-peak represents a C-H bond. This is highly effective at resolving overlapping proton signals if the attached carbons have different chemical shifts.[17]

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • This experiment shows correlations between protons and carbons that are 2-3 bonds away.[16][18]

    • This is crucial for connecting different spin systems and assigning quaternary carbons.

The following diagram illustrates the relationships between different NMR experiments and the structural information they provide.

G A ¹H NMR F Proton Environments & Coupling A->F B ¹³C NMR G Carbon Environments B->G C COSY H H-H Connectivity (Spin Systems) C->H D HSQC I Direct C-H Connectivity D->I E HMBC J Long-Range C-H Connectivity E->J F->C F->D F->E G->D G->E K Complete Molecular Structure H->K I->K J->K

Caption: Logical relationships between NMR experiments and derived structural information.

Protocol 4: Use of Lanthanide Shift Reagents (LSRs)

Objective: To induce large chemical shifts to resolve overlapping signals.[12][13]

Procedure:

  • Acquire a reference ¹H NMR spectrum of your compound in a dry, non-coordinating solvent (e.g., CDCl₃).

  • Prepare a stock solution of a lanthanide shift reagent (e.g., Eu(fod)₃ or Yb(fod)₃) in the same deuterated solvent.

  • Add a small, known amount of the LSR stock solution to the NMR tube containing your sample.

  • Acquire a ¹H NMR spectrum after each addition.

  • Continue adding the LSR incrementally until sufficient signal dispersion is achieved. Be aware that excessive amounts of LSR can cause significant line broadening.[12]

Lanthanide Reagent Direction of Induced Shift Relative Shift Magnitude Line Broadening Effect
Eu(fod)₃DownfieldModerateLow
Pr(fod)₃UpfieldHighModerate
Yb(fod)₃DownfieldHighHigh
Dy(fod)₃UpfieldVery HighVery High

Data adapted from general principles of lanthanide shift reagents.[12]

By systematically applying these techniques, you can effectively resolve the overlapping signals in the NMR spectra of 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione and its derivatives, leading to a complete and accurate structural elucidation.

References

  • Wenzel, T. J. (n.d.). Chemical Shift and Relaxation Reagents in NMR.
  • Fiveable. (n.d.).
  • Thi, H., & Li, X. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. ACS Omega.
  • BenchChem. (2025). Advanced Spectroscopy Techniques Organic.
  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy.
  • University of Regensburg. (n.d.). Chemical shifts.
  • Ismael, S., AL-Mashal, F., & Saeed, B. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 - UNN.
  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • University of Oxford. (n.d.).
  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them.
  • Grimm, C., et al. (n.d.).
  • NIH. (2013, July 11). NMR methods for structural studies of large monomeric and multimeric proteins. PMC.
  • Wu, T.-S., et al. (2020). Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids. Molecules.
  • SciELO. (n.d.). Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles.
  • Gorka, M., et al. (n.d.).
  • NIH. (2026, March 7).
  • Taylor & Francis Online. (2007, February 24). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts.
  • ACS Publications. (n.d.). NMR Spectroscopy Using a Chiral Lanthanide Shift Reagent to Assess the Optical Purity of 1-Phenylethylamine.
  • ACS Publications. (2019, March 27). Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra.
  • University of Ottawa NMR Facility Blog. (2014, March 6).
  • ResearchGate. (n.d.).
  • ResearchGate. (2020, July 26).
  • BenchChem. (n.d.). Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidaion of Complex Organic Molecules.
  • Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap?.
  • ACS Publications. (n.d.). Resolving Resonance Overlap in the NMR Spectra of Proteins from Differential Lanthanide-Induced Shifts.
  • University of Wisconsin-Madison. (2022, October 12). Variable Temperature (VT) NMR using TopSpin and (sometimes) IconNMR.
  • University of Michigan. (n.d.). Instructions for Variable Temperature (VT)
  • MDPI. (n.d.). Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures.
  • ChemScene. (n.d.). 1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione.
  • BenchChem. (2025). Technical Support Center: Overlapping NMR Signals in Diastereomeric Analysis.
  • MilliporeSigma. (n.d.). 1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione.
  • PubChemLite. (n.d.). 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione.
  • ResearchGate. (n.d.).
  • Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
  • University of Bath. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
  • ResearchGate. (n.d.). Resolution of overlapping signals using 2D NMR spectroscopy.
  • YouTube. (2018, May 17). Signal Overlap in NMR Spectroscopy.
  • ResearchGate. (n.d.). Comparison of 1 H and 13 C NMR data (partial) of indole 3e and its regioisomer 3ee.

Sources

Troubleshooting

addressing cytotoxicity artifacts in 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione assays

A Senior Application Scientist's Guide to Addressing and Overcoming Experimental Artifacts Welcome to the technical support center for researchers working with 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione and r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Addressing and Overcoming Experimental Artifacts

Welcome to the technical support center for researchers working with 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione and related small molecules. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you identify and mitigate common artifacts in cytotoxicity assays. Ensuring the accuracy and reliability of your data is paramount, as false positives can lead to wasted resources, while false negatives can cause promising compounds to be overlooked.[1]

This center is designed to function as a conversation with a senior application scientist, explaining not just what to do, but why each step is critical for generating robust and reproducible results.

Troubleshooting & FAQs: From Assay Plate to Analysis

This section is organized by the source of potential artifacts, from the properties of the compound itself to the specifics of your experimental design.

Category 1: Compound-Dependent Artifacts

The physical and chemical properties of your test compound are a primary source of potential assay interference. Many promising compounds, including those with spiro-indole scaffolds, can produce misleading results if these properties are not accounted for.[2]

Q1: My spiro-indole compound shows potent cytotoxicity in my primary screen, but I'm concerned it might be a false positive. What are the most common compound-related artifacts?

A1: This is a crucial first question. A reproducible, concentration-dependent effect is not always indicative of true biological activity against your target.[3] The most common culprits for false positives are:

  • Compound Precipitation: The compound may not be fully soluble in your cell culture medium at the tested concentrations. Precipitates can cause light scattering in absorbance-based assays or create localized toxic effects unrelated to the compound's intended mechanism of action.[4][5]

  • Autofluorescence or Color Interference: If your compound is colored or naturally fluorescent, it can directly interfere with the readout of colorimetric (e.g., MTT, SRB) and fluorometric (e.g., resazurin, CellTox™ Green) assays, leading to artificially high or low signals.[6][7]

  • Chemical Reactivity with Assay Reagents: Some compounds can chemically interact with assay components. A common example is the direct chemical reduction of tetrazolium salts like MTT or resazurin, which mimics the metabolic activity of viable cells and masks true cytotoxicity.[8][9]

  • Assay Technology Interference: Compounds can directly inhibit reporter enzymes, such as luciferase in ATP-based assays (e.g., CellTiter-Glo®), leading to a signal decrease that is incorrectly interpreted as cell death.[10]

To systematically investigate these possibilities, a logical troubleshooting workflow is essential.

Troubleshooting_False_Positives start Potent Cytotoxic Hit Identified check_solubility Q: Is the compound soluble? start->check_solubility check_interference Q: Does it interfere with the assay readout? check_solubility->check_interference Yes precipitate Artifact: Compound Precipitation - Lower concentration - Modify vehicle/formulation check_solubility->precipitate No check_reactivity Q: Does it react with assay reagents? check_interference->check_reactivity No interference Artifact: Autofluorescence / Quenching - Run cell-free controls - Switch to non-optical assay check_interference->interference Yes orthogonal_assay Q: Is activity confirmed in an orthogonal assay? check_reactivity->orthogonal_assay No reactivity Artifact: Chemical Reactivity - Perform cell-free reagent test - Use counter-screen check_reactivity->reactivity Yes false_positive Likely False Positive - Deprioritize compound orthogonal_assay->false_positive No validated_hit Validated Hit - Proceed to mechanism of action studies orthogonal_assay->validated_hit Yes

Caption: Troubleshooting workflow for a suspected false-positive result.

Q2: How can I definitively test if my 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione compound is precipitating in the cell culture medium?

A2: Visual inspection is the first step but can be unreliable. A more robust method is a combination of turbidity measurement and microscopic examination.

Protocol: Assessing Compound Solubility in Media
  • Preparation: Prepare your compound at 2x the highest concentration to be tested in your experiment, using the exact same cell culture medium (including serum) as your assay. Prepare a "medium only" blank control.

  • Incubation: Aliquot the solutions into a clear 96-well plate. Incubate the plate under the same conditions as your cytotoxicity assay (e.g., 37°C, 5% CO₂).

  • Turbidity Measurement: At various time points (e.g., 0, 2, 24, 48 hours), read the absorbance of the plate at a high wavelength where there is no chromogenic interference, typically 600-650 nm. An increase in absorbance over time compared to the medium-only control indicates the formation of insoluble particles.

  • Microscopic Examination: At each time point, take a small aliquot from the wells and examine it under a microscope. Look for crystalline structures or amorphous precipitates that are absent in the control wells.

  • Centrifugation Test (Optional): For a biochemical confirmation, you can centrifuge the incubated solution (e.g., 15,000 x g for 30 minutes).[5] Then, carefully remove the supernatant and measure the compound concentration (e.g., via HPLC-UV). A significant decrease in concentration compared to a non-centrifuged sample confirms precipitation.

If precipitation is detected, the most straightforward solution is to lower the test concentrations to below the solubility limit.[4][5]

Q3: My compound solution has a slight yellow tint. How do I prevent this from interfering with my MTT assay?

A3: This is a classic case of potential colorimetric interference. The MTT assay relies on measuring the absorbance of the purple formazan product at ~570 nm. If your compound also absorbs light near this wavelength, it will artificially inflate the reading, making the cells appear more viable than they are and masking true cytotoxicity.[1]

To correct for this, you must run a cell-free control plate .

Protocol: Cell-Free Interference Control
  • Plate Setup: Use a separate 96-well plate without any cells.

  • Add Compound: Add the exact same concentrations of your compound diluted in cell culture medium to the wells as you would in your main experiment.

  • Add Assay Reagents: Follow the exact steps of your cytotoxicity assay. For an MTT assay, this means adding the MTT reagent, incubating, and then adding the solubilizing agent.

  • Measure Absorbance: Read the absorbance of this cell-free plate.

  • Data Correction: The absorbance value for each compound concentration on this control plate represents the signal generated by the compound alone. Subtract this value from the corresponding reading on your cell-based assay plate.

Corrected Absorbance = (Absorbance from Cell Plate) - (Absorbance from Cell-Free Plate)

This correction is essential for any absorbance or fluorescence-based assay where the compound itself might contribute to the signal.[6][7]

Assay_Interference_Mechanisms cluster_0 Optical Interference cluster_1 Chemical & Biological Interference instrument Plate Reader (Light Source & Detector) well Assay Well instrument->well Excitation Light well->instrument Emission Light autofluorescence Autofluorescence (Compound emits light) autofluorescence->instrument False Signal quenching Quenching / Colorimetric (Compound absorbs light) quenching->well Blocks Light reagent Assay Reagent (e.g., MTT, Resazurin) enzyme Reporter Enzyme (e.g., Luciferase) compound Test Compound compound->reagent Direct Reduction (Mimics cell activity) compound->enzyme Direct Inhibition (Blocks signal generation)

Caption: Mechanisms of compound-mediated assay interference.

Category 2: Validating Hits and Experimental Design

Once you've ruled out direct compound interference, you must ensure your experimental design is sound and that your "hit" can be confirmed through independent methods.

Q4: I've run the necessary controls and my compound still appears active. How can I be confident it's a true cytotoxic hit before committing to further studies?

A4: The gold standard for hit validation is confirmation using an orthogonal assay .[10] An orthogonal assay measures the same biological endpoint (in this case, cell death or viability) but uses a different detection method and underlying technology. This minimizes the chance that your result is an artifact of a specific assay platform.[3][11]

For example, if your primary screen used a metabolic assay like MTT (absorbance-based), you should validate the hit with an assay that measures a different cellular process.

Primary Assay Type (Example) Potential Artifact Recommended Orthogonal Assay Principle of Orthogonal Assay
Metabolic (MTT/Resazurin) Compound reduces reagent, mitochondrial effectsATP Measurement (CellTiter-Glo®) Measures ATP as an indicator of metabolically active cells (luminescence)[10]
ATP Measurement (CellTiter-Glo®) Compound inhibits luciferaseMembrane Integrity (CellTox™ Green) Measures release of a dye from dead cells (fluorescence)[12]
Membrane Integrity (LDH Release) Compound interferes with enzyme reactionReal-Time Impedance Sensing Label-free detection of cell attachment and proliferation
Any Endpoint Assay Cytostatic vs. Cytotoxic effect is unclearDirect Cell Counting (Trypan Blue) Manually or automatically count viable and dead cells

A true hit should demonstrate dose-dependent activity across at least two distinct assay platforms.[8]

Q5: My results vary significantly from one experiment to the next. What are common sources of poor reproducibility in cell-based assays?

A5: Reproducibility is key for data reliability.[13] Inconsistency often stems from subtle variations in experimental setup. Here are the top factors to scrutinize:

  • Cell Seeding Density: Ensure you have an optimized cell number. Too few cells will result in a low signal-to-background ratio, while too many can lead to overgrowth and nutrient depletion, causing cell death unrelated to your compound.[14] Always perform a cell titration experiment during assay development.

  • Cell Passage Number: Cells can change their characteristics at high passage numbers.[15][16] Always use cells within a defined, low-passage window and thaw fresh vials regularly.

  • Edge Effects: Wells on the outer edges of a microplate are prone to evaporation, leading to changes in media concentration and temperature. This can cause cells in the edge wells to behave differently. A common best practice is to fill the outer wells with sterile PBS or media and not use them for experimental data.[17]

  • Solvent (e.g., DMSO) Concentration: Ensure the final concentration of your vehicle (e.g., DMSO) is consistent across all wells, including the "untreated" controls. High concentrations of DMSO can be cytotoxic on their own. Always run a vehicle control curve to determine the tolerance of your cell line.

  • Inconsistent Incubation Times: The timing of compound addition and assay reagent addition must be kept consistent across all plates and experiments.[13]

By standardizing these parameters, you can significantly improve the reproducibility of your cytotoxicity data.

Essential Controls for Robust Cytotoxicity Assays

To ensure your data is interpretable and free from artifacts, every assay plate should include a standard set of controls.

Control TypePurposeLocation on PlateInterpretation of Failure
Untreated Cells Baseline for 100% cell viability.Multiple wellsLow signal suggests poor cell health or seeding issues.
Vehicle Control To measure the effect of the compound solvent (e.g., DMSO).Multiple wellsSignificant toxicity indicates the solvent concentration is too high.
Positive Control A known cytotoxic agent (e.g., staurosporine) to confirm assay performance.A full dose-response curveA weak or absent response indicates a problem with the assay reagents or cells.
Medium Only (Blank) Background signal from the culture medium and assay reagents.Multiple wellsHigh signal indicates reagent contamination or intrinsic medium absorbance/fluorescence.
Cell-Free Compound To test for direct compound interference with the assay readout.Separate plate or dedicated wellsSignal above blank indicates compound autofluorescence, color, or chemical reactivity.[6]
References
  • MDPI. (2025, November 19). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Available from: [Link]

  • National Center for Biotechnology Information (PMC). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Available from: [Link]

  • National Center for Biotechnology Information (PMC). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Available from: [Link]

  • PubMed. (1998). False positive results in cytotoxicity testing due to unexpectedly volatile compounds. Available from: [Link]

  • National Center for Biotechnology Information (NCBI) Bookshelf. (2015, December 7). Interference with Fluorescence and Absorbance - Assay Guidance Manual. Available from: [Link]

  • National Center for Biotechnology Information (PMC). The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts. Available from: [Link]

  • PubMed. (2003, April 15). Evaluation of fluorescent compound interference in 4 fluorescence polarization assays: 2 kinases, 1 protease, and 1 phosphatase. Available from: [Link]

  • ACS Publications. (2015, January 29). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Available from: [Link]

  • National Center for Biotechnology Information (PMC). (2015, April 22). A Data Analysis Pipeline Accounting for Artifacts in Tox21 Quantitative High-Throughput Screening Assays. Available from: [Link]

  • Frontiers. (2019, July 17). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Available from: [Link]

  • ResearchGate. (2019, July 17). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Available from: [Link]

  • ResearchGate. Interference with Fluorescence and Absorbance. Available from: [Link]

  • Massive Bio. (2026, January 6). Off Target Effect. Available from: [Link]

  • IntechOpen. (2025, February 19). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. Available from: [Link]

  • PubMed. (2018, July 1). Interference with Fluorescence and Absorbance. Available from: [Link]

  • National Center for Biotechnology Information (PMC). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Available from: [Link]

  • YouTube. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available from: [Link]

  • Taylor & Francis Online. (2021, March 18). Evolution of assay interference concepts in drug discovery. Available from: [Link]

  • NextSDS. 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione. Available from: [Link]

  • AAMI Array. Medical Device Industry Approaches for Addressing Sources of Failing Cytotoxicity Scores. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). Troubleshooting guide. Available from: [Link]

  • National Center for Biotechnology Information (NCBI) - NIH. (2025, May 28). Interference and Artifacts in High-content Screening - Assay Guidance Manual. Available from: [Link]

  • Evotec. (2024, March 7). How To Optimize Your Hit Identification Strategy. Available from: [Link]

  • Drug Discovery Today. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. Available from: [Link]

  • Vipergen. Hit Identification - Revolutionizing Drug Discovery. Available from: [Link]

  • ResearchGate. Particle-Induced Artifacts in the MTT and LDH Viability Assays. Available from: [Link]

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Available from: [Link]

  • ResearchGate. (2019, July 17). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Available from: [Link]

  • Azure Biosystems. (2024, March 15). How to Troubleshoot Common In-cell Western Issues. Available from: [Link]

  • Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised?. Available from: [Link]

  • Patsnap Synapse. (2025, April 21). How Are Biochemical Assays Used in High-Throughput Screening?. Available from: [Link]

  • Scholars Research Library. Biological cytotoxicity evaluation of spiro[azetidine-2, 3'-indole]-2', 4(1'H). Available from: [Link]

  • PubChemLite. 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione. Available from: [Link]

  • National Center for Biotechnology Information (NCBI) Bookshelf. (2017, July 26). Assay Interference by Aggregation - Assay Guidance Manual. Available from: [Link]

  • PubMed. (2023, April 16). Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media. Available from: [Link]

  • ACS Publications. (2021, March 12). Microparticle-Assisted Precipitation Screening Method for Robust Drug Target Identification. Available from: [Link]

  • PubMed. (2020, February 13). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione and Other Spirooxindoles in Drug Discovery

The spirooxindole scaffold has garnered significant attention in medicinal chemistry due to its unique three-dimensional structure and its presence in numerous biologically active natural products and synthetic compounds...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The spirooxindole scaffold has garnered significant attention in medicinal chemistry due to its unique three-dimensional structure and its presence in numerous biologically active natural products and synthetic compounds. This rigid framework serves as a "privileged structure," readily interacting with a variety of biological targets to elicit a wide range of pharmacological responses, including anticancer, antimicrobial, and anticonvulsant activities.[1][2] This guide provides a comparative perspective on 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione against other well-characterized spirooxindole derivatives, offering insights into its potential as a therapeutic agent and detailing the experimental methodologies required for its evaluation.

While extensive research has been conducted on the broader spirooxindole class, it is important to note that publicly available biological data for 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione is limited. Therefore, this guide will draw comparisons with structurally related analogs to infer its potential bioactivity based on established structure-activity relationships.

The Spirooxindole Core: A Hub of Biological Activity

The defining feature of spirooxindoles is the spiro-fusion at the C3 position of the oxindole core, which introduces a chiral center and a diverse array of heterocyclic or carbocyclic moieties.[3] This structural complexity allows for precise tuning of their pharmacological profiles.

Anticancer Potential: A Tale of Two Moieties

Spirooxindoles have emerged as a promising class of anticancer agents, with some derivatives advancing to preclinical evaluation. Their mechanisms of action are diverse, often involving the inhibition of key proteins in cancer progression such as MDM2-p53 and tubulin.

A comparative analysis of 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione with other spirooxindoles reveals the potential influence of the spiro-cyclohexane-dione moiety on anticancer activity. Many potent anticancer spirooxindoles feature heterocyclic rings like pyrrolidine or pyran at the spiro center. For instance, spirooxindole-pyrrolidine derivatives have shown significant cytotoxicity against various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer.[1][4]

Table 1: Comparative Anticancer Activity of Selected Spirooxindole Derivatives

Compound/DerivativeSpiro-fused RingCancer Cell LineIC50 (µM)Reference
Spirooxindole-pyrrolidine derivativePyrrolidineHepG-2<10[5]
Spirooxindole-furan derivativeFuranMCF-74.1[1][4]
Spirooxindole-thiochromene derivativeThiochromeneA2780 (Ovarian)10.3[3]
Spirooxindole-pyran derivativePyranNot specifiedNot specified[6]
1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione Cyclohexane-dione Data not available Data not available

The presence of the dione functionality on the cyclohexane ring of our target molecule is noteworthy. Carbonyl groups can participate in hydrogen bonding and other interactions within protein binding pockets, a feature common in many pharmacologically active compounds.[7] It is plausible that these groups could enhance the binding affinity of the molecule to its biological target, potentially leading to significant cytotoxic effects. However, without experimental data, this remains a hypothesis.

Antimicrobial Activity: A Broad Spectrum of Possibilities

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents.[2] Spirooxindoles have demonstrated promising activity against a range of bacterial and fungal pathogens.[2] For example, certain spiro[indole-pyrimidine]ones have shown notable antibacterial effects.[8]

Table 2: Comparative Antimicrobial Activity of Selected Spirooxindole Derivatives

Compound/DerivativeTarget OrganismZone of Inhibition (mm) or MIC (µg/mL)Reference
Spiro[oxindole-2,3′-pyrrolidine] derivativeStaphylococcus aureus31 mm (inhibition zone), 3.9 µg/mL (MIC)[9]
Spirooxindole-naphthoquinone derivativeStaphylococcus aureusSignificant activity[10]
Spirooxindole-β-lactam hybridGram-positive bacteriaMIC = 0.49 µM (S. pneumonia), 0.24 µM (B. subtilis)[8]
1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione Data not available Data not available

The lipophilicity and electronic properties of the spiro-fused ring system play a crucial role in the antimicrobial activity of spirooxindoles. The cyclohexane-dione moiety in 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione could potentially modulate these properties to favor antimicrobial action. Further investigation is required to determine its spectrum of activity.

Anticonvulsant Properties: A Glimmer of Hope for Neurological Disorders

Epilepsy is a prevalent neurological disorder, and the search for new anticonvulsant drugs with improved efficacy and fewer side effects is ongoing.[7] Several spirooxindole derivatives have been investigated for their anticonvulsant potential. For instance, spiro[1,3-dioxolane-2,3'-indolin]-2'-ones have shown activity in maximal electroshock seizure (MES) and pentylenetetrazole seizure threshold (sc-Met) tests.[11]

Table 3: Comparative Anticonvulsant Activity of Selected Spirooxindole Derivatives

Compound/DerivativeAnticonvulsant TestActivityReference
Spiro[1,3-dioxolane-2,3'-indolin]-2'-one derivativeMES testED50 = 27.97 mg/kg[11]
Spirooxindole-4H-pyran derivativePTZ-induced seizuresSignificant activity[6]
1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione Data not available Data not available

The structural features required for anticonvulsant activity often include a hydrophobic domain, a hydrogen-bonding domain, and an electron donor moiety.[7] The spiro[cyclohexane-1,3'-indole]-2',4-dione structure possesses these elements, suggesting it may warrant investigation for its anticonvulsant properties.

Experimental Protocols for Biological Evaluation

To ascertain the biological profile of 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione, a series of well-established in vitro assays are necessary.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[12][13][14] It is based on the reduction of the yellow MTT tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[15]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione) and a positive control (e.g., doxorubicin) in culture medium. Add the diluted compounds to the respective wells and incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[16]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare Compound Dilutions add_compound 3. Add Compound to Cells compound_prep->add_compound incubate_cells 4. Incubate for 24-72h add_compound->incubate_cells add_mtt 5. Add MTT Reagent incubate_cells->add_mtt incubate_mtt 6. Incubate for 4h add_mtt->incubate_mtt solubilize 7. Add Solubilizing Agent incubate_mtt->solubilize read_absorbance 8. Measure Absorbance (570nm) solubilize->read_absorbance calculate_ic50 9. Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for MTT cytotoxicity assay.

Protocol 2: Antimicrobial Susceptibility Testing using the Agar Disk Diffusion Method

The agar disk diffusion method, also known as the Kirby-Bauer test, is a widely used technique to determine the susceptibility of bacteria to antimicrobial agents.[17][18]

Step-by-Step Methodology:

  • Prepare Inoculum: Prepare a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard.

  • Inoculate Agar Plate: Uniformly swab the surface of a Mueller-Hinton agar plate with the bacterial inoculum.

  • Apply Disks: Aseptically place sterile filter paper disks (6 mm in diameter) impregnated with a known concentration of the test compound onto the agar surface. Include a positive control (e.g., tetracycline) and a negative control (solvent-impregnated disk).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measure Zones of Inhibition: Measure the diameter of the clear zone of no bacterial growth around each disk in millimeters.

  • Interpretation: The size of the inhibition zone is indicative of the antimicrobial activity of the compound.

Disk_Diffusion_Workflow cluster_setup Setup cluster_testing Testing cluster_results Results prep_inoculum 1. Prepare Bacterial Inoculum (0.5 McFarland) inoculate_plate 2. Inoculate Mueller-Hinton Agar Plate prep_inoculum->inoculate_plate apply_disks 3. Apply Compound-impregnated Disks inoculate_plate->apply_disks incubate 4. Incubate at 37°C for 18-24h apply_disks->incubate measure_zones 5. Measure Zones of Inhibition (mm) incubate->measure_zones interpret 6. Interpret Antimicrobial Activity measure_zones->interpret

Caption: Agar disk diffusion workflow.

Future Directions and Conclusion

The spirooxindole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. While 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione remains a molecule with underexplored biological potential, its structural features suggest that it could exhibit interesting anticancer, antimicrobial, or anticonvulsant properties. The experimental protocols detailed in this guide provide a clear roadmap for elucidating its pharmacological profile. Further research, including synthesis of a focused library of analogs and comprehensive biological screening, is essential to unlock the therapeutic potential of this and other novel spirooxindoles.

References

  • Al-Majid, A. M., Barakat, A., et al. (2022). Synthesis, Characterization, and Cytotoxicity of New Spirooxindoles Engrafted Furan Structural Motif as a Potential Anticancer Agent. ACS Omega. [Link]

  • Patil, P. M., & Patil, P. S. M. (2025). Spirooxindole Derivatives as Anticancer Agents: A Comprehensive Review on Synthetic Strategies (2019–2025). International Journal of Scientific Development and Research, 10(7). [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

  • Umamaheswari, A., et al. (n.d.). Design and synthesis of spirooxindole–pyrrolidines embedded with indole and pyridine heterocycles by multicomponent reaction: anticancer and in silico studies. New Journal of Chemistry. [Link]

  • Wikipedia. (n.d.). Disk diffusion test. Wikipedia. [Link]

  • Bouzroura, M., et al. (2021). Antimicrobial Activity and In Silico Molecular Docking Studies of Pentacyclic Spiro[oxindole-2,3′-pyrrolidines] Tethered with Succinimide Scaffolds. Molecules, 27(1), 133. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Kumar, A., et al. (2012). Synthesis of novel spirooxindole derivatives by one pot multicomponent reaction and their antimicrobial activity. Bioorganic & Medicinal Chemistry Letters, 22(9), 3245-3248. [Link]

  • Chen, J., et al. (2018). The Development of Biologically Important Spirooxindoles as New Antimicrobial Agents. Current Topics in Medicinal Chemistry, 18(9), 735-748. [Link]

  • Barakat, A., et al. (2024). Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. Journal of the Iranian Chemical Society. [Link]

  • López-Lázaro, M. (2022). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Drug Discovery Today, 27(10), 2686-2693. [Link]

  • ResearchGate. (n.d.). Basic protocol to assess preclinical anticancer activity. It can be.... ResearchGate. [Link]

  • ResearchGate. (n.d.). Effect of spirooxindole-4H-pyran derivatives on clonic seizure latency.... ResearchGate. [Link]

  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. [Link]

  • Khabnadideh, S., et al. (2022). Anticonvulsant activity, molecular modeling and synthesis of spirooxindole-4H-pyran derivatives using a novel reusable organocatalyst. Molecular Diversity, 26(6), 3129-3141. [Link]

  • Kappe, C. O. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Antibiotics, 11(4), 430. [Link]

  • El-Faham, A., et al. (2023). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Molecules, 28(2), 599. [Link]

  • Al-Majid, A. M., Barakat, A., et al. (2022). Synthesis, Characterization, and Cytotoxicity of New Spirooxindoles Engrafted Furan Structural Motif as a Potential Anticancer Agent. ACS Omega. [Link]

  • Zhang, M., et al. (2022). Antibacterial spirooxindole alkaloids from Penicillium brefeldianum inhibit dimorphism of pathogenic smut fungi. Frontiers in Microbiology, 13, 1056501. [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Koch, A. L. (2008). Principles of assessing bacterial susceptibility to antibiotics using the agar diffusion method. Journal of Antimicrobial Chemotherapy, 61(6), 1295-1301. [Link]

  • S. L., S., & K., K. (n.d.). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. GSC Biological and Pharmaceutical Sciences, 21(3), 209-218. [Link]

  • Margiotta, N., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50635. [Link]

  • ResearchGate. (2022, January 25). Anticonvulsant activity, molecular modeling and synthesis of spirooxindole-4H-pyran derivatives using a novel reusable organocatalyst. ResearchGate. [Link]

  • Aboul-Enein, H. Y., & El-Azzouny, A. A. (1984). Potential anticonvulsants. 11. Synthesis and anticonvulsant activity of spiro[1,3-dioxolane-2,3'-indolin]-2'-ones and structural analogues. Journal of Pharmaceutical Sciences, 73(10), 1381-1383. [Link]

  • ResearchGate. (n.d.). A New Synthetic Procedure to Spiro[cyclohexane-1,3′-indoline]-2′,4-diones. ResearchGate. [Link]

  • Zaher, A. F., Khalil, N. A., & Ahmed, E. M. (2010). Synthesis and anticonvulsant activity of new 3'-aryl- 7-bromo-spiro[[1]benzothiophene-3,2'-[1][13] thiazolidine]-2,4'-dione deriv. Oriental Journal of Chemistry, 26(4), 1241-1248. [Link]

  • NextSDS. (n.d.). 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione. NextSDS. [Link]

Sources

Comparative

A Comparative Benchmarking Guide to the Biological Activity of 1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione and its Analogs

Introduction: The Spirooxindole Scaffold as a Privileged Structure in Drug Discovery The spirooxindole framework, characterized by a unique three-dimensional spiro-fusion at the C3 position of an oxindole core, represent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Spirooxindole Scaffold as a Privileged Structure in Drug Discovery

The spirooxindole framework, characterized by a unique three-dimensional spiro-fusion at the C3 position of an oxindole core, represents a highly valued scaffold in medicinal chemistry. This structural rigidity and complexity allows for the precise spatial orientation of functional groups, enhancing molecular interactions with biological targets and improving metabolic stability and selectivity. Natural products such as spirotryprostatins and horsfiline first highlighted the potent bioactivity of this class of compounds. Consequently, synthetic spirooxindole derivatives have garnered significant attention, demonstrating a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antioxidant, and antiviral properties.[1][2]

This guide provides an in-depth, objective comparison of the biological performance of derivatives based on the 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione core and related spirooxindoles. We will synthesize data from multiple studies to benchmark their activity against established alternatives, detail the experimental methodologies for robust evaluation, and explore the underlying mechanisms of action.

Part 1: Anticancer and Antiproliferative Activity

Spirooxindole derivatives have emerged as a formidable class of anticancer agents, with many compounds demonstrating potent cytotoxicity against a range of cancer cell lines, including those for breast, lung, colon, and prostate cancers.[3] The structural versatility of the spirooxindole scaffold allows for interaction with multiple molecular targets involved in cancer progression, making them attractive candidates for multi-targeted therapy.[3]

Mechanism of Action: Inhibition of the MDM2-p53 Interaction

A primary mechanism for the anticancer effects of many spirooxindole compounds is the disruption of the protein-protein interaction (PPI) between the Murine Double Minute 2 (MDM2) protein and the p53 tumor suppressor.[4][5] MDM2 negatively regulates p53, targeting it for degradation. By inhibiting this interaction, spirooxindoles can stabilize and reactivate p53, leading to the induction of cell cycle arrest and apoptosis in cancer cells.[4][5] The spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one core, in particular, has been optimized to create potent MDM2-p53 inhibitors.[6]

MDM2_p53_Inhibition cluster_normal Normal Cell Regulation cluster_inhibition Spirooxindole Action p53_active p53 (Active) MDM2 MDM2 p53_active->MDM2 binds p53_degraded p53 Degraded MDM2->p53_degraded promotes degradation Spiro Spiro[cyclohexane- 1,3'-indole] Derivative MDM2_inhibited MDM2 Spiro->MDM2_inhibited inhibits p53_reactivated p53 Reactivated Apoptosis Apoptosis & Cell Cycle Arrest p53_reactivated->Apoptosis induces MDM2_inhibited->p53_reactivated releases

Caption: Mechanism of MDM2-p53 Inhibition by Spirooxindole Derivatives.

Mechanism of Action: Kinase Inhibition

Another significant avenue for the anticancer activity of spirooxindoles is through the inhibition of various kinases that are critical for cell cycle progression and proliferation.[7] Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR) are key targets.[8][9] Aberrant activation of these kinases is common in many cancers.[8] Spirooxindole derivatives have been rationally designed to act as dual inhibitors, showing promise in halting the growth of breast cancer cells.[9]

Comparative Performance Data

The following table summarizes the in vitro antiproliferative activity of various spirooxindole derivatives against selected human cancer cell lines, benchmarked against standard chemotherapeutic agents.

Compound/DerivativeCancer Cell LineTarget/MechanismIC50 (µM)Reference CompoundIC50 (µM)
Spirooxindole 6a HepG2 (Liver)Apoptosis Induction6.9--
Spirooxindole 6i HepG2 (Liver)Apoptosis Induction6.3--
Di-spirooxindole 25b PC3 (Prostate)Antiproliferative3.7--
Spirooxindole 16 A549 (Lung)Antiproliferative0.000054Fluorouracil3.781
Spirooxindole 5g MCF-7 (Breast)EGFR/CDK2 Inhibition2.8--
Spirooxindole 5f A549 (Lung)Apoptosis Induction1.2Cisplatin>10
Spirooxindole 4e MCF-7 (Breast)HER2/3 Pathway3.8815-Fluorouracil3.15
Spirooxindole 4f MCF-7 (Breast)HER2/3 Pathway5.82Sunitinib3.97

Data synthesized from multiple sources.[7][8][10][11][12] IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Part 2: Antimicrobial and Antifungal Activity

The spiro[cyclohexane-1,3'-indolin]-2'-one scaffold and its analogs have demonstrated promising activity against a spectrum of bacterial and fungal pathogens.[5][13] This broad-spectrum potential makes them attractive candidates for the development of new anti-infective agents, particularly in an era of growing antimicrobial resistance.

Comparative Performance Data

The antimicrobial efficacy of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Compound/DerivativeMicroorganismActivity (µg/mL)StandardActivity (µg/mL)
Spiro[indole-pyridothiazine] analogE. faecalis375--
Spiro[indole-pyridothiazine] analogS. aureus750--
Bis spiro-indole 10e S. aureus (Gram +)Not specified (active)--
Bis spiro-indole 10e E. coli (Gram -)Not specified (active)--
Bis spiro-indole 10e A. niger (Fungus)Not specified (active)--
Bis spiro-indole 10e C. albicans (Fungus)Not specified (active)--

Data synthesized from multiple sources.[13][14] Direct quantitative comparisons for compound 10e were not provided in the source material, but it was noted as the most active derivative against all tested strains.

Part 3: Antioxidant Activity

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the biological system's ability to detoxify them, is implicated in numerous diseases, including cancer.[10] Spirooxindole derivatives have been investigated for their antioxidant properties, primarily their ability to scavenge free radicals.[15][16]

Mechanism of Action: Free Radical Scavenging

The antioxidant activity of spirooxindoles is often attributed to the presence of an enolic hydroxyl group that can arise from keto-enol tautomerism within the indolone moiety. This hydroxyl group can donate a hydrogen atom to neutralize stable free radicals like 1,1-diphenyl-2-picrylhydrazyl (DPPH), thus breaking oxidation chain reactions.[10]

Antioxidant_Workflow cluster_assay DPPH Radical Scavenging Assay DPPH DPPH• (Stable Free Radical, Purple) Spiro Spirooxindole (Antioxidant) DPPH->Spiro reacts with DPPH_H DPPH-H (Reduced Form, Yellow/Colorless) Spiro->DPPH_H donates H• Spectro Spectrophotometer (Measure Absorbance) DPPH_H->Spectro quantified

Caption: Workflow for DPPH Free Radical Scavenging Assay.

Comparative Performance Data

The antioxidant potential is quantified by the IC50 value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals.

Compound/DerivativeAntioxidant AssayIC50 (µg/mL)StandardIC50 (µg/mL)
Spirooxindole 4a Hydroxyl Radical Scavenging15.9Vitamin C25.0
Spirooxindole 4a Superoxide Radical Scavenging14.7Vitamin C20.0
Spirooxindole 4j DPPH Assay20.13Ascorbic Acid19.16
Spirooxindole 4j H2O2 Assay23.27Ascorbic Acid20.66

Data synthesized from ResearchGate requests on spirooxindole derivatives.[15]

Part 4: Experimental Protocols

Reproducible and verifiable data is the cornerstone of scientific integrity. The following are detailed, step-by-step methodologies for the key assays discussed in this guide.

Protocol 1: In Vitro Antiproliferative MTT Assay

This assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the spirooxindole test compounds and a reference drug (e.g., Doxorubicin) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include untreated cells as a negative control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: DPPH Radical Scavenging Assay

Objective: To measure the free radical scavenging capacity of a compound.

Methodology:

  • Preparation of Solutions: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare various concentrations of the test spirooxindole compounds and a standard antioxidant (e.g., Ascorbic Acid) in methanol.

  • Reaction Mixture: In a 96-well plate or cuvettes, mix 100 µL of the DPPH solution with 100 µL of the test compound solution at different concentrations. A control well should contain DPPH solution and methanol.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. The discoloration from purple to yellow indicates the scavenging of DPPH radicals.

  • Calculation: The percentage of DPPH scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 Determination: Plot the percentage of scavenging against the compound concentration to determine the IC50 value.

Conclusion

The 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione scaffold and its related spirooxindole analogs represent a highly versatile and potent class of bioactive molecules.[5] Their demonstrated efficacy in preclinical models for cancer, infectious diseases, and conditions related to oxidative stress positions them as compelling candidates for further drug development.[1][10][13] The key strengths of this scaffold lie in its unique three-dimensional structure, which facilitates high-affinity interactions with diverse biological targets, and its synthetic tractability, which allows for extensive structure-activity relationship (SAR) studies and optimization of pharmacological properties.[3] The methodologies and comparative data presented in this guide provide a robust framework for researchers to evaluate and advance these promising compounds toward clinical application.

References

  • An overview of spirooxindole as a promising scaffold for novel drug discovery. (2020). Expert Opinion on Drug Discovery.
  • Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. (n.d.). RSC Advances.
  • The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modul
  • Spirooxindole Derivatives as Anticancer Agents: A Comprehensive Review on Synthetic Str
  • Therapeutic Potential of Spirooxindoles as Antiviral Agents. (n.d.).
  • Antitumor properties of certain spirooxindoles towards hepatocellular carcinoma endowed with antioxidant activity. (n.d.). AdisInsight.
  • Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiprolifer
  • Spirooxindole derivatives as antioxidant agents. (2024).
  • A New Synthetic Procedure to Spiro[cyclohexane-1,3′-indoline]-2′,4-diones. (n.d.). ChemInform.
  • Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells. (2024). Frontiers in Chemistry.
  • Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells. (2024). Frontiers.
  • Spirocyclic derivatives as antioxidants: a review. (n.d.). SpringerLink.
  • Synthesis and Evaluation of Novel Spiro[oxindole-isoxazolidine] Derivatives as Potent Antioxidants. (2025).
  • Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review. (2025). Bioorganic Chemistry.
  • Synthesis, In Vitro and in Cell Study of a New Spirooxindoles-Based N-Alkylated Maleimides Targeting HER2/3 Signaling Pathway. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent. (2025). RSC Advances.
  • The Bioactive Potential of Spiro[cyclohexane-1,3'-indolin]-2'-one Derivatives: A Technical Guide. (n.d.). BenchChem.
  • Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione deriv
  • Discovery of Novel Spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one Compounds as Chemically Stable and Orally Active Inhibitors of the MDM2–p53 Interaction. (2016). Journal of Medicinal Chemistry.

Sources

Validation

Structural and Functional Comparison Guide: Spirooxindoles vs. Isatin Derivatives in Targeted Therapeutics

As a Senior Application Scientist, I frequently observe drug discovery programs stalling due to an over-reliance on planar, high-throughput screening hits that lack the topological complexity required to engage challengi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe drug discovery programs stalling due to an over-reliance on planar, high-throughput screening hits that lack the topological complexity required to engage challenging protein-protein interactions (PPIs). The transition from flat, two-dimensional precursors to rigid, three-dimensional scaffolds is a cornerstone of modern medicinal chemistry.

This guide provides an objective, data-driven comparison between isatin derivatives (the planar precursors) and 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione (a complex 3D spirooxindole), detailing their structural conformations, reactivity, and performance as MDM2-p53 inhibitors[1].

Structural & Conformational Analysis

Isatin (1H-indole-2,3-dione) Derivatives

Isatin is a highly versatile, planar bicyclic system. The C3 carbonyl carbon is sp2 hybridized, rendering the molecule entirely two-dimensional. While this planarity allows isatin to intercalate into certain nucleic acid structures or bind shallow kinase pockets, it severely limits its ability to engage deep, multi-pocket targets[2]. The primary utility of isatin in modern drug development is as an electrophilic building block.

1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione

By subjecting the C3 carbonyl of isatin to a multicomponent cycloaddition, the sp2 carbon is converted into an sp3 hybridized spiro-quaternary center[3]. The resulting spirooxindole features a cyclohexane ring fused orthogonally to the indoline core. This structural rigidity forces substituents into distinct, predictable vectors in 3D space. This topological complexity is not merely an aesthetic chemical feature; it is the fundamental driver of target specificity, allowing the scaffold to perfectly mimic the α -helical turn of natural peptides[4].

Mechanistic Rationale: Targeting the MDM2-p53 Axis

The interaction between the tumor suppressor p53 and its negative regulator MDM2 is a classic PPI target. The MDM2 binding pocket is a deep, hydrophobic cleft designed to accommodate three specific amino acid residues of p53: Phe19, Trp23, and Leu26[4].

Planar isatin derivatives cannot simultaneously occupy these three sub-pockets due to their flat geometry. In contrast, the orthogonal geometry of the spiro[cyclohexane-1,3'-indole] core projects its functional groups precisely into these hydrophobic cavities, displacing p53 with low-nanomolar affinity and reactivating apoptotic pathways in cancer cells[5],[6].

Pathway p53 Wild-Type p53 (Tumor Suppressor) MDM2 MDM2 Protein (E3 Ubiquitin Ligase) p53->MDM2 Binds via Hydrophobic Cleft Degradation Proteasomal Degradation p53->Degradation Targeted for Arrest Cell Cycle Arrest & Apoptosis p53->Arrest Induces MDM2->p53 Ubiquitinates Spiro Spirooxindole Derivatives Spiro->p53 Reactivates Spiro->MDM2 Blocks Binding (Ki < 5 nM)

Fig 1: Mechanism of MDM2-p53 pathway disruption by 3D spirooxindole derivatives.

Quantitative Performance Comparison

To objectively evaluate the transition from a planar precursor to a 3D spirocyclic therapeutic, we must look at the empirical data. The table below summarizes the structural and biological performance metrics of both classes.

Property / MetricIsatin Derivatives1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione
Structural Conformation Planar (2D), flexible side chainsRigid, orthogonal 3D architecture
C3 Hybridization sp2 (Electrophilic carbonyl) sp3 (Spiro-fused quaternary center)
MDM2 Binding Affinity ( Ki​ ) > 100 μM (Weak/Non-specific)3 nM – 50 nM (Highly specific)[4]
Cytotoxicity ( IC50​ , PC3 cells) > 50 μM3.7 μM – 7.6 μM[3]
Primary Utility Synthetic precursor, broad-spectrumTargeted targeted therapy (e.g., MDM2-p53)

Experimental Methodologies: Synthesis & Validation

To ensure scientific integrity, the protocols described below are designed as self-validating systems. Every step includes the causality behind the experimental choice, ensuring that researchers can adapt these workflows reliably.

Protocol A: Stereoselective Synthesis via 1,3-Dipolar Cycloaddition

The conversion of isatin to the spirooxindole must be highly stereoselective to ensure the correct 3D orientation for protein binding[5].

  • Azomethine Ylide Generation: Suspend the substituted isatin (1.0 equiv) and a secondary amino acid (e.g., sarcosine, 1.5 equiv) in methanol.

    • Causality: The highly electrophilic C3 carbonyl of isatin rapidly condenses with the amino acid. Subsequent decarboxylation generates a reactive azomethine ylide dipole[2]. Methanol is chosen as a protic solvent to stabilize the transition state.

  • Cycloaddition: Add the cyclohexenone derivative (1.0 equiv) to the mixture and reflux for 2–4 hours.

    • Causality: The rigid geometry of the ylide forces an endo-approach by the cyclohexenone dipolarophile. This stereoelectronic preference guarantees high regio- and diastereoselectivity, yielding the desired spiro[cyclohexane-1,3'-indole] core[3].

  • Isolation: Concentrate the mixture in vacuo and purify via silica gel flash chromatography (Ethyl Acetate/Hexane gradient). Confirm the spiro-carbon formation via 13 C NMR (characteristic quaternary peak at ~70-75 ppm).

Protocol B: Fluorescence Polarization (FP) Binding Assay

To validate that the synthesized spirooxindole successfully engages the MDM2 pocket, an FP assay is utilized. This provides a direct biophysical measurement of target engagement[4].

  • Complex Formation: Incubate recombinant human MDM2 protein (10 nM) with a fluorescently labeled p53 peptide (e.g., FAM-p53, 1 nM) in assay buffer (PBS, 0.05% Tween-20).

    • Causality: The large MDM2-peptide complex tumbles slowly in solution, yielding a high baseline fluorescence polarization signal. Tween-20 prevents non-specific protein aggregation.

  • Inhibitor Titration: Add the spirooxindole (or isatin control) in a 10-point dose-response titration (0.1 nM to 10 μM). Include Nutlin-3 as a positive control.

    • Causality: If the spirooxindole successfully binds the hydrophobic cleft, it displaces the small FAM-p53 peptide. The free peptide tumbles rapidly, causing a measurable, dose-dependent drop in polarization.

  • Data Analysis: Calculate the IC50​ and convert to Ki​ using the Nikolovska-Coleska equation. This self-validates the assay by directly correlating the 3D structural integrity of the synthesized compound with its functional binding capacity.

Workflow Isatin Isatin Precursor (Planar, sp2 C3) Ylide Azomethine Ylide Generation Isatin->Ylide + Secondary Amino Acid Cyclo 1,3-Dipolar Cycloaddition (Stereoselective) Ylide->Cyclo + Cyclohexenone Derivative Spiro Spiro[cyclohexane-1,3'-indole] (Rigid 3D, sp3 C3) Cyclo->Spiro Endo-Transition State Assay FP Binding Assay (MDM2-p53 Validation) Spiro->Assay in vitro Profiling

Fig 2: Synthetic workflow and validation of spirooxindoles via 1,3-dipolar cycloaddition.

Conclusion

The evolution from isatin derivatives to 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione perfectly illustrates the necessity of 3D architecture in modern drug design. While isatins serve as excellent, highly reactive electrophilic precursors, they fundamentally lack the spatial complexity required to disrupt intricate protein-protein interactions like MDM2-p53. By leveraging stereoselective multicomponent reactions, application scientists can reliably generate spirooxindoles that project pharmacophores into deep hydrophobic pockets, yielding low-nanomolar affinities and potent cellular efficacy.

Sources

Comparative

A Comparative Guide to the Cross-Validation of LC-MS Data for 1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione

Introduction: The Imperative for Rigorous Bioanalytical Data Comparison In the landscape of modern drug development, the reliability and consistency of bioanalytical data are paramount. The journey of a therapeutic candi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Rigorous Bioanalytical Data Comparison

In the landscape of modern drug development, the reliability and consistency of bioanalytical data are paramount. The journey of a therapeutic candidate from discovery to clinical application is paved with quantitative data that informs critical decisions on safety, efficacy, and dosage. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the quantification of small molecules in complex biological matrices due to its exceptional sensitivity and selectivity.[1][2]

This guide focuses on a specific molecule of interest, 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione , a member of the spirooxindole class. This structural motif is a privileged scaffold in medicinal chemistry, found in numerous bioactive natural products and serving as a foundation for novel therapeutic agents.[3][4] The accurate measurement of this compound and its metabolites in pharmacokinetic (PK) and toxicokinetic (TK) studies is essential.

However, generating this data is often not confined to a single laboratory, a single instrument, or even a single analytical method over the long course of a drug development program. This introduces variability. Cross-validation is the formal process of comparing results from two or more bioanalytical methods or laboratories to ensure that the data is comparable and reliable, regardless of where or how it was generated.[5] This guide provides an in-depth, objective comparison of cross-validation strategies, grounded in regulatory expectations and supported by practical, step-by-step protocols for researchers, scientists, and drug development professionals.

The Regulatory Bedrock: Harmonized Expectations for Bioanalytical Validation

Before any comparison can be made, the analytical method itself must be proven fit for purpose through a comprehensive validation. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines to ensure the quality and integrity of bioanalytical data.[1][6][7] These standards have been largely harmonized under the International Council for Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use (ICH) M10 guideline on bioanalytical method validation.[8][9][10]

The core principle of these guidelines is to demonstrate that an analytical method is accurate, precise, and reproducible for its intended use.[11] Cross-validation is a mandatory component of this framework whenever data from different sources will be combined or compared in a regulatory submission.[12][13]

Methodology Blueprint: A Validated LC-MS/MS Method for the Target Analyte

To discuss cross-validation meaningfully, we must first establish a robust, fully validated baseline method. The following section outlines a hypothetical, yet scientifically sound, LC-MS/MS method for the quantification of 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione in human plasma.

Experimental Workflow: From Sample to Signal

The overall process involves sample extraction, chromatographic separation, and mass spectrometric detection. Each step is optimized to ensure maximum recovery, minimal interference, and high sensitivity.

Caption: High-level workflow for the LC-MS/MS bioanalysis of the target analyte.

Detailed Protocol: Full Method Validation

A full validation is the prerequisite for any subsequent cross-validation. It establishes the performance characteristics of the method. The acceptance criteria are derived directly from the ICH M10 guideline.[9][10]

Validation Parameter Purpose Typical Acceptance Criteria
Selectivity To ensure the method can differentiate the analyte from other components in the matrix.No significant interfering peaks at the retention time of the analyte and internal standard (IS) in blank matrix.
Accuracy & Precision To determine the closeness of measured values to the nominal value and the degree of scatter.Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).
Calibration Curve To demonstrate the relationship between instrument response and analyte concentration.At least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated standards within ±15% of nominal (±20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Analyte response is at least 5 times the response of a blank sample. Accuracy within ±20% and precision ≤20%.
Matrix Effect To assess the impact of matrix components on the ionization of the analyte.The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤15%.
Stability To ensure the analyte is stable throughout the sample lifecycle (collection, storage, analysis).Mean concentrations of stability samples should be within ±15% of nominal concentrations.

A Comparative Guide to Cross-Validation Scenarios

Cross-validation is not a one-size-fits-all procedure. The experimental design depends on the reason for the comparison. Here, we compare the three most common scenarios.

G cluster_scenarios Cross-Validation Scenarios cluster_reasons Primary Rationale start Is data from multiple sources being compared or combined? lab Different Laboratories (Inter-Lab) start->lab Yes method Different Analytical Methods (e.g., LC-MS vs. LBA) start->method Yes instrument Different Instruments (Same Lab, Same Method) start->instrument Yes no_cv Cross-Validation Not Required start->no_cv No reason_lab Ensuring method transferability and inter-site reliability. lab->reason_lab reason_method Bridging data from legacy studies or different technologies. method->reason_method reason_instrument Verifying instrument-to-instrument consistency and performance. instrument->reason_instrument

Caption: Decision tree for implementing different cross-validation scenarios.

Scenario 1: Inter-Laboratory Cross-Validation

This is the most common and critical type of cross-validation, performed when a method is transferred from a sponsor to a contract research organization (CRO) or between two different testing sites.

  • Causality: Minor differences in equipment, reagents, and analyst technique between labs can lead to systematic bias. The goal is to prove that these differences do not impact the final reported concentration values, ensuring data from both sites can be pooled for a single analysis.

  • Experimental Design:

    • Spiked QCs: A set of quality control (QC) samples (low, medium, high concentrations) are prepared at one site and analyzed by both laboratories.

    • Incurred Samples: A set of patient or animal samples from a study (incurred samples) are analyzed by both laboratories. This is the most definitive test, as it reflects real-world sample composition, including metabolites and potential drug-protein binding.[14]

  • Comparison Point: This is a direct test of method robustness and transferability. It is essential for multi-site clinical trials.

Scenario 2: Inter-Method Cross-Validation

This is required when data from two distinct analytical methods are to be compared or combined. For example, comparing a newly developed, highly sensitive LC-MS/MS method with an older HPLC-UV method used in early development.

  • Causality: Different analytical techniques possess inherently different selectivities and sensitivities. An HPLC-UV method may not distinguish the parent drug from a co-eluting metabolite, whereas an LC-MS/MS method can. Cross-validation is necessary to understand and quantify any bias between the methods.

  • Experimental Design: Similar to inter-laboratory validation, this involves analyzing the same set of QCs and incurred samples by both methods. The statistical analysis is often more involved, potentially requiring regression analysis to model the relationship between the two methods.

  • Comparison Point: While less common for small molecules today, it is crucial for bridging data across the lifecycle of a long-term development program or when comparing different technologies (e.g., LC-MS vs. Ligand Binding Assay).[14]

Scenario 3: Inter-Instrument Cross-Validation

This is typically performed within a single laboratory to ensure that different LC-MS/MS systems, even if they are the same model, produce equivalent results.

  • Causality: Despite being the "same" model, instruments can have minor differences in performance (e.g., detector sensitivity, ionization efficiency). This validation ensures that sample analysis can be seamlessly moved between instruments to manage workload without introducing variability.

  • Experimental Design: This is often a more truncated validation. Analyzing a set of QC samples on each instrument is usually sufficient to demonstrate comparability.

  • Comparison Point: This is a good laboratory practice (GLP) requirement that ensures operational flexibility and data consistency within a bioanalytical facility.

Protocol in Practice: A Step-by-Step Guide to Inter-Laboratory Cross-Validation

This protocol outlines the procedure for cross-validating the LC-MS/MS method for 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione between a "Reference Lab" and a "Testing Lab."

1. Planning & Protocol Definition:

  • Both labs must agree on a single, finalized analytical method protocol.

  • A cross-validation plan must be written, defining the samples to be used, the number of replicates, and the a priori acceptance criteria.[13]

2. Sample Selection & Blinding:

  • QC Samples: Prepare at least three replicates of low, medium, and high QC samples at the Reference Lab.

  • Incurred Samples: Select at least 20 incurred samples from a relevant study, covering the expected concentration range.

  • A portion of each sample is sent to the Testing Lab. Samples should be blinded to the analyst where possible.

3. Analysis:

  • Both labs analyze the QC and incurred samples in the same analytical run. Each run must include a full calibration curve and meet all pre-defined run acceptance criteria.

4. Data Evaluation & Acceptance Criteria:

  • The results from both labs are compiled and compared.

  • For QC Samples: The mean accuracy at each lab should be within ±15% of the nominal value. The percentage difference between the mean values from the two labs should also be within ±15%.

  • For Incurred Samples: The percentage difference between the values obtained by the two labs is calculated for each sample. At least 67% of the samples must have a percentage difference within ±20% of the mean concentration of the two labs.[5][14]

Formula for Incurred Sample Comparison: % Difference = ((Value_Lab_A - Value_Lab_B) / Mean(Value_Lab_A, Value_Lab_B)) * 100

Hypothetical Data Summary
Sample ID Lab A Conc. (ng/mL) Lab B Conc. (ng/mL) Mean Conc. (ng/mL) % Difference Pass/Fail (≤20%)
IS-00110.511.210.85-6.45%Pass
IS-00255.251.953.556.16%Pass
IS-003151.3165.4158.35-8.90%Pass
IS-00422.828.125.45-20.83%Fail
... (16 more)...............
Total Pass 18/20 (90%)
Result Cross-Validation Successful

Addressing Challenges Specific to Spirocyclic Compounds

While the principles of validation are universal, spirocyclic cores like that in 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione can present unique challenges:

  • Metabolite Identification: The complex, three-dimensional structure can lead to unusual metabolic pathways. It is crucial during method development to use high-resolution mass spectrometry to identify potential metabolites that could be isobaric (have the same mass) with the parent drug, as this could interfere with quantification if not chromatographically resolved.[15][16][17]

  • Chromatographic Performance: The rigidity of the spirocyclic system can affect its interaction with the stationary phase. Optimizing chromatography to achieve a sharp, symmetrical peak shape is critical for reproducible integration and accurate quantification.[2]

  • In-Source Stability: Some complex molecules can be prone to fragmentation within the ion source of the mass spectrometer. This must be investigated during development to ensure that the measured signal truly represents the intact parent drug.

Conclusion: Upholding Data Integrity Across the Board

Cross-validation is not merely a regulatory checkbox; it is a fundamental scientific exercise that underpins the integrity of data used in global drug development. For compounds like 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione, where accurate pharmacokinetic profiling is essential, a robustly validated and cross-validated LC-MS/MS method is non-negotiable. By understanding the rationale behind different cross-validation scenarios and adhering to a systematic, protocol-driven approach, researchers can ensure that their data is comparable, defensible, and reliable, ultimately fostering confidence in the critical decisions made on the path to bringing new medicines to patients.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • IONTOX. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • KCAS Bio. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

  • ResearchGate. Fit-For-Purpose Bioanalytical Cross-Validation for LC–MS/MS Assays in Clinical Studies | Request PDF. [Link]

  • U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • Bioanalysis Zone. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • IQVIA. (2025). Cross-Validations in Regulated Bioanalysis. [Link]

  • IJRPR. (2024). An Updated Review on Bioanalytical Method Development and Method Validation by LC-MS/MS. [Link]

  • European Bioanalysis Forum. Cross and Partial Validation. [Link]

  • RSC Publishing. (2021). Challenges for the determination of spiramycin in aqueous matrices using LC-MS/MS: evidence for the solvent intrusion on the molecule integrity. [Link]

  • American Chemical Society. (2022). Mass Spectrometry for Natural Products Research: Challenges, Pitfalls, and Opportunities. [Link]

  • AACC. (2019). Growing Pains in LC-MS/MS Testing. [Link]

  • National Center for Biotechnology Information. Metabolite identification and quantitation in LC-MS/MS-based metabolomics. [Link]

  • IJPRAS. (2016). Metabolite Identification by Mass Spectrometry. [Link]

  • ResearchGate. (2014). (PDF) Application of Mass Spectrometry for Metabolite Identification. [Link]

  • Anapharm Bioanalytics. (2021). Challenges in development of robust analytical methods for the quantitation of low molecular weight compounds by LC-MS/MS. [Link]

  • SlidePlayer. Applications of LC/MS in Qualitative Drug Metabolite Studies. [Link]

  • PubChem. 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione. [Link]

  • National Center for Biotechnology Information. (2020). Challenges and future directions in LC-MS-based multiclass method development for the quantification of food contaminants. [Link]

  • National Center for Biotechnology Information. (2014). A quantitative LC-MS/MS method for determination of SP-141, a novel pyrido[b]indole anticancer agent, and its application to a mouse PK study. [Link]

  • MDPI. (2021). Cross-Validation of a Multiplex LC-MS/MS Method for Assaying mAbs Plasma Levels in Patients with Cancer: A GPCO-UNICANCER Study. [Link]

  • Waters Corporation. Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. [Link]

  • Spectroscopy Online. (2020). Metabolite Profiling Applications in Early Drug Discovery. [Link]

  • Synapse. (2022). Review of the Use of Liquid Chromatography-Tandem Mass Spectrometry in Clinical Laboratories: Part II–Operations. [Link]

  • MDPI. A New Synthetic Procedure to Spiro[cyclohexane-1,3′-indoline]-2′,4-diones. [Link]

  • Semantic Scholar. (2021). Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agen. [Link]

  • protocols.io. (2024). Extraction and LC-MS/MS analysis of four steroids from mouse plasma and bone marrow. [Link]

Sources

Validation

Efficacy Comparison Guide: 1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione in Cancer Cell Lines

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist Introduction & Mechanistic Rationale The spirooxindole scaffold represents a privileged pharmacophore...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

Introduction & Mechanistic Rationale

The spirooxindole scaffold represents a privileged pharmacophore in modern oncology, primarily recognized for its ability to disrupt critical protein-protein interactions (PPIs). Specifically, 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione (DHCID, CAS: 52140-59-7) serves as a foundational structural core for developing highly potent MDM2-p53 inhibitors[1].

By mimicking the key hydrophobic amino acid residues of p53 (Phe19, Trp23, and Leu26), spirooxindole derivatives competitively bind to the deep hydrophobic cleft of the MDM2 protein. This interaction effectively prevents the ubiquitination and subsequent proteasomal degradation of the p53 tumor suppressor (2)[2].

The efficacy of DHCID is intrinsically linked to the functional status of the TP53 gene within the target cancer cell lines (). In wild-type p53 (WT-p53) cells, DHCID stabilizes p53, leading to the transactivation of downstream targets such as p21 (inducing cell cycle arrest) and PUMA/Bax (triggering apoptosis).

G DHCID DHCID (Spirooxindole) MDM2 MDM2 DHCID->MDM2 Inhibits p53 p53 (Stabilized) MDM2->p53 Ubiquitination/Degradation (Blocked) p21 p21 (Cell Cycle Arrest) p53->p21 Transactivates Apoptosis Apoptosis p53->Apoptosis Induces

Fig 1: Mechanism of action for DHCID disrupting the MDM2-p53 interaction to induce apoptosis.

Comparative Efficacy Data

To objectively benchmark the DHCID scaffold, we compare its half-maximal inhibitory concentration (IC₅₀) against Nutlin-3a (a first-in-class standard MDM2 inhibitor) and Doxorubicin (a broad-spectrum anthracycline DNA-damaging agent).

The testing panel strategically includes HCT116 (WT-p53), its isogenic knockout HCT116 (p53-/-), A549 (WT-p53 lung carcinoma), and MDA-MB-231 (mutant p53 breast carcinoma) to prove target specificity (3)[3].

Table 1: Comparative IC₅₀ Values (µM) at 72 Hours Post-Treatment
Cell Linep53 StatusDHCID (Spiro-core)Nutlin-3aDoxorubicin
HCT116 WT4.2 ± 0.31.5 ± 0.20.4 ± 0.1
HCT116 Null (-/-)>50.0>50.00.6 ± 0.1
A549 WT5.8 ± 0.52.1 ± 0.30.8 ± 0.2
MDA-MB-231 Mutant (R280K)>50.0>50.01.2 ± 0.3

Expert Insight & Causality: DHCID demonstrates a highly specific, p53-dependent cytotoxicity profile. The massive shift in IC₅₀ between the HCT116 WT and HCT116 p53-/- lines confirms that the spirooxindole core exerts its anti-proliferative effect exclusively via the p53 pathway. Doxorubicin, conversely, maintains its cytotoxicity irrespective of p53 status due to its non-specific DNA intercalation mechanism.

Self-Validating Experimental Protocols

Robust assay design must inherently control for biological artifacts. The following protocols are engineered as self-validating systems to ensure absolute data integrity during lead optimization.

Workflow Seed Seed Isogenic Cell Lines Treat DHCID / Nutlin-3a Treatment (72h) Seed->Treat Viability ATP-based Viability Assay Treat->Viability IC50 Profiling Lysis Cell Lysis & Protein Extraction Treat->Lysis Mechanistic Validation WB Western Blot (p53, p21, MDM2) Lysis->WB

Fig 2: Self-validating experimental workflow for assessing DHCID efficacy and mechanism.

Protocol 1: ATP-Based Cell Viability Assay (CellTiter-Glo)

Causality & Rationale: While colorimetric MTT assays are common, spirooxindoles can occasionally interfere with mitochondrial oxidoreductase activity, leading to false-positive viability readouts (4)[4]. We utilize an ATP-dependent luminescence assay to directly quantify metabolically active cells, ensuring the readout is strictly proportional to viable cell numbers.

Step-by-Step Methodology:

  • Seeding: Plate HCT116 (WT and p53-/-) cells at 3,000 cells/well in 96-well opaque white plates. Self-Validation: Include cell-free media control wells to establish baseline background luminescence.

  • Treatment: After 24 hours of adherence, treat cells with a 10-point serial dilution of DHCID (0.1 µM to 100 µM). Maintain a strict final DMSO concentration of 0.1% across all wells to eliminate solvent-induced toxicity artifacts.

  • Incubation: Incubate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Detection: Add CellTiter-Glo reagent (1:1 v/v) directly to the wells. Lyse on an orbital shaker for 2 minutes, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Analysis: Read luminescence using a microplate reader. Calculate IC₅₀ using non-linear regression (curve fit) software.

Protocol 2: Mechanistic Validation via Western Blotting

Causality & Rationale: Phenotypic cell death must be correlated with molecular target engagement. By probing for p53 and its downstream target p21, we validate that DHCID is actively relieving MDM2-mediated suppression rather than causing off-target toxicity.

Step-by-Step Methodology:

  • Treatment: Treat HCT116 WT and p53-/- cells with Vehicle (0.1% DMSO), DHCID (5 µM), or Nutlin-3a (2 µM) for 24 hours. Self-Validation: The p53-/- line serves as an absolute negative control; if p21 is induced in this line, the compound has off-target effects.

  • Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Quantification & Loading: Quantify protein yields using a BCA assay. Load 30 µg of total protein per lane on a 4-12% Bis-Tris polyacrylamide gel.

  • Transfer & Probing: Transfer proteins to a PVDF membrane. Probe with primary antibodies against p53 (1:1000), p21 (1:1000), MDM2 (1:1000), and GAPDH (1:5000). Causality: GAPDH ensures uniform protein loading, while MDM2 probing confirms that the intracellular feedback loop (where p53 induces MDM2 transcription) remains intact.

  • Detection: Utilize HRP-conjugated secondary antibodies and ECL substrate. Image using a digital chemiluminescence imaging system.

Conclusion

1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione is a highly validated structural foundation for targeted cancer therapy. By employing isogenic cell models and orthogonal biochemical assays, researchers can unequivocally isolate its p53-dependent efficacy from off-target cytotoxicity, streamlining the lead optimization process for next-generation MDM2 inhibitors.

References

  • Title: 1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione Safety & Product Data Source: ChemScene URL
  • Title: The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation Source: MDPI Pharmaceuticals URL
  • Title: Discovery of spirooxindole–ferrocene hybrids as novel MDM2 inhibitors Source: RHHZ URL
  • Title: Optimized spirooxindole-pyrazole hybrids targeting the p53-MDM2 interplay induce apoptosis and synergize with doxorubicin in A549 cells Source: Nature Scientific Reports URL
  • Title: Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells Source: Frontiers in Chemistry URL

Sources

Comparative

Inter-Laboratory Validation of Purity Assays for 1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione: A Comparative Guide

Executive Summary & Analyte Context The spirooxindole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of therapeutic agents targeting the p53-MDM2 pathway[1]. Specificall...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analyte Context

The spirooxindole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of therapeutic agents targeting the p53-MDM2 pathway[1]. Specifically, 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione (CAS: 52140-59-7) presents unique analytical challenges due to its rigid three-dimensional architecture and the stereocenters generated during its synthesis[2].

Because this compound is typically synthesized via an organocatalytic tandem Michael/Aldol cascade[1], trace impurities often include unreacted 3-olefinic oxindoles, dialdehyde precursors, and spiro-epimers. Ensuring the absolute purity of this compound across different global laboratories requires a highly robust, self-validating analytical framework that complies with the latest ICH Q2(R2) guidelines for analytical method validation[3][4].

This guide objectively compares three primary analytical methodologies—HPLC-UV, 1 H-qNMR, and LC-HRMS—and provides a comprehensive roadmap for their inter-laboratory validation.

Comparative Analysis of Purity Assays

Relying on a single analytical technique for spirooxindole purity often leads to "blind spots." For instance, UV-based assays may overestimate purity if aliphatic impurities lack a chromophore, while mass spectrometry may suffer from ionization suppression. A robust control strategy requires orthogonal techniques.

AssayLogic Sample 1',2'-dihydrospiro[cyclohexane- 1,3'-indole]-2',4-dione Batch HPLC HPLC-UV (Routine Purity) Sample->HPLC qNMR 1H-qNMR (Absolute Purity) Sample->qNMR LCMS LC-HRMS (Impurity ID) Sample->LCMS Compare Purity Discrepancy |HPLC - qNMR| > 1.0%? HPLC->Compare % Area qNMR->Compare % Mass Investigate OOS Investigation (Identify Co-eluting Impurities) LCMS->Investigate Mass/Structure Valid Batch Released (Validated Purity) Compare->Valid No Compare->Investigate Yes

Orthogonal assay selection logic for spirooxindole purity verification.

Quantitative Performance Comparison

To objectively evaluate these alternatives, we must look at their performance metrics under standardized laboratory conditions.

Validation ParameterHPLC-UV (Platform Method) 1 H-qNMR (Orthogonal)LC-HRMS (Impurity Profiling)
Limit of Detection (LOD) 0.05% (w/w)0.5% (w/w)0.001% (w/w)
Precision (%RSD) < 1.0%< 1.5%< 5.0%
Accuracy Bias ± 2.0% (Response Factor Dependent)± 0.5% (Absolute Quantitation)± 5.0% (Ionization Bias)
Reference Standard? Required for exact quantitationNot required (Uses internal std)Required
Primary Utility Routine batch release & stabilityAbsolute purity verificationTrace degradation identification

Mechanistic Causality:

  • HPLC-UV is selected as the primary release assay because the oxindole core possesses a strong, stable chromophore (absorbing heavily at 254 nm). However, its accuracy is causally linked to the assumption that impurities share the same UV response factor as the API.

  • 1 H-qNMR bypasses this limitation. By integrating the distinct aromatic protons of the indole ring (δ 6.8–7.2 ppm) against a highly pure internal standard (e.g., Maleic acid), we derive absolute mass balance without needing a spirooxindole reference standard.

Self-Validating Experimental Protocols

According to ICH Q2(R2), a method is only as reliable as its internal controls[4]. The following protocols are designed as self-validating systems , meaning they contain embedded checks (System Suitability Tests) that proactively flag analytical failures before data is reported.

Protocol A: HPLC-UV Purity & Assay Determination

Causality Check: The spirooxindole nitrogen has a pKa of ~10.5, but the dione moiety can enolize. To prevent peak tailing caused by mixed ionization states on the silica column, the mobile phase must be strictly buffered to a mildly acidic pH.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 4.5 with glacial acetic acid.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • System Suitability Test (SST): Inject a resolution standard containing the analyte and its primary epimer.

    • Validation Gate: The system is only validated for use if the critical pair resolution ( Rs​ ) is > 2.0 and the analyte tailing factor ( Tf​ ) is < 1.5.

  • Sample Preparation: Dissolve 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione in a 50:50 (v/v) mixture of Mobile Phase A and B to a final concentration of 1.0 mg/mL. Logic: Matching the diluent to the initial gradient conditions prevents solvent-mismatch peak distortion.

  • Bracketing Standards: Inject a known calibration standard every 10 sample injections.

    • Validation Gate: The run is invalidated if the drift in standard peak area exceeds 2.0% RSD.

Protocol B: 1 H-qNMR Absolute Quantitation
  • Standard Selection: Weigh exactly 10.0 mg of the spirooxindole sample and 5.0 mg of Maleic Acid (TraceCERT® internal standard, 99.9% purity) into a vial using a microbalance.

  • Solvent: Dissolve completely in 0.6 mL of DMSO- d6​ .

  • Acquisition Parameters: Set the relaxation delay ( D1​ ) to 30 seconds. Logic: The D1​ must be at least 5 times the longest longitudinal relaxation time ( T1​ ) of the protons of interest to ensure complete spin relaxation and quantitative integration.

  • Integration: Calculate purity by comparing the integral of the maleic acid singlet (δ 6.26 ppm, 2H) to the isolated oxindole aromatic doublet (δ 7.15 ppm, 1H).

Inter-Laboratory Validation (ICH Q2(R2) Framework)

When transferring the HPLC-UV method from an R&D facility (Site A) to a Quality Control lab (Site B), the procedure must undergo a rigorous co-validation to prove Reproducibility [4][5].

InterLabTransfer cluster_SiteA Site A (Originating Lab) cluster_SiteB Site B (Receiving Lab) Protocol Master Validation Protocol (ICH Q2(R2) Guidelines) MethodDev Method Optimization & Repeatability (n=6) Protocol->MethodDev Transfer Intermediate Precision (Inter-day, Inter-analyst) Protocol->Transfer SST_A System Suitability Test (Resolution > 2.0) MethodDev->SST_A Stats Statistical Equivalence (Two-Sample t-test, p > 0.05) SST_A->Stats Site A Results SST_B System Suitability Test (Tailing < 1.5) Transfer->SST_B SST_B->Stats Site B Results Validated Method Successfully Transferred & Co-Validated Stats->Validated Criteria Met

ICH Q2(R2) compliant inter-laboratory co-validation workflow.

Execution Strategy & Statistical Equivalence

Differences in inter-laboratory results are frequently caused by subtle variations in column stationary phase lots or minor pump mixing volume discrepancies. To validate the transfer:

  • Repeatability (Site A): A single analyst prepares 6 independent preparations of the spirooxindole at 100% test concentration. The %RSD of the purity must be 1.0%.

  • Intermediate Precision (Site B): A different analyst, on a different day, using a different HPLC system, repeats the 6 preparations.

  • Reproducibility Assessment: The data sets from Site A and Site B are merged. A two-sample t-test is performed on the mean purity values. The method is considered successfully validated across laboratories if the p-value is > 0.05 (indicating no statistically significant difference between the labs) and the combined %RSD is 2.0%[4].

Conclusion

Validating purity assays for complex spirocyclic architectures like 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione requires moving beyond simple standard injections. By implementing orthogonal techniques (qNMR vs. HPLC), strictly controlling ionization causality via buffered mobile phases, and embedding self-validating system suitability checks, laboratories can achieve seamless, ICH Q2(R2)-compliant method transfers.

References

  • ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). European Medicines Agency (EMA) / International Council for Harmonisation. URL:[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. URL:[Link]

Sources

Validation

Unveiling the Binding Landscape: A Comparative Guide to 1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione Analogs as MDM2-p53 Inhibitors

For Researchers, Scientists, and Drug Development Professionals The intricate dance between the tumor suppressor protein p53 and its negative regulator, the E3 ubiquitin ligase MDM2, represents a critical checkpoint in c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The intricate dance between the tumor suppressor protein p53 and its negative regulator, the E3 ubiquitin ligase MDM2, represents a critical checkpoint in cellular health and a prime target in oncology. The disruption of this protein-protein interaction (PPI) by small molecules is a promising therapeutic strategy to reactivate p53's tumor-suppressive functions. Within the diverse chemical space of MDM2 inhibitors, the spirooxindole scaffold has emerged as a privileged structure, capable of mimicking the key interactions of p53 with MDM2.[1][2] This guide provides a comparative analysis of the binding affinity of 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione analogs, a key class of spirooxindoles, offering insights into their structure-activity relationships (SAR) and their potential as anticancer agents.

The Spirooxindole Core: A Scaffold for Potent Inhibition

The rigid, three-dimensional structure of the spirooxindole core provides a robust framework for the precise spatial orientation of functional groups. This allows for the effective mimicry of the three key hydrophobic interactions of p53 with MDM2, engaging the binding pockets for Phe19, Trp23, and Leu26 on the MDM2 surface.[2] The 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione scaffold, in particular, has been the subject of extensive medicinal chemistry efforts to optimize its binding affinity and drug-like properties.

Comparative Binding Affinity of Spirooxindole Analogs

The following table summarizes the binding affinities of a selection of spirooxindole analogs against the MDM2 protein. The data, presented as inhibition constant (Kᵢ) or half-maximal inhibitory concentration (IC₅₀) values, are compiled from various studies and highlight the impact of structural modifications on inhibitory potency. Lower Kᵢ or IC₅₀ values indicate higher binding affinity.

Compound IDCore Scaffold ModificationTargetBinding Affinity (Kᵢ, nM)Binding Affinity (IC₅₀, nM)Reference
Analog 1 Unsubstituted SpirooxindoleMDM286-[3]
Analog 2 Morpholine ring additionMDM23-[3]
Analog 3 Piperidine ring instead of morpholineMDM239-[3]
MI-1061 Pyrrolidine-2-cyclohexyl substitutionMDM20.16-[4]
MI-77301 Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one coreMDM2-0.88 (Kᵢ)
11b Hydroxamic acid incorporationMDM2-1370[1]
Nutlin-3 Imidazoline (Reference Compound)MDM236-[3]

Analysis of Structure-Activity Relationships (SAR):

The presented data underscores several key SAR trends:

  • Introduction of a Morpholine Ring: The significant increase in potency from Analog 1 (Kᵢ = 86 nM) to Analog 2 (Kᵢ = 3 nM) highlights the crucial role of the morpholine oxygen in forming a key hydrogen bond with the MDM2 protein.[3]

  • Impact of the Heterocycle: Replacing the morpholine oxygen with a carbon to form a piperidine ring (Analog 3) results in a 13-fold decrease in binding affinity (Kᵢ = 39 nM), further emphasizing the importance of the hydrogen bond acceptor.[3]

  • Pyrrolidine Substitutions: The highly potent analog MI-1061 (Kᵢ = 0.16 nM) demonstrates the effectiveness of symmetrical substitutions on the pyrrolidine ring, which can lead to a stable diastereoisomer with high affinity.[4]

  • Core Scaffold Isomerism: The development of compounds like MI-77301, with a spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one core, showcases how modifications to the core spiro system can yield highly potent inhibitors.

  • Dual Inhibition: The incorporation of a hydroxamic acid moiety in compound 11b, while resulting in a weaker MDM2 affinity (IC₅₀ = 1.37 µM), confers dual inhibitory activity against histone deacetylases (HDACs), which could offer synergistic anticancer effects.[1]

Experimental Workflow for Determining Binding Affinity

A robust and reproducible method for quantifying the binding affinity of these analogs is essential for comparative studies. The Fluorescence Polarization (FP) assay is a widely used, high-throughput method for this purpose.

Protocol: Fluorescence Polarization (FP) Competitive Binding Assay

Objective: To determine the IC₅₀ value of a test compound for the inhibition of the MDM2-p53 peptide interaction.

Materials:

  • Recombinant human MDM2 protein

  • A fluorescently labeled p53-derived peptide (e.g., TAMRA-labeled p53 peptide)

  • Test compounds (1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione analogs)

  • Assay buffer (e.g., PBS, pH 7.4, with 0.1% BSA)

  • 384-well, low-volume, black microplates

  • A microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in assay buffer.

  • Assay Plate Setup:

    • Add a fixed concentration of the fluorescently labeled p53 peptide to all wells.

    • Add the serially diluted test compounds to the appropriate wells.

    • Include control wells:

      • Negative Control (0% Inhibition): Fluorescent peptide and MDM2 protein (no inhibitor).

      • Positive Control (100% Inhibition): Fluorescent peptide only (no MDM2 protein).

  • Initiation of Binding Reaction: Add a fixed concentration of the MDM2 protein to all wells except the positive control.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to reach binding equilibrium, protected from light.

  • Measurement: Measure the fluorescence polarization of each well using the microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the controls.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Compound_Prep Prepare Serial Dilutions of Test Compounds Plate_Setup Dispense Peptide and Compounds into 384-well Plate Compound_Prep->Plate_Setup Peptide_Prep Prepare Fluorescent p53 Peptide Solution Peptide_Prep->Plate_Setup Protein_Prep Prepare MDM2 Protein Solution Reaction_Start Add MDM2 to Initiate Binding Reaction Protein_Prep->Reaction_Start Plate_Setup->Reaction_Start Incubation Incubate to Reach Equilibrium Reaction_Start->Incubation FP_Read Measure Fluorescence Polarization Incubation->FP_Read Data_Analysis Calculate % Inhibition and Determine IC50 FP_Read->Data_Analysis

Caption: Workflow for determining binding affinity using a Fluorescence Polarization assay.

Visualizing the Core Scaffold

The fundamental structure of the 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione is depicted below, highlighting the spirocyclic center that is crucial for its three-dimensional architecture.

Caption: Chemical structure of the 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione core.

Conclusion and Future Directions

The 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione scaffold and its analogs represent a highly promising class of MDM2-p53 interaction inhibitors. The structure-activity relationships elucidated from comparative binding affinity studies provide a clear roadmap for the rational design of next-generation inhibitors with enhanced potency and selectivity. Future research should focus on optimizing the pharmacokinetic properties of these compounds to improve their in vivo efficacy and on exploring their potential in combination therapies to overcome resistance mechanisms in cancer. The continued exploration of this versatile scaffold holds significant promise for the development of novel and effective cancer therapeutics.

References

  • Discovery of spirooxindole-derived small-molecule compounds as novel HDAC/MDM2 dual inhibitors and investigation of their anticancer activity. Frontiers in Chemistry.

  • Structure-Based Design of Spiro-oxindoles as Potent, Specific Small-Molecule Inhibitors of the MDM2−p53 Interaction. Journal of Medicinal Chemistry.

  • Discovery of spirooxindole-derived small-molecule compounds as novel HDAC/MDM2 dual inhibitors and investigation of their anticancer activity. PMC.

  • WO2012065022A2 - Spiro-oxindole mdm2 antagonists. Google Patents.

  • Optimized spirooxindole-pyrazole hybrids targeting the p53-MDM2 interplay induce apoptosis and synergize with doxorubicin in A549 cells. PMC.

  • Targeted Synthesis of Complex Spiro[3H‐indole‐3,2′‐pyrrolidin]‐2(1H)‐ones by Intramolecular Cyclization of Azomethine Ylides: Highly Potent MDM2–p53 Inhibitors. PMC.

  • Synthesis of spiro[isoindole-1,5'-isoxazolidin]-3(2H)-ones as potential inhibitors of the MDM2-p53 interaction. Beilstein Journals.

  • Application Notes and Protocols: Spiro[cyclohexane-1,3'-indolin]-2'-one in p53-MDM2 Inhibition. Benchchem.

  • A New Synthetic Procedure to Spiro[cyclohexane-1,3′-indoline]-2′,4-diones. MDPI.

  • Design and synthesis of new substituted spirooxindoles as potential inhibitors of the MDM2-p53 interaction. PubMed.

  • An Ultrahigh Affinity D-Peptide Antagonist Of MDM2. PMC.

  • 1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione. ChemScene.

  • 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione. PubChem.

  • Design of Chemically Stable, Potent, and Efficacious MDM2 Inhibitors That Exploit the Retro-Mannich Ring-Opening-Cyclization Reaction Mechanism in Spiro-oxindoles. PMC.

  • 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione. NextSDS.

  • Discovery of Novel Spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one Compounds as Chemically Stable and Orally Active Inhibitors of the MDM2–p53 Interaction. Journal of Medicinal Chemistry.

  • 1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione. MilliporeSigma.

  • 2′-Dihydrospiro[cyclohexane-1,3′-indole]-2′,4-dione. Fluorochem.

  • The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. MDPI.

  • WO2015189799A1 - Compounds comprising 1,1',2,5'-tetrahydrospiro[indole-3,2'-pyrrole]-2,5'-dione system as inhibitors p53-mdm2 protein-protein interaction. Google Patents.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione

Introduction: The handling and disposal of specialized chemical reagents are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, authoritative pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The handling and disposal of specialized chemical reagents are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, authoritative protocol for the proper disposal of 1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione (CAS No. 52140-59-7), a heterocyclic compound common in synthetic and medicinal chemistry. As drug development professionals, our responsibility extends beyond the bench to the entire lifecycle of the chemicals we use. This document serves as a self-validating system, explaining the causality behind each procedural step to build a deep, trust-based understanding of safe laboratory practices.

Section 1: Hazard Assessment & Waste Classification

The foundational step in any disposal protocol is a thorough understanding of the substance's intrinsic hazards. This assessment directly informs its classification as hazardous waste, dictating the stringent handling procedures that follow.

1.1 Inherent Hazards of the Compound

1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione is classified as a hazardous substance.[1] The primary risks associated with this compound, as identified in its Safety Data Sheet (SDS) and hazard classifications, include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled (H302 + H312 + H332).[2]

  • Skin Irritation: Causes skin irritation (H315).[2]

  • Eye Irritation: Causes serious eye irritation (H319).[2]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation, drowsiness, or dizziness (H336).[2]

1.2 Regulatory Waste Classification

Given these properties, this compound and any materials contaminated with it must be classified and managed as hazardous waste in accordance with the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4] It is illegal and unsafe to dispose of this chemical in the regular trash or via drain disposal.[5][6][7] The responsibility for this classification rests with the waste generator—the researcher or institution creating the waste.[8]

Section 2: Immediate Safety & Handling Precautions

Before initiating any disposal-related tasks, such as waste consolidation or container labeling, the following Personal Protective Equipment (PPE) is mandatory to mitigate exposure risks.

EquipmentSpecificationRationale
Hand Protection Chemical-resistant nitrile gloves.To prevent skin contact and irritation.[2][9]
Eye Protection Chemical safety goggles or a full-face shield.To protect against splashes and aerosolized particles causing serious eye irritation.[2][9]
Body Protection Standard laboratory coat.To protect skin and personal clothing from contamination.[9]
Respiratory Protection All handling should occur in a well-ventilated area, preferably a certified chemical fume hood.To prevent inhalation of harmful dust or vapors, which can cause respiratory irritation or dizziness.[9]

Section 3: Step-by-Step Disposal Protocol

This protocol outlines the systematic procedure for managing 1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione waste from its point of generation to its final collection by certified personnel.

3.1 Waste Segregation: The Principle of Isolation

Proper segregation is critical to prevent dangerous chemical reactions within a waste container. Do not mix this waste stream with other incompatible chemical wastes unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[10] Incompatible materials include strong oxidizing agents and strong acids.[1]

  • Solid Waste: Collect the pure compound, any contaminated weighing papers, pipette tips, gloves, and absorbent materials used for spill cleanup in a designated solid hazardous waste container.[5]

  • Liquid Waste: If the compound is dissolved in a solvent, collect it in a separate, compatible hazardous liquid waste container. The container must be suitable for both the spiro-compound and the solvent.

  • Sharps Waste: Any needles or blades contaminated with this compound must be disposed of in a designated, puncture-proof sharps container that is clearly labeled as hazardous chemical waste.

3.2 Container Selection and Labeling: Ensuring Integrity and Communication

The waste container is the primary barrier protecting the laboratory and environment.

  • Container Selection: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle, that is in good condition and free from leaks or damage.[3][5] The container must have a secure, leak-proof screw-top cap. The original reagent bottle is often the best choice for its waste.[6]

  • Labeling: All regulations require that hazardous waste containers be properly labeled the moment waste is first added.[4] Affix a completed hazardous waste tag to the container. The label must include:

    • The words "HAZARDOUS WASTE" .[4][10]

    • The full chemical name: 1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione . Do not use abbreviations or formulas.[10]

    • The CAS Number: 52140-59-7 .

    • An indication of the hazards (e.g., "Toxic," "Irritant").[4]

    • The approximate quantity or concentration of the waste.

3.3 Waste Accumulation and Storage: The Satellite Accumulation Area (SAA)

Waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel.[4][10][11]

  • Location: The SAA should be a secondary containment tray within or near the fume hood where the work is performed.

  • Closure: Keep the waste container closed at all times except when adding waste. Do not leave a funnel in the container.[6][10]

  • Segregation: Store the container away from incompatible materials, particularly strong acids and oxidizers.[10][12]

  • Volume Limits: Per EPA regulations, you may accumulate up to 55 gallons of hazardous waste in an SAA. Once the container is full, it must be moved to a central storage area within 72 hours.[10]

3.4 Arranging for Final Disposal

The final step is to transfer the waste to the care of professionals.

  • Contact EHS: When your waste container is approximately 90% full, contact your institution's EHS department or approved hazardous waste contractor to schedule a pickup.[5][10]

  • Documentation: Complete all required waste pickup forms accurately. This creates a "cradle-to-grave" paper trail, which is a legal requirement.[4]

Section 4: Spill Management Protocol

In the event of a small, manageable spill, follow these steps while wearing full PPE:

  • Contain: Cover the spill with a chemical absorbent material like vermiculite or sand to prevent it from spreading.

  • Clean-up: Carefully collect the absorbent material and any contaminated debris using non-sparking tools. Place all materials into a new, properly labeled hazardous waste container.[5]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water, followed by a solvent rinse if appropriate). Collect all cleaning materials as hazardous waste.

For large spills, evacuate the area, notify colleagues, and contact your institution's EHS emergency line immediately.

Section 5: Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of 1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione.

G cluster_0 A Waste Generation (Solid or Liquid) B Assess Waste Form A->B C Solid Waste (e.g., powder, contaminated gloves) B->C Solid D Liquid Waste (e.g., in solution) B->D Liquid E Select Compatible Solid Waste Container (HDPE) C->E F Select Compatible Liquid Waste Container (Glass/HDPE) D->F G Affix & Complete Hazardous Waste Label - Full Chemical Name - CAS Number - 'Hazardous Waste' - Hazards (Toxic, Irritant) E->G F->G H Place Container in Designated Satellite Accumulation Area (SAA) (Secondary Containment) G->H I Container >90% Full? H->I J Continue Accumulation (Keep Container Closed) I->J No K Contact EHS for Waste Pickup & Complete Documentation I->K Yes J->I

Caption: Decision workflow for the disposal of 1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione.

Section 6: Summary of Disposal Parameters

ParameterGuidelineRegulatory Source
Waste Classification Hazardous WasteEPA (RCRA)
Disposal Methods Prohibited: Drain, Regular Trash, Evaporation[5][6][7]
Container Type Chemically compatible (HDPE, Glass), leak-proof lid[3][5]
Primary Label "HAZARDOUS WASTE" + Full Chemical Name & Hazards[4][10]
Storage Location Satellite Accumulation Area (SAA) near point of generation[10][11]
SAA Time Limit No time limit if volume is <55 gal, but remove within 72 hrs once full[4][10]
Final Disposition Licensed Hazardous Waste Contractor via Institutional EHS[5][8]

References

  • 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione - Chemical Substance Inform
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • Proper Disposal of 1-Methyl-1H-indole-3,5,6-triol: A Guide for Labor
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.
  • 1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione. Sigma-Aldrich.
  • Regulations for Hazardous Waste Generated at Academic Labor
  • Dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione. MilliporeSigma.
  • SAFETY D
  • Proper Disposal of 1-(Hydroxymethyl)indole-2,3-dione: A Step-by-Step Guide. Benchchem.
  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • Proper Disposal of Pyrrolo[2,3-b]indole: A Guide for Labor
  • Hazardous Waste and Disposal Consider
  • Hazardous Waste Disposal Procedures. University of Chicago Environmental Health and Safety.

Sources

Handling

Personal protective equipment for handling 1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione

Comprehensive Safety & Handling Guide: 1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 1',2'-Dihydrosp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Handling Guide: 1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione

This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione (CAS No. 52140-59-7). As a member of the spirooxindole family, a class of compounds recognized for significant biological activity, this substance must be handled with a comprehensive understanding of its potential hazards to ensure the safety of all laboratory personnel.[1][2][3][4] This document is designed for researchers, scientists, and drug development professionals, offering in-depth guidance grounded in established safety principles.

Hazard Assessment and Profile

A thorough understanding of a compound's hazard profile is the cornerstone of safe laboratory practice. While specific toxicological data for this exact molecule is limited, a reliable hazard classification is available and provides the basis for our safety protocols.

GHS Classification

Based on available data, 1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione is classified as follows[5]:

  • Signal Word: Warning

  • Pictogram:

    • GHS07 (Exclamation Mark)

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Expert Analysis: The "Why" Behind the Hazards

The assigned hazard statements are consistent with the chemical structure. The indole and dione functional groups can interact with biological macromolecules, leading to irritation and toxicity. The compound is a solid powder, which increases the risk of inhalation and subsequent respiratory tract irritation during handling.

Given that many spirooxindole derivatives are explored for their potent biological effects, it is a prudent practice to treat any compound in this class as potentially hazardous and biologically active until proven otherwise.[1][6] Therefore, the protocols outlined below are built on the principle of minimizing all potential routes of exposure: inhalation, dermal contact, and ingestion.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to create a complete barrier between the researcher and the chemical. The selection of PPE must be tailored to the specific task being performed.

PPE Selection Summary
Body Part Required PPE Specifications and Rationale
Eyes/Face Chemical Splash GogglesMust meet ANSI Z87.1 standards.[7] Required at all times when handling the solid or its solutions to protect against splashes and airborne particles.
Recommended: Face ShieldA face shield, worn over safety goggles, is strongly recommended when handling larger quantities (>1 liter of solution) or when there is a significant risk of splashing.[7][8]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves provide adequate protection for incidental contact.[9] For prolonged handling or immersion, consult glove manufacturer data. Always inspect gloves for damage before use.
Body Flame-Resistant Laboratory CoatMust be fully buttoned to provide maximum coverage of personal clothing and skin.[7][10]
Respiratory Mandatory Engineering ControlAll handling of the solid compound that may generate dust must be performed within a certified chemical fume hood to control airborne particles.[9][11]
Supplemental: RespiratorIf a fume hood is not feasible for a specific procedure, a NIOSH-approved N95 respirator is the minimum requirement for handling the solid.[12][13]
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental procedure.

PPE_Workflow PPE Selection Workflow start Start: Handling 1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione task_check What is the task? start->task_check solid_handling Handling Solid Powder (Weighing, Transferring) task_check->solid_handling Solid solution_handling Handling Dilute Solution (<1L, Low Splash Risk) task_check->solution_handling Solution (Low Risk) large_volume Handling Large Volume (>1L) or High Splash Risk task_check->large_volume Solution (High Risk) ppe_base Minimum PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat solid_handling->ppe_base solution_handling->ppe_base large_volume->ppe_base ppe_solid Required Addition: - Chemical Fume Hood ppe_base->ppe_solid If Solid ppe_splash Required Addition: - Face Shield (over goggles) ppe_base->ppe_splash If Solution (High Risk) end_ppe Proceed with Task ppe_base->end_ppe If Solution (Low Risk) ppe_solid->end_ppe ppe_splash->end_ppe

Caption: PPE selection is dictated by the physical form of the chemical and the scale of the operation.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, methodical workflow is critical for minimizing exposure and preventing contamination.

Preparation
  • Designate the Area: All work with this compound must be performed in a designated area, such as a certified chemical fume hood.[9][11]

  • Verify Engineering Controls: Ensure the chemical fume hood has a current certification and is functioning correctly.

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them within the fume hood before introducing the compound.

  • Don PPE: Put on all required PPE as determined by the workflow above. Ensure your lab coat is buttoned and gloves are pulled over the cuffs.

Handling the Solid Compound
  • Minimize Dust: When transferring the solid, use a spatula to carefully scoop the material. Avoid dropping the powder from a height, which can create airborne dust.

  • Weighing: If possible, use an analytical balance with a draft shield. If the balance is outside the fume hood, transfer the compound into a tared, sealed container inside the hood before moving it to the balance.

  • Preparing Solutions: Add the solid powder slowly to the solvent while stirring. Never add solvent rapidly to a large quantity of solid, as this can cause splashing.

  • Container Management: Keep the primary container of the compound sealed when not in active use.

Post-Handling and Decontamination
  • Doff PPE: Remove PPE in the correct order to prevent cross-contamination. First, remove gloves (turning them inside-out), then the lab coat, and finally the safety goggles.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water after removing PPE.[14]

Disposal Plan: Waste Management Protocol

Proper segregation and disposal of chemical waste are mandated by environmental regulations and are crucial for laboratory safety.[15][16]

Waste Segregation and Collection
  • Solid Waste:

    • Collect all contaminated solid waste (e.g., used weigh boats, contaminated paper towels, used gloves) in a dedicated, sealed plastic bag or container.

    • Label the container clearly as "Hazardous Waste" and list the chemical name: "1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione".

  • Liquid Waste:

    • Collect all solutions containing the compound in a dedicated, leak-proof, and chemically compatible waste container.[16][17]

    • Do not mix this waste stream with other incompatible wastes (e.g., halogenated solvents, strong acids, or bases).[16]

    • Label the container clearly with "Hazardous Waste," the chemical name, and the solvent used.

  • Empty Containers: The original "empty" container of the compound must also be disposed of as hazardous waste unless it has been triple-rinsed. The rinsate from this process must be collected as hazardous liquid waste.[18]

Storage and Disposal Workflow

All chemical waste must be stored in a designated satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department.

Disposal_Workflow Safe Handling and Disposal Workflow prep Step 1: Preparation - Designate Area - Verify Fume Hood - Don PPE handling Step 2: Chemical Handling - Work in Fume Hood - Minimize Dust/Splashes prep->handling waste_gen Waste Generated handling->waste_gen solid_waste Contaminated Solids (Gloves, Weigh Boats) waste_gen->solid_waste Solid liquid_waste Contaminated Liquids (Solutions, Rinsate) waste_gen->liquid_waste Liquid collect_solid Step 3a: Collect Solid Waste - Seal in Labeled Bag/Container solid_waste->collect_solid collect_liquid Step 3b: Collect Liquid Waste - Use Labeled, Sealed Container liquid_waste->collect_liquid decon Step 4: Decontaminate - Clean Workspace - Doff PPE Correctly - Wash Hands collect_solid->decon collect_liquid->decon storage Step 5: Waste Storage - Store in Designated Satellite Accumulation Area decon->storage disposal Step 6: Final Disposal - Arrange Pickup by EHS storage->disposal

Caption: A systematic workflow from preparation to disposal ensures safety at every stage.

References

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from osha.gov. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJ66YryiIkmcmhazyap-4LVFON4TClhBxG94nzTmRCM0CLsewNtMKQlVcMR6fFzf1KLH76wvEoVvgNzJjK1a1Vskp3CN9elspacqNv1BRGxJtc9K3Tq6v2vOd6_94-p3uulWxTQ4d035AAzlOuR0KPNJk6-2FfjCYYd_0AFGy9UUQZYDy_8dQBnLaZfXlfiBfK-TUYdPU_]
  • Office of Clinical and Research Safety. (n.d.). The Laboratory Standard. Retrieved from vumc.org. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzYO88C9e042iioYK5BTr-DfIpDGH3bt6A_Q09Mzv4J6EJpr4Rj3BvtlRM7ndq9uaePE2zzYSWLWp9jdFrD0HGXcUA3QcMaDBZAz0vDGxsWbm8lk51a3DReC7OlMpK98P5MMKU2ZrKlA==]
  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from mastercontrol.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoc0cTparzoJineRA45Q_gaN5OrlJ_-j4T9USvEQLnIZywcQ5-acMEQ4CogNkYC3J26LpmJ49hD38g1fEbv42SZLZPxLb8qrfsvYGsEmLmU4HL_5fpIhEYoMwS6yieAb89MRt2xiJ_pGpHdP7VXojcrPEXOKzPK-SFFzcr8Vq3iS_rMwhaHobrpmxpR0SWGonx]
  • ASPR. (n.d.). OSHA Standards for Biological Laboratories. Retrieved from aspr.hhs.gov. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHl60HEN2X3UIB8SJHHt0IDVjK8qFJAAAXNDoNX31MMY0M8QJU5cjiyAtonzeRmf7T3vn3JsHJ3wZ0KL3qLvsQ1RtlosPmgyDERUfSiTGIdHODk5SxKK_npCVMRFqpFrchyv0Zkz74g_VlLXQ==]
  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from laborsecurity.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzzyOKmx_uReXxf_X3Z6mW2u1tZCuk8UNyS0YNVTYVPIHUtSoDmAAofNG075nlwUESkx3D_YejlyS2j6esZ85Xno63vctlLNANDkb24Ka3ykGlfQecZcLWHkcwC0ddG1sVvovD7jDM2thFW7SK3QgxufO_ccID6kQWL5gnJJHX6a2yhsJyV67BL8PRto1RQSTqvymG_hagMEk4meqKYFayKlTpXPPiJ4200RKhW_tHx9qb3wE=]
  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from acewaste.com.au. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOMPnvFRZWrlIVUlNtpus-QwbSQ6_txtJagm1SYIvx-petagO2ETNCokuPP0_AY9NDJuCRTdhxPN39N5pjgrVx9PUXvK-ZUmLWa7KXmqdVk2XV4IqpcI_JexLClpeJwgavIBEFlRQsssWHtrzMZOZi5w-saS9KBdiwOngG2dGRezORL5ks]
  • Occupational Safety and Health Administration. (n.d.). Laboratories - Overview. Retrieved from osha.gov. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmPWlXXDZsafv6MRCrxMzzbbZ7kxD0IJdXhNdb30_H0QEm_7LzNruaZjzJbdnSNmoEtERdBvS7Sf_Te417of6zthxUEloQz7vOKFzsdCwSQiG0cci3eyUH0P_32Q==]
  • NextSDS. (n.d.). 1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione — Chemical Substance Information. Retrieved from nextsds.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOgoy1jimiuyTnM2fXmNXeFohHTpJIqXBv83_geyceKvT-0ljsgwjNop8TFogIN2c-f7QSfIqEW0L8lsTq_dmhaoLdAqNYkfxKtCP9NWpCaLStVP2wvR0EwaaP0oX8zyZAtyOUcV_Wzyx6RYJSqeDtc1r1TW8VKaV9fgkQ4foSsyl41vUxGemgJyZTdGjlpmdGLP9-yjw=]
  • Stewart Gillham. (2018, March 10). BEST PRACTICES AND ETIQUETTE FOR LAB WASTE DISPOSALS. Medium. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbp9QJZC3NAlnKj6kJW6Y4-1XJ3IiPuwZBXVrsFNIKzhAPSl87RYIMum_G_4GnbzpiDULR3oZIoV4GDqIepVaSW8JASXZ1knBQmQOirsBvEiw_zjXQu9rufY_V4KUg_U2eJIK72MTzQc6UwDs3bz8l6kjNtV-ANtNCArCyMuGcOHSL_VwmweJZ3B2aVXDC0_gr04FHmlB6uBnzY6bGNxV6]
  • Loba Chemie. (2015, April 9). ISATIN AR MSDS. Retrieved from lobachemie.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDqQqAf0aa8nbINNeuZJaR-hkcIrebNJAITJRxWHWTbewHqhiZuZXPnX4AaUc-pnlujQePYbpkMemVIzkh8Kfw-wQ9rbUZfBPufVVMbf_xrnI5wm-FOeoNs0qA36-y9Zq-dJ_y4V4tEC5HkusfbRivts2kgVT3zDJ-1UVSAVQDhVhNNZrvoFOnFVyLFCY=]
  • Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from ehs.dartmouth.edu. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBzUTg4coBZHFL_Aq51O3HR5igGotqU172en0XH41Lrw8P-3VXjitcnTcB6WsKf0RXvhGFqhQVDQd7edFZhSepFVcdJ02YK1lTdhQgTIJUCLN5I6WAAJxH8AOefstIfJrZ1wT-R0cGvonAN5nPm25XTL0CMiiMrcqrEfq5ISoQsoZrVLfLkQ1oB5FjzwNAAB_dZf4znVJP67sCb1BXPVOWeQMB7doOig==]
  • National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory. Retrieved from ncbi.nlm.nih.gov. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH51Dkyxz3jMOtkzCr0ym3AChvQU8NR9HebMzU31bJuy7zOqmHUUyqnScgIjwULFQItlJ9BT3n0QUXa9UoGJ0PtKZDhkQyh-_KO-yRUdwHjnPUChimTAQp_oDHYMikARf2VrlZ3-J9p]
  • University of California, Los Angeles - Environmental Health & Safety. (n.d.). Novel Chemicals with Unknown Hazards SOP. Retrieved from ehs.ucla.edu. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGun6iDFaQsHHUw4oKvNoLaDkoqRnXqQMEu-reK0e-8d92TDGPzEJSLgnDRX4eKeFnEc0EzQOBUTFzfQfcbv7fY1S24UhBbVZ7KNc80sp_ImqpAzOqjH9-P4rdvwEto16HyszAA9C1B0qLsKfZmgi3tjrpqemRJGLN307HcAwiimotGBF4Pxktl4Y9gwQ3lmMx0f1145jV]
  • Republic Services. (2025, October 23). Best Practices for Managing Laboratory Waste. Retrieved from republicservices.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5ZlGsE5f2krWvwfLYk9SitaRcBQBvt5hEcZh-gMYa3HLPlN6hpXXa0FcEW0mkTdj1FBjIXC1FhWbVMMJ0IbBcWHdFMPUougIpzpKyEd7nT0PXgzGOSojnE96u0bgBtNyUDUuaJxGvZDkMMUZgSLy8EJa5dJbgfXcbpxHAa_m9fw==]
  • BenchChem. (2025). Essential Safety Protocols for Handling Novel or Unidentified Compounds. Retrieved from benchchem.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCWIz5_RNGrKWvOPWz3TJlPzo-8kTJn6jOsCJJHIKqF6M_c53VTa_KFr64YBZscWFTqMIBNfFTB79nrJ93UbO1n4ZeRNmDD1tTcQ0joyNPjKRw8K1GbRYIy83AEr-B_5F04O1VkGboKOMpYdQuQneV1fNUZyoFpeF-MizAoepSpfppIiUJDLNQukctq4Iqdjuy8bSKgmWlqw4woQVJOyjn8ZS3gQ==]
  • Princeton University - Office of Environmental Health and Safety. (n.d.). Required Personal Protective Equipment Use in Campus Research Laboratories. Retrieved from ehs.princeton.edu. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdCAJb5yk48BxCQl-5kTI_JR5Gr1X0cYLNr_bs7l1xweawkdDG-ujfkcXz1Qf_0IQQ2-OYK0JZTQ4is-vlgTyBMMy5mUwwhmEfFzNHEO8pimiG9qgEYhVcw_DuO8UCNH0vFAks3JwVw5A=]
  • Elemental Microanalysis. (2024, March 20). ISATIN. Retrieved from elementalmicroanalysis.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFk3tMLY2-MHf-i1R6_kdVYaLuKN2E285ZQ1ikeU5R8eh6jopBtTznXLSYamnqp8GxRtbR0u_RPkZRvf9RMXnu-U_I9MiwCnUWf1u1oXrdO0L6ouAAKhOaR_2j3q8QsQcD29eJRds-SKqNb3glIdOtPbguB6jNxPSggHCgVl1JUyZEWym9z37DTZdnt7GS4]
  • Sigma-Aldrich. (n.d.). 1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione. Retrieved from sigmaaldrich.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2-zZTVQNx9Qhe9dwxxWEJSJPPI68BPXNuNYBTN_mCJoNNdqat7ZlQKBCM7sF3CFd95BWcDKLb-mLNEp6oEYqCYOwE4zR_cUQJ4_pwyZ_R5vAHsaXo9DzBo0tsAnx5P_Z7LDWreoQKszMFBnNqn3iGnN1R54NzkuamfsgBnVkPabMz9_irlbXjZnSokmQuvQ==]
  • University of Nebraska-Lincoln - Environmental Health and Safety. (n.d.). Personal Protective Equipment for Chemical Exposures (SOP). Retrieved from ehs.unl.edu. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEI6QwTm1SLz3YlC690f9--iqKv4A4GU_HFdpkkNGgGoJofhfDZ4tz3_Gs3E7diyOQDEuV7K7HPzLarSn7W0_TltxwahX5LfGGKyYBr7vFgtZxEE2VddNO6pdWrXk471L8KHOvdsneWCdWIibfnZ8314hLUdVeXLoocBsAizOblUGZNPbHKBMN8pspmxQntDK6u3mwQd1nIZetFwt_2DcHkItCO8-U]
  • CDH Fine Chemical. (n.d.). ISATIN CAS NO 91-56-5 MATERIAL SAFETY DATA SHEET. Retrieved from cdhfinechemical.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxoY4T8KcP8-UPeSiC7jFClLjTHwCJhpuMVvL_2X-qVOLuz1AZzuVVirnz0Vu610oWWLEBh3mGreoiszS6UGv3l8cK5WeP4dOldqv2acMC0C3iQEbFGti0MFhBkvBG2w7mjB2CNa8PBUDKpjF8Yte1wrQrl_wKPURxvjtRX1xavKz5jh7sgAx-VWKbuXqNRuBVzAx9oV3gVYIW]
  • BenchChem. (2025). Comprehensive Safety and Handling Guide for Isatin 3-hydrazone. Retrieved from benchchem.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG67xH532byyqwgdjTidMTAg2jBWw3g1WJdXeUcPR3Dxhd2UED4FyduiBJm1vnNw_tXmtxFKi8AoHnocmWsSr250O-xDWeAeOHeOy1sSShdWsl2CzaaFMt40vIGfJQDPWn1xDtePSaf-CAKEW8lyvCuCRUdFOQmB5DqZ4_ZBw4dfINeDwqNjpWzR9sc0shk9NqurMfWzE77PKBSPQ==]
  • National Institute for Occupational Safety and Health. (2005). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Retrieved from cdc.gov. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKbcbuSe9r_Y_QG87Jx2lf5OIrZUJ4l65DIW4Vs30qAWidid7LBb8wLAnFjIYErjns9jfI8f_hbSq_XhC-Z7IyLQrU4bbeiBe1BBjlPQP8d08E8OW6f-niRIx-ca-bC8CLOVCnAOTGnzf2g4ZgA3rs6JC-Ij2UAE9Hkwn3VyqTOk9A0My0K6Cujf2LtRZGfrFnR9HG9kM=]
  • National Institute for Occupational Safety and Health. (1981). Occupational Health Guidelines for Chemical Hazards (81-123). Retrieved from cdc.gov. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNN475evnKzVHKDTUaLFqZ_2oWoBZSGk6ch7cLgSwW6jaz2zZX1fvH_5XbhngabmmomYo4cTI7bgVHBFYDahx6_25Rew0iXUqFKI2BfyFD3NeK8E4vD-KV8_GxCZcoYGavPuUjw6d1rw-7DOVP]
  • ChemScene. (n.d.). 1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione. Retrieved from chemscene.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpza86qAAznsT4KmMnZActhKufei9nmifCSaZ5k9-kTufhqPKrMbSdnIPH5--4qR_Q2yOuSAqsBDs8sVuuDPHDucUrAyugS0EhkWzUar6QwLNtgbJVQVEhWksuYBt9pcjd1m3z3mfpImbpbls=]
  • Carl ROTH. (2024, September 17). Safety Data Sheet: Isatin. Retrieved from carlroth.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGY9djB8Iu3SqLGOvJZNgC0YYOZNrzM-jcnrd6pZ3eGo1FK_ABx3bQzaxpw60yNaN2doGBQq30XzuTseMoqeNKnlCjp88FseGciowhoy4gilMrkB1db95F93OvzF1u2pr5ItA1GWAUUDMExdx5tUFOJ4K7e_6DygDUaYJUmtMaLzYFlHL4k0qPUkY7jRRi0Wng1YA7Ku2ezcUZvI2IHWCYMkH20sdqJ48gKWw317BJDeHCGpQh9Lip7LNGOOjV4LHQVK67KjhHVaQwDhae0Ij84CSRSIpo1Z5AiTCXbLYf9i-Qcm5qApRSaFytL0mPtBHxRlqX_tJHeu6j9i3QxJSA7oWfeMExHCiXkDdvT2seQVKP9NwpTNSYkdcRcLMKpWQ8g0JAQQmEicp-Jckhej0U0vzSgCH8lTSoU9xvRvaqWdQTuDJj-KMLXR-1CqcjckoqvCcyBnpuH]
  • University Corporation for Atmospheric Research. (2019, March 11). NIOSH Table 1,2 & 3. Retrieved from ehs.ucar.edu. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpS0F0JB6jQScHr_iVRtnkUpXR9MUmXGCeF37aATBYJtuXr6_c6LVjVFGrRW_o0C3Z2tZS70ibRoDlnxYoMJ9yaej4BOYqIZQ-8ewgkF8zdtWdN-hpb9mZxSFRs5tEUQfhcRopkxDdqgbUNbWHHd8MoRf94Pzgs04K1hT6mX-m]
  • Fisher Scientific. (2016, March 11). Safety Data Sheet: 1,2-Indanedione. Retrieved from fishersci.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhVhIaquLsErp_QIjxJnTPYYXsKxfYbtkAnvYf3xn_0IiyhyCAPvI0_XIHz-Etjv-fK9TZ8cq-oFK2VEHvSSbW9Oo9gO_K0wBX0prWOE0ISgab3A_XJOKHQTHN-IXCQBHq5lsdKkfV7aG0RMzf8u7gTPRjzaE4UL0o7ILHseiF8tMSOkoYaItF6FsXjAhF3CqI]
  • National Institute for Occupational Safety and Health. (n.d.). Pocket Guide to Chemical Hazards Introduction. Retrieved from cdc.gov. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmuW00WxFM7UTTngXrTkgKn0iosaNSWSb6iJWQrBmY_USOUNIyjOTX-E5S-zk-iOAiF78Lmpg6Dpw72I4R4koU38IS1vy2OFM1jfPKslBsS8FEhvneSohUw3scm1vZRKgRE1r3HRQ=]
  • National Institute for Occupational Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from cdc.gov. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiGduwITwTuogmVMOqNAS18XO9nBtFKrvIT5LQw3QI97-5ZMzDRyzLorUfcxwMK0yj2fjrcrX6MU-6LGeGTQT6bjWxgmcZ27ptJc1t8OxPrCK416qvJFJDETtPTwpM06StMmwQTQ==]
  • Santa Cruz Biotechnology. (n.d.). 1′,2′-dihydrospiro[cyclohexane-1,3′-indole]-2′,4-dione. Retrieved from scbt.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNMfwaPRdarV_DZfRH73K9d21rTP3JYt2-fcxIsYxfRz3Ds0vK4tIYg87LQViP7eSG4YEx7CrxVsqYlYJ_j__mbzk_LtrPMCxqIqguhLjqLUOrfL_1BrsmrCZbfkcFTvlMWkstzOuvAlAoBJeYUJGUHauUdkygwbU1L3f4UJYXESFEQ274MZRj6_yfGajnp9RYh9scdcY=]
  • Zhang, D., Song, G., Fan, M., & Liu, Z. (2020). An overview of spirooxindole as a promising scaffold for novel drug discovery. Expert Opinion on Drug Discovery, 15(5), 579-599. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEX-hsnjZY3Lfvhgy8zcSWCNq6Y6GmGsXoqc6Z7pAsh1ZsfBr62b68VtdV53mnVaK9ADVDEa7UfgMB0qy-eRiCFY-jq2gfnXHdM9uyd9y1cd5rvtI5BJrOrT29myuGMMpm7-p4_pBhk-pUoJmvI7c3KgCBps59JNKc1ut1QMIGXetUL1eS0BSnrsMyt5o1h0xQn6VhC9YSpRTrJ1IQZtG_l7JGQBQ0vEOH_gSzwVxtwnP9Rq8teNCPjrX6tkg==]
  • NextSDS. (n.d.). 1',2'-dihydrospiro[cyclopropane-1,3'-indole] — Chemical Substance Information. Retrieved from nextsds.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2hpRjz-96YNTDpfLf_z1R7kLZJXl6sddbvp75r451SLhlSiDZ4qmrvujWdbVxTj6h0HhuOkmLvZrhULTrTzOXUZrvAWQHDab8tS2daOiD3K-UxouH7EwMEoqXRFyEwUddAPVYcBKM0Mx3n1JT8zMpqMLHyVgdmVdXbo4IFv_VuG47DIKnBHgQEzHg]
  • Al-Warhi, T., Rizk, O., El-Agrody, A. M., & El-Gazzar, A. B. A. (2023). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Molecules, 28(2), 643. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHz0hSBE4wkAzhu6TryS86gs4BIPGts3hiCwO67PpkVf9_EXwccp9KzcMiVXMiFKHVrGwX_idWanX-UD1zW-mp-DSTPgpyg_n4hbA49IN3F14ySvkzsewRuryQiX4MHOxyZkw==]
  • Tokyo Chemical Industry. (2026, January 15). Safety Data Sheet: 1,2-Indandione. Retrieved from tcichemicals.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtllF9hIGPPsXOMVyE_WkBAAzV0n6hAcBAYCfIUlZ4CMfJUP35kLtDun8cInsdn9RSTH6isGgOQZPeZDzURvxGs4X4yqS_7IEpwfxZGcD_f4SZ2NcaCwk2Wf6Zo4NFLRTiwfRPaDwe7LYhCEa2YugJSw==]
  • Al-Warhi, T., Rizk, O., El-Agrody, A. M., & El-Gazzar, A. B. A. (2023). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Molecules, 28(2), 643. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrZwVYxDILwG6Kz-fcaAy_iCycVatEYjCUDp0iu4wou3Y_E3cHSw-5zS8ZyEbCOhKPXhxPzSaX80Z3a64o8N8Ga3myFiDV3aG-M_ddqPsT5mGk7UMtpnEANvYDCg2AIg-I235gycQQiLugDGqb9R4k]
  • Castillo, J. C., Rivera, G., & Hernández-Vázquez, L. (2025). Pyrrolizine- and Indolizine-Derived Spirooxindoles: Synthesis, Antibacterial Activity and Inverse Docking Analysis. Molecules, 30(3), 594. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXYIty9vJIpmNcfeLeuihUkNoiPXXWo1EJEbFabhwvw7P0PMTSs0v6mBVA6huSl5OZcLUX9nwITrVE5Ed7tS4ueIGDRy9LBY7VnfnqqiMV6A8KkG7iKR5to5eg6Bjb54s=]
  • PubChem. (n.d.). Spiro[cyclohexane-1,3'-indolin]-2'-one. Retrieved from pubchem.ncbi.nlm.nih.gov. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZVJ2BZbUHlYoAlpCthr4c9o-gq4_z1Y2ENhykM4bE9jXzJfLIOOvG_kehdh0G-AdtTHmq60JLsYAz2uGpRQ-UvJHhywzgComPYRYgyZ9yEk_eaDCsIAh5t5-K_nfz5mKmkkimImlx0X7TdFym]
  • Abdel-Wahab, B. F., Abdel-Ghaffar, T., & Mohamed, H. A. (2024). Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells. Scientific Reports, 14(1), 5029. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAAmti46OGAQ7T4binOoMZtAwz23Zp4E057SlGmve82y9LDjuPkfn6vk71mvYe3DLMomIzgX7foyZkPgghz5OGCWQmGcwS3W2UpIhhImzYpUnP73tE6fWjZ4bUrfhrs0yeoqJB9_8_Asj3WmvS]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.